molecular formula C8H16O2S2 B1670606 Dihydrolipoic Acid CAS No. 462-20-4

Dihydrolipoic Acid

Número de catálogo: B1670606
Número CAS: 462-20-4
Peso molecular: 208.3 g/mol
Clave InChI: IZFHEQBZOYJLPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydrolipoic acid is a thio-fatty acid that is reduced form of lipoic acid. A potent antioxidant shown to directly destroy superoxide, hydroperoxy and hydroxyl radicals;  also has neuroprotective and anti-tumour effects. It has a role as a neuroprotective agent, an antioxidant and a human metabolite. It is functionally related to an octanoic acid. It is a conjugate acid of a dihydrolipoate.
This compound has been reported in Homo sapiens with data available.
RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6,8-bis(sulfanyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFHEQBZOYJLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(CCS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861946
Record name 6,8-Dihydrothioctic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrolipoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

462-20-4
Record name Dihydrolipoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrolipoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Dihydrothioctic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-disulfanyloctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROTHIOCTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NV2KHU5JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydrolipoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

In Vivo Synthesis of (R)-Dihydrolipoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Dihydrolipoic acid (DHLA), the reduced form of (R)-α-lipoic acid (LA), is a potent endogenous antioxidant with significant therapeutic potential. Its in vivo synthesis is a critical process for maintaining cellular redox balance and is implicated in various physiological and pathological conditions. This technical guide provides an in-depth overview of the enzymatic pathways responsible for the in vivo synthesis of (R)-DHLA, detailed experimental protocols for its quantification, and a summary of the key signaling pathways that regulate its metabolism.

Introduction

(R)-α-lipoic acid is a naturally occurring dithiol compound that serves as an essential cofactor for mitochondrial dehydrogenase complexes. Upon cellular uptake, (R)-LA is rapidly reduced to its more potent antioxidant form, (R)-DHLA. The (R)-LA/(R)-DHLA redox couple plays a crucial role in cellular antioxidant defense, regeneration of other antioxidants like vitamins C and E, and modulation of various signaling pathways. Understanding the in vivo synthesis of (R)-DHLA is paramount for developing therapeutic strategies that leverage its protective effects.

Enzymatic Synthesis of (R)-Dihydrolipoic Acid

The in vivo conversion of (R)-lipoic acid to (R)-dihydrolipoic acid is primarily catalyzed by three NADPH-dependent disulfide reductases: dihydrolipoamide dehydrogenase (DLDH), glutathione reductase (GR), and thioredoxin reductase (TR).

Key Enzymes and their Kinetic Properties

The efficiency and stereospecificity of these enzymes for (R)-lipoic acid vary, influencing the overall cellular capacity for (R)-DHLA synthesis.

EnzymeSubstrate SpecificityKey Kinetic ParametersCellular Location
Dihydrolipoamide Dehydrogenase (DLDH) Exhibits a strong preference for the natural (R)-enantiomer of lipoic acid.Shows significantly higher activity with (R)-LA compared to (S)-LA.Mitochondria
Glutathione Reductase (GR) Preferentially reduces the (S)-enantiomer of lipoic acid.Has a lower affinity (higher Km) for (R)-LA compared to (S)-LA.Cytosol, Mitochondria
Thioredoxin Reductase (TR) Efficiently reduces both (R)- and (S)-lipoic acid.Mammalian TR is significantly more efficient at reducing lipoic acid with NADPH than DLDH with NADH.[1]Cytosol, Mitochondria

Experimental Protocols

Accurate quantification of (R)-DHLA in biological samples is essential for research and clinical studies. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a highly sensitive and specific method for this purpose.

Quantification of (R)-DHLA in Human Plasma by HPLC-ECD

This protocol provides a step-by-step guide for the extraction and analysis of (R)-DHLA from human plasma.

3.1.1. Materials and Reagents

  • (R)-Dihydrolipoic acid standard

  • Internal standard (e.g., Naproxen sodium)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Water (HPLC grade)

  • Human plasma (collected in EDTA tubes)

3.1.2. Sample Preparation

  • To 250 µL of human plasma in a microcentrifuge tube, add the internal standard.

  • Perform a liquid-liquid extraction by adding 1 mL of dichloromethane.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.1.3. HPLC-ECD Conditions

ParameterValue
HPLC System Isocratic pump, autosampler, electrochemical detector
Column Discovery HS C18 RP column (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.05 M phosphate buffer (pH 2.4) (52:48, v/v)
Flow Rate 1.5 mL/min[2]
Column Temperature 30°C[2]
Injection Volume 20 µL
Electrochemical Detector DC mode
Detector Potential 1.0 V[2]

3.1.4. Quantification

  • Generate a calibration curve using known concentrations of (R)-DHLA standard.

  • Quantify the amount of (R)-DHLA in the plasma samples by comparing the peak area ratio of (R)-DHLA to the internal standard against the calibration curve.

Regulatory Signaling Pathways

The in vivo synthesis and activity of (R)-DHLA are intricately linked to cellular signaling networks that respond to oxidative stress and metabolic changes.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism. Lipoic acid has been shown to activate this pathway, which can enhance glucose uptake and cellular antioxidant responses.

PI3K_Akt_mTOR_Pathway Lipoic_Acid (R)-Lipoic Acid PI3K PI3K Lipoic_Acid->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

PI3K/Akt/mTOR signaling pathway activation by (R)-Lipoic Acid.
Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Lipoic acid and its reduced form, DHLA, can activate Nrf2, leading to the upregulation of a battery of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_nucleus Nucleus DHLA (R)-DHLA Keap1 Keap1 DHLA->Keap1 inactivates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription of Nrf2_n->ARE binds to

Activation of the Nrf2 antioxidant response pathway by (R)-DHLA.

Conclusion

The in vivo synthesis of (R)-dihydrolipoic acid is a multifaceted process involving several key enzymes and is tightly regulated by cellular signaling pathways. This technical guide provides a foundational understanding of these processes, offering researchers and drug development professionals the necessary information to explore the therapeutic applications of modulating (R)-DHLA levels. The provided experimental protocol for HPLC-ECD analysis offers a robust method for the accurate quantification of this potent antioxidant in biological matrices. Further research into the intricate regulation of (R)-DHLA synthesis will undoubtedly unveil new avenues for therapeutic intervention in a wide range of diseases associated with oxidative stress.

References

Dihydrolipoic Acid as a Dithiol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolipoic acid (DHLA) is the reduced form of lipoic acid (LA), a naturally occurring dithiol compound that plays a crucial role in mitochondrial dehydrogenase complexes. Beyond its enzymatic functions, DHLA has garnered significant attention as a potent biological antioxidant.[1][2] Its two thiol groups are central to its chemical reactivity, enabling it to participate in a variety of redox reactions, including the scavenging of reactive oxygen species (ROS) and the chelation of metal ions.[3][4] This technical guide provides a comprehensive overview of the chemical properties of DHLA as a dithiol, with a focus on its antioxidant and metal-chelating capabilities. Detailed experimental protocols are provided to facilitate further research and development.

Core Chemical Properties of this compound

The unique chemical structure of DHLA, featuring two vicinal thiol groups and a carboxylic acid moiety, underpins its diverse biological activities. These functional groups dictate its solubility, reactivity, and overall physicochemical profile.

Physicochemical and Redox Properties

DHLA's dithiol nature makes it a powerful reducing agent, a property quantified by its low standard redox potential. This allows it to regenerate other key antioxidants, placing it at the heart of the cellular antioxidant network.

PropertyValueReference(s)
IUPAC Name 6,8-bis(sulfanyl)octanoic acid[5]
Molecular Formula C₈H₁₆O₂S₂[5]
Molecular Weight 208.33 g/mol [6]
Appearance Solid[5]
pKa Not explicitly found in search results.
Redox Potential (LA/DHLA couple) -0.32 V[1][2]
Solubility Soluble in DMSO.[7]
Reactivity with Reactive Oxygen Species (ROS)

DHLA is a versatile antioxidant capable of scavenging a wide array of ROS. Its effectiveness stems from the ability of its thiol groups to donate hydrogen atoms, thereby neutralizing these damaging species.[6][7]

Reactive Oxygen SpeciesReactivity with DHLARate Constant (M⁻¹s⁻¹)Reference(s)
Superoxide Radical (O₂⁻) Scavenges3.3 x 10⁵[8][9]
Hydroxyl Radical (•OH) ScavengesNot specified[6][7]
Peroxynitrite (ONOO⁻) ScavengesNot specified[7]
Hydrogen Peroxide (H₂O₂) ScavengesNot specified[7]
Hypochlorite (OCl⁻) ScavengesNot specified[7]
Trichloromethylperoxyl Radical (CCl₃O₂•) Good scavengerNot specified

Antioxidant and Metal Chelating Mechanisms

The dithiol functionality of DHLA is central to its protective effects against oxidative stress. It can act directly by scavenging free radicals and indirectly by chelating transition metals that catalyze the formation of ROS.

Direct Antioxidant Activity and Regeneration of Other Antioxidants

DHLA directly neutralizes a variety of ROS, as detailed in the table above. Furthermore, its low redox potential enables it to regenerate other endogenous antioxidants, such as vitamin C (ascorbate) and vitamin E (tocopherol), from their radical forms. This recycling capacity amplifies the overall antioxidant defense of the cell.

Antioxidant_Regeneration DHLA This compound (DHLA) LA Lipoic Acid (LA) DHLA->LA Oxidation Oxidized_Antioxidants Oxidized Antioxidants (e.g., Vitamin C, E radicals) DHLA->Oxidized_Antioxidants Donates e- Regenerated_Antioxidants Regenerated Antioxidants (e.g., Vitamin C, E) DHLA->Regenerated_Antioxidants Reduces ROS Reactive Oxygen Species (ROS) ROS->LA Scavenges

Figure 1. Antioxidant activity of DHLA.

Metal Chelation

DHLA can bind to transition metal ions like iron (Fe³⁺) and copper (Cu²⁺), forming stable complexes.[4] This chelation prevents these metals from participating in the Fenton reaction, a major source of the highly damaging hydroxyl radical.[3]

Metal_Chelation DHLA This compound (DHLA) Chelate_Complex DHLA-Metal Complex DHLA->Chelate_Complex Metal_Ion Transition Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_Ion->Chelate_Complex Fenton_Reaction Fenton Reaction Chelate_Complex->Fenton_Reaction Inhibits Hydroxyl_Radical Hydroxyl Radical (•OH) Fenton_Reaction->Hydroxyl_Radical

Figure 2. Metal chelation by DHLA.

Experimental Protocols

Synthesis of this compound

This protocol describes the reduction of α-lipoic acid to DHLA using sodium borohydride.

Materials:

  • α-Lipoic acid

  • Sodium bicarbonate (NaHCO₃)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 2M Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas

  • Sonicator

  • Ice bath

  • Stir plate and stir bar

  • Rotary evaporator

Procedure:

  • Suspend α-lipoic acid (e.g., 5.15 g, 25.0 mmol) in 125 mL of deionized water.

  • Add sodium bicarbonate (2.10 g, 25.0 mmol) and sonicate the mixture to form the sodium salt of lipoic acid, resulting in a pale yellow solution.

  • Cool the solution in an ice bath and slowly add sodium borohydride (2.84 g, 75.0 mmol) over a period of 15 minutes.

  • Continue stirring the solution at ice bath temperature for another 30 minutes, and then at room temperature for 30 minutes. The solution will become cloudy.

  • Cool the cloudy solution in an ice bath and slowly add 2M hydrochloric acid to adjust the pH to approximately 1. A vigorous evolution of hydrogen gas will occur as the excess sodium borohydride decomposes, and an oily liquid will separate.

  • Perform the following steps under a nitrogen atmosphere to the extent possible to prevent re-oxidation of DHLA.

  • Extract the mixture with three 50 mL portions of chloroform.

  • Combine the chloroform extracts and dry them over magnesium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator to yield the final product, this compound.

  • Store the product at -20°C under a nitrogen atmosphere.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.[10]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), spectrophotometric grade

  • DHLA

  • Positive control (e.g., ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color. Keep it protected from light.

  • Preparation of test solutions: Prepare a stock solution of DHLA in a suitable solvent (e.g., ethanol). From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well plate, add a specific volume (e.g., 100 µL) of each DHLA dilution to separate wells.

    • Add the same volume of the positive control dilutions to their respective wells.

    • Add the solvent alone to a well to serve as a blank.

    • To initiate the reaction, add a specific volume (e.g., 100 µL) of the DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The results can be expressed as an EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[1]

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_prep Prepare 0.1 mM DPPH in Methanol Add_DPPH Add DPPH solution to all wells DPPH_prep->Add_DPPH Sample_prep Prepare DHLA dilutions and Positive Control Add_samples Add Samples, Control, Blank to 96-well plate Sample_prep->Add_samples Add_samples->Add_DPPH Incubate Incubate in dark (30 min, RT) Add_DPPH->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calculate Calculate % Inhibition and EC₅₀ Measure_abs->Calculate

Figure 3. DPPH radical scavenging assay workflow.

Metal Chelation Assay (Ascorbate Oxidation Method)

This assay assesses the ability of DHLA to chelate redox-active metal ions by measuring the inhibition of metal-catalyzed ascorbate oxidation.[4]

Materials:

  • DHLA

  • Ascorbic acid

  • A source of metal ions (e.g., Fe(III)-citrate or Cu(II)(histidine)₂)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the metal ion complex in the buffer.

  • Prepare a solution of DHLA in the buffer.

  • In a cuvette, mix the metal ion solution with either the DHLA solution or the buffer (for the control).

  • Initiate the reaction by adding ascorbate to the cuvette.

  • Monitor the decrease in ascorbate concentration over time by measuring the absorbance at 265 nm.

  • Compare the rate of ascorbate oxidation in the presence and absence of DHLA. A significant reduction in the rate indicates effective chelation and redox inactivation of the metal ion.

Conclusion

This compound's chemical properties, particularly its dithiol functionality, establish it as a potent and versatile antioxidant. Its ability to directly scavenge a broad range of reactive oxygen species, chelate pro-oxidant metal ions, and regenerate other key antioxidants highlights its significance in cellular protection against oxidative stress. The provided experimental protocols offer a foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable molecule. While DHLA demonstrates significant antioxidant capabilities, it is also important to consider its potential pro-oxidant activity under certain conditions, which warrants further investigation.[11]

References

Dihydrolipoic Acid: A Multifaceted Antioxidant and ROS Scavenger

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent biological antioxidant characterized by a versatile and highly effective mechanism of action against reactive oxygen species (ROS). Its efficacy stems from a multi-pronged approach: direct scavenging of a wide array of ROS, chelation of transition metals that catalyze oxidative damage, and regeneration of other key endogenous antioxidants such as vitamins C and E.[1][2] This technical guide provides a detailed exploration of these core mechanisms, presents quantitative data on DHLA's antioxidant capacity, details relevant experimental protocols for its assessment, and visualizes the key pathways and processes involved.

Core Antioxidant Mechanisms of this compound

DHLA's power as an antioxidant lies in its ability to intervene at multiple points in the oxidative stress cascade. Unlike its oxidized form, ALA, the two free thiol groups in DHLA's structure confer a potent hydrogen-donating capability, making it an exceptional reducing agent and radical scavenger.[1][3]

Direct Scavenging of Reactive Oxygen Species (ROS)

DHLA directly neutralizes several of the most damaging ROS found in biological systems. It is particularly effective against hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), peroxyl radicals (ROO•), and hypochlorous acid (HOCl).[3][4][5][6]

  • Hydroxyl Radical (•OH): The hydroxyl radical is the most reactive and damaging ROS, with a half-life of approximately 10⁻⁹ seconds, reacting at near-diffusion limited rates with most biological molecules.[7] Both ALA and DHLA are effective scavengers of •OH.[3][4][5]

  • Superoxide Radical (O₂•⁻): DHLA eliminates superoxide radicals, a primary ROS generated during cellular respiration.[3][4] This reaction involves the reduction of O₂•⁻, leading to the formation of hydrogen peroxide (H₂O₂), which can then be neutralized by cellular enzymes like catalase and glutathione peroxidase.[3][4]

  • Peroxyl Radicals (ROO•): DHLA is an efficient direct scavenger of peroxyl radicals, the key intermediates in lipid peroxidation, thereby acting as a potent chain-breaking antioxidant in both aqueous and lipid phases.[6]

  • Hypochlorous Acid (HOCl): Produced by myeloperoxidase in neutrophils, HOCl is a potent oxidizing and chlorinating agent. Both DHLA and ALA are powerful scavengers of HOCl.[5]

Regeneration of Endogenous Antioxidants

A defining feature of DHLA is its ability to regenerate other primary antioxidants from their radical forms, effectively recycling them and extending their protective capacity. This has led to ALA/DHLA being termed the "antioxidant of antioxidants".[2]

  • Vitamin C (Ascorbate) Regeneration: DHLA can reduce the ascorbyl radical back to ascorbate (Vitamin C).[6]

  • Vitamin E (α-tocopherol) Regeneration: DHLA does not directly reduce the chromanoxyl radical of Vitamin E.[6][8] Instead, it participates in a cascade where it regenerates Vitamin C, which in turn regenerates Vitamin E at the membrane-cytosol interface. This synergistic relationship is crucial for protecting lipid membranes from peroxidation.[6][8][9][10]

Metal Chelation

Transition metals like iron (Fe) and copper (Cu) can catalyze the formation of the highly damaging hydroxyl radical via the Fenton and Haber-Weiss reactions.[11] DHLA's dithiol structure allows it to chelate these metal ions, rendering them redox-inactive and preventing them from participating in these damaging reactions.[11][12][13] DHLA has been shown to inhibit iron- and copper-mediated oxidation processes.[12] This action is considered a secondary antioxidant mechanism because it prevents the initial formation of ROS.[11] Importantly, this chelation does not appear to remove metal ions from the active sites of essential enzymes like aconitase or superoxide dismutase.[12]

Modulation of Pro-oxidant and Signaling Pathways

DHLA and its parent compound ALA can modulate cellular signaling pathways related to oxidative stress, most notably the Nrf2 pathway.[14][15]

  • Nrf2 Activation: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, known as the antioxidant response element (ARE).[16][17] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative or electrophilic stress causes Nrf2 to be released from Keap1, translocate to the nucleus, and activate the ARE.[15] ALA/DHLA can induce this pathway, leading to the increased synthesis of protective enzymes like heme oxygenase-1 (HO-1), SOD, and catalase, thereby bolstering the cell's intrinsic antioxidant defenses.[14][15][16]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHLA DHLA Keap1_Nrf2 Keap1-Nrf2 Complex DHLA->Keap1_Nrf2 Induces dissociation ROS ROS ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, SOD, Catalase) ARE->Genes Promotes Transcription

Quantitative Data on Antioxidant Capacity

The antioxidant activity of DHLA has been quantified through various methods, including the determination of reaction rate constants with specific ROS.

Reactive SpeciesSecond-Order Rate Constant (k)MethodReference
Superoxide Radical (O₂•⁻)3.3 x 10⁵ M⁻¹s⁻¹Competition with epinephrine[3][4]
Hydroxyl Radical (•OH)1.05 x 10¹¹ M⁻¹s⁻¹ (for formaldehyde, as a proxy for a reactive organic molecule)Flash Photolysis-Resonance Fluorescence[18][19]

Note: The rate constant for the hydroxyl radical is provided for a comparable reactive molecule due to the difficulty in directly measuring the near-diffusion-limited rate of DHLA. Hydroxyl radicals react with most organic molecules at rates of 10⁹ to 10¹⁰ M⁻¹s⁻¹.[7]

Key Experimental Protocols

Assessing the antioxidant capacity of compounds like DHLA requires standardized in vitro and cell-based assays. Below are methodologies for three common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[20][21]

  • Principle: The DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[20][21] When reduced by an antioxidant, the solution decolorizes. The change in absorbance is proportional to the radical scavenging activity.[20]

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 2.4 mg in 100 mL methanol) and protect it from light.[22] Prepare a series of dilutions of the test compound (DHLA) and a standard (e.g., Trolox, Ascorbic Acid) in a suitable solvent.[20]

    • Reaction: In a 96-well plate or cuvette, add a small volume of the sample or standard (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 200 µL).[20]

    • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[22][23]

    • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[20] A blank containing only the solvent and DPPH is also measured.

    • Calculation: The percent inhibition of the DPPH radical is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[20] The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[24]

  • Principle: ABTS is oxidized using potassium persulfate to generate the ABTS•⁺ radical, which is a blue-green chromophore with maximum absorbance at 734 nm.[22][24] In the presence of an antioxidant, the radical is reduced, and the solution's color fades.

  • Methodology:

    • Reagent Preparation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate.[22][25] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[22][25]

    • Working Solution: On the day of the assay, dilute the stock solution with a suitable solvent (e.g., methanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[22][25]

    • Reaction: Add a small volume of the test sample or standard (e.g., 5 µL) to a large volume of the diluted ABTS•⁺ working solution (e.g., 3.995 mL).[22]

    • Incubation: Allow the reaction to proceed for a set time (e.g., 6-30 minutes) at room temperature.[25][26]

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[22]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures antioxidant activity within a cellular environment, providing a more biologically relevant model than purely chemical assays.[27][28]

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is taken up by cells.[29] Cellular esterases deacetylate it to the non-fluorescent DCFH.[29] A free radical initiator (e.g., AAPH) is then added, which generates peroxyl radicals that oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29] Antioxidants present in the cells scavenge the radicals, inhibiting DCF formation and reducing the fluorescence signal.[29]

  • Methodology:

    • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.[27][29][30]

    • Loading: Wash the cells with buffer (e.g., PBS) and then incubate them with a solution containing DCFH-DA and the test compound (DHLA) or a standard (e.g., Quercetin) for approximately 1 hour at 37°C.[27][29]

    • Washing: Remove the treatment solution and wash the cells again to remove any extracellular probe and compound.[29][30]

    • Radical Initiation: Add the radical initiator solution (e.g., ABAP or AAPH) to all wells.[29][30]

    • Measurement: Immediately begin measuring fluorescence kinetically using a microplate reader (Ex: ~485 nm, Em: ~538 nm) at 37°C for 1 hour.[29][30]

    • Calculation: Calculate the area under the curve (AUC) from the fluorescence vs. time plot. The CAA value is determined by comparing the AUC of the sample-treated cells to the control (vehicle-treated) cells.

CAA_Assay_Workflow start Start step1 1. Seed HepG2 cells in 96-well plate start->step1 step2 2. Culture to confluency step1->step2 step3 3. Wash cells with PBS step2->step3 step4 4. Incubate with DCFH-DA + DHLA (1 hr, 37°C) step3->step4 step5 5. Wash cells to remove extracellular compounds step4->step5 step6 6. Add AAPH Radical Initiator step5->step6 step7 7. Measure Fluorescence Kinetically (1 hr, 37°C) Ex: 485nm, Em: 538nm step6->step7 step8 8. Calculate Area Under Curve (AUC) and CAA Value step7->step8 end_node End step8->end_node

Conclusion

This compound stands out as a uniquely comprehensive antioxidant. Its ability to directly neutralize a broad spectrum of reactive oxygen species, prevent their formation through metal chelation, regenerate the antioxidant capacity of vitamins C and E, and upregulate the cell's own defense mechanisms through Nrf2 signaling makes it a subject of significant interest in the fields of pharmacology and drug development. The experimental protocols detailed herein provide robust frameworks for quantifying its efficacy and comparing it to other novel antioxidant compounds. A thorough understanding of these multifaceted mechanisms is critical for leveraging the full therapeutic potential of DHLA in mitigating diseases rooted in oxidative stress.

References

The Enzymatic Conversion of Alpha-Lipoic Acid to Dihydrolipoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-lipoic acid (ALA), a naturally occurring disulfide compound, plays a crucial role in cellular metabolism and antioxidant defense. Its reduced form, dihydrolipoic acid (DHLA), is a potent antioxidant capable of regenerating other key antioxidants like vitamin C and glutathione. The enzymatic reduction of ALA to DHLA is a critical process that underpins its therapeutic and physiological effects. This technical guide provides an in-depth overview of the core enzymatic systems responsible for this conversion, detailed experimental protocols for their assessment, and a summary of their kinetic properties. Furthermore, it explores the involvement of the ALA/DHLA redox couple in key cellular signaling pathways, offering insights for researchers in drug development and cellular biology.

Core Enzymatic Systems for ALA Reduction

The intracellular reduction of alpha-lipoic acid to this compound is primarily catalyzed by three key pyridine nucleotide-dependent disulfide oxidoreductases:

  • Dihydrolipoamide Dehydrogenase (LipDH, E.C. 1.8.1.4): A mitochondrial enzyme that is a component of the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase multi-enzyme complexes.[1][2] It utilizes NADH as a reductant.[1]

  • Thioredoxin Reductase (TrxR, E.C. 1.8.1.9): A ubiquitous selenoenzyme that plays a central role in the thioredoxin system.[3] It uses NADPH as a reductant.[4]

  • Glutathione Reductase (GR, E.C. 1.8.1.7): A key enzyme in the glutathione system, responsible for maintaining the cellular pool of reduced glutathione. It also utilizes NADPH to reduce ALA.

These enzymes exhibit different subcellular localizations, cofactor dependencies, and stereoselectivities for the R- and S-enantiomers of lipoic acid, which has significant implications for the metabolic fate and biological activity of supplemented ALA.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters related to the enzymatic reduction of alpha-lipoic acid.

Table 1: Key Enzymes and Their Properties in ALA Reduction

EnzymeE.C. NumberCellular LocationCofactorStereoselectivity
Dihydrolipoamide Dehydrogenase (LipDH)1.8.1.4MitochondriaNADHR-lipoic acid is reduced 28 times faster than S-lipoic acid.[5]
Thioredoxin Reductase (TrxR)1.8.1.9Cytosol, MitochondriaNADPHEfficiently reduces both R- and S-lipoic acid.[4]
Glutathione Reductase (GR)1.8.1.7Cytosol, MitochondriaNADPHPreferentially reduces S-lipoic acid.

Table 2: Comparative Kinetic Parameters for Lipoic Acid Reduction

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg) or kcat (min-1)Source
Mammalian Thioredoxin Reductase (TR)Lipoic Acid1.4297 min-1 (kcat)[4]
Dihydrolipoamide Dehydrogenase (LipDH)Lipoic AcidNot specified20.3 min-1 (kcat)[4]

Note: Kinetic parameters can vary depending on the specific enzyme source, purity, and assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic reduction of ALA.

Assay for Dihydrolipoamide Dehydrogenase (LipDH) Activity

This protocol measures the NADH-dependent reduction of lipoic acid by LipDH. The activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • EDTA (1 mM)

  • NADH solution (10 mM in buffer)

  • Alpha-lipoic acid solution (50 mM in ethanol)

  • Purified dihydrolipoamide dehydrogenase or mitochondrial extract

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, and EDTA in a cuvette.

  • Add the enzyme solution (purified LipDH or mitochondrial extract).

  • Add the NADH solution to a final concentration of 0.2 mM.

  • Initiate the reaction by adding the alpha-lipoic acid solution to a final concentration of 2 mM.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes at a constant temperature (e.g., 25°C).

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Assay for Thioredoxin Reductase (TrxR) Activity using DTNB

This protocol measures the NADPH-dependent reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR, where lipoic acid can act as an intermediate electron acceptor. The formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) is monitored at 412 nm.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.4) containing 1 mM EDTA

  • NADPH solution (10 mM in buffer)

  • DTNB solution (100 mM in DMSO)

  • Alpha-lipoic acid solution (50 mM in ethanol)

  • Purified thioredoxin reductase or cell lysate

  • Visible spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing potassium phosphate buffer.

  • Add the enzyme solution (purified TrxR or cell lysate).

  • Add the NADPH solution to a final concentration of 0.2 mM.

  • Add the alpha-lipoic acid solution to a final concentration of 1 mM.

  • Initiate the reaction by adding the DTNB solution to a final concentration of 1 mM.

  • Monitor the increase in absorbance at 412 nm for 5-10 minutes at a constant temperature.

  • Calculate the rate of TNB formation using the molar extinction coefficient of TNB at 412 nm (14,150 M-1cm-1).[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic reduction of alpha-lipoic acid, a typical experimental workflow for measuring its reduction, and its role in key signaling pathways.

Enzymatic_Reduction_of_ALA cluster_enzymes Enzymatic Reduction ALA Alpha-Lipoic Acid (Oxidized) LipDH Dihydrolipoamide Dehydrogenase (LipDH) ALA->LipDH Substrate TrxR Thioredoxin Reductase (TrxR) ALA->TrxR Substrate GR Glutathione Reductase (GR) ALA->GR Substrate DHLA This compound (Reduced) LipDH->DHLA Product NAD NAD+ LipDH->NAD Oxidized Cofactor TrxR->DHLA Product NADP NADP+ TrxR->NADP Oxidized Cofactor GR->DHLA Product GR->NADP Oxidized Cofactor NADH NADH NADH->LipDH Cofactor NADPH NADPH NADPH->TrxR Cofactor NADPH->GR Cofactor

Enzymatic reduction of Alpha-Lipoic Acid to this compound.

Experimental_Workflow_ALA_Reduction start Start: Prepare Reaction Mixture (Buffer, Enzyme) add_cofactor Add Cofactor (NADH or NADPH) start->add_cofactor add_ala Add Substrate (Alpha-Lipoic Acid) add_cofactor->add_ala spectro Spectrophotometric Measurement add_ala->spectro data_analysis Data Analysis (Calculate Rate of Reaction) spectro->data_analysis end End: Determine Enzyme Activity data_analysis->end

General experimental workflow for measuring ALA reduction.

ALA_Insulin_Signaling ALA Alpha-Lipoic Acid IR Insulin Receptor (IR) ALA->IR activates Insulin Insulin Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Alpha-Lipoic Acid and the Insulin Signaling Pathway.

DHLA_NFkB_Signaling cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nuclear_Translocation NF-κB Nuclear Translocation NFkB->Nuclear_Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB degradation of IκB IkB_NFkB->NFkB releases DHLA This compound (DHLA) DHLA->IKK inhibits Gene_Expression Inflammatory Gene Expression Nuclear_Translocation->Gene_Expression promotes

Inhibitory effect of DHLA on the NF-κB signaling pathway.

DHLA_Nrf2_Keap1_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 modifies Cys residues DHLA This compound (DHLA) DHLA->Keap1 reduces Cys residues Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2->Nrf2_Translocation Keap1_Nrf2 Keap1-Nrf2 (Complex) Proteasomal_Degradation Proteasomal Degradation of Nrf2 Keap1_Nrf2->Proteasomal_Degradation ARE Antioxidant Response Element (ARE) Nrf2_Translocation->ARE binds to

DHLA-mediated regulation of the Keap1-Nrf2 pathway.

Conclusion

The enzymatic reduction of alpha-lipoic acid to this compound is a fundamental process with significant implications for cellular redox balance and signaling. A thorough understanding of the enzymes involved, their kinetics, and the methods to assess their activity is paramount for researchers in the fields of biochemistry, pharmacology, and drug development. The interplay between the ALA/DHLA redox couple and key signaling pathways such as insulin, NF-κB, and Keap1-Nrf2 highlights its potential as a therapeutic agent for a variety of conditions associated with oxidative stress and inflammation. This guide provides a foundational resource to stimulate further research and development in this promising area.

References

The Role of Dihydrolipoic Acid in Mitochondrial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent and versatile molecule central to mitochondrial metabolism and redox regulation.[1] This technical guide provides an in-depth analysis of DHLA's multifaceted roles within the mitochondria, including its function as a critical cofactor for key enzymatic complexes, its powerful antioxidant capabilities, and its influence on significant signaling pathways that govern mitochondrial biogenesis and stress response. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for assessing DHLA's effects, and visualizes complex biological processes to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of DHLA in mitochondrial dysfunction-related diseases.

Core Functions of this compound in Mitochondria

DHLA's primary roles in mitochondrial metabolism can be categorized into two main areas: its essential function as a cofactor for dehydrogenase complexes and its robust activity as an antioxidant.

Cofactor for Mitochondrial Enzyme Complexes

DHLA is an indispensable cofactor for several key mitochondrial multi-enzyme complexes that are critical for cellular energy production.[2][3] These complexes catalyze the oxidative decarboxylation of α-keto acids, linking glycolysis and fatty acid oxidation to the tricarboxylic acid (TCA) cycle.[4]

  • Pyruvate Dehydrogenase Complex (PDC): PDC converts pyruvate, the end product of glycolysis, into acetyl-CoA, which then enters the TCA cycle. DHLA is the reduced form of the lipoamide cofactor of the dihydrolipoyl transacetylase (E2) subunit.[5][6]

  • α-Ketoglutarate Dehydrogenase Complex (KGDHC): This complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA in the TCA cycle. Similar to PDC, DHLA is integral to the function of the dihydrolipoyl transsuccinylase (E2) subunit.[4][7]

  • Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): BCKDC is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). DHLA is a cofactor for the dihydrolipoyl transacylase (E2) component of this complex.[4]

  • Glycine Cleavage System (GCS): This multi-enzyme complex, located in the mitochondrial matrix, catalyzes the degradation of glycine and utilizes a lipoic acid-containing H protein.

The dithiol group of DHLA plays a crucial role in the catalytic cycle of these enzymes by transferring acyl groups and electrons.

Potent Mitochondrial Antioxidant

Mitochondria are the primary site of reactive oxygen species (ROS) production in the cell. DHLA is a powerful antioxidant within this organelle, acting through several mechanisms:

  • Direct ROS Scavenging: DHLA directly scavenges a variety of ROS, including superoxide radicals and hydroxyl radicals.[8][9]

  • Regeneration of Other Antioxidants: DHLA can regenerate other key antioxidants, such as vitamin C, vitamin E, and coenzyme Q10, from their oxidized forms, thereby amplifying the overall antioxidant capacity of the mitochondria.[2][10]

  • Metal Chelation: DHLA can chelate redox-active metals like iron and copper, preventing their participation in Fenton reactions that generate highly reactive hydroxyl radicals.[8]

It is important to note that under certain in vitro conditions, DHLA has been reported to exhibit pro-oxidant properties, particularly in the presence of iron ions.[9][11] This dual role highlights the complexity of its redox chemistry and the importance of the cellular context.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of DHLA and its parent compound, ALA, on key parameters of mitochondrial function.

Table 1: Effects on Mitochondrial Respiration and ATP Production

ParameterModel SystemTreatmentConcentrationOutcomeReference
Oxygen Consumption Rate (OCR)Hepatocytes from old rats(R)-α-Lipoic acid in diet0.5% (w/w)Reversed age-related decline[12]
ATP LevelsIschemic/reperfused rat hearts(R)-Dihydrolipoic AcidNot specifiedSignificantly higher ATP levels following reoxygenation[1]
ATP/ADP RatioHypertrophied right ventricle (rat)Lipoic acid0.8 µmol/lSignificantly increased after reoxygenation[13]

Table 2: Effects on Mitochondrial Membrane Potential (ΔΨm) and Oxidative Stress

ParameterModel SystemTreatmentConcentrationOutcomeReference
Mitochondrial Membrane Potential (ΔΨm)Hepatocytes from aged rats(R)-α-lipoic acid in diet0.5% (w/w) for 2 weeksIncreased by 50.0% ± 7.9%[1]
Mitochondrial Membrane Potential (ΔΨm)SH-SY5Y-MOCK neuroblastoma cellsα-lipoic acid for 24 hours100 µMSignificant elevation[1]
Mitochondrial Superoxide RadicalsIsolated heart mitochondriaThis compoundVariousEffective in decreasing formation and existence[14]
Reactive Oxygen Species (ROS)LPS-induced ratsThis compound30 mg/kgRestored to control levels[15]
Mitochondrial Lipid PeroxidationLiver and kidney mitochondria (aged rats)DL-α-lipoic acid supplementationNot specifiedDecreased levels[16]

Table 3: Effects on Mitochondrial Enzyme Activities

EnzymeModel SystemTreatmentConcentrationOutcomeReference
Pyruvate Dehydrogenase Complex (PDC)Purified mammalian PDCR-lipoic acidNot specifiedMarkedly inhibited activity[5]
Dihydrolipoamide Dehydrogenase (E3)Purified mammalian E3R-lipoic acidNot specifiedLowered forward reaction activity by ~30-45%[5]
α-Ketoglutarate Dehydrogenase (KGDH)Aged rat mitochondriaDL-α-lipoic acid supplementationNot specifiedIncreased activity[16]
Succinate DehydrogenaseAged rat mitochondriaDL-α-lipoic acid supplementationNot specifiedIncreased activity[16]
NADH-DehydrogenaseAged rat mitochondriaDL-α-lipoic acid supplementationNot specifiedIncreased activity[16]
Cytochrome-c-OxidaseAged rat mitochondriaDL-α-lipoic acid supplementationNot specifiedIncreased activity[16]

Signaling Pathways Modulated by this compound

DHLA influences key signaling pathways that regulate mitochondrial function, biogenesis, and cellular stress responses.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like DHLA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[15][17][18]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHLA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHLA->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates

Nrf2 signaling pathway activation by DHLA.

AMPK/PGC-1α Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated by low cellular energy levels, stimulates catabolic pathways to generate ATP. Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis.[19][20] DHLA has been shown to activate AMPK, which in turn can lead to the upregulation of PGC-1α.[1] PGC-1α then co-activates nuclear respiratory factors (NRFs), which stimulate the expression of mitochondrial transcription factor A (TFAM), a key protein for mitochondrial DNA replication and transcription.

AMPK_PGC1a_Pathway DHLA This compound AMPK AMPK DHLA->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Upregulates NRFs NRF-1, NRF-2 PGC1a->NRFs Co-activates TFAM TFAM NRFs->TFAM Increases Expression Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes

AMPK/PGC-1α pathway in mitochondrial biogenesis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of DHLA's impact on mitochondrial function.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the use of a Seahorse XF Analyzer to measure OCR in isolated mitochondria or cultured cells.

  • Objective: To determine the rate of oxygen consumption as an indicator of electron transport chain activity.

  • Materials:

    • Isolated mitochondria or cultured cells

    • Seahorse XF Cell Culture Microplate

    • Seahorse XF Calibrant

    • Mitochondrial Assay Solution (MAS)

    • Substrates (e.g., pyruvate, malate, succinate)

    • ADP

    • Oligomycin (Complex V inhibitor)

    • FCCP (uncoupler)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Procedure:

    • Plate Preparation: Seed cells in a Seahorse XF microplate and allow them to adhere overnight. For isolated mitochondria, adhere them to the plate via centrifugation.

    • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Assay Medium: Replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Seahorse XF Analyzer Run: Calibrate the instrument and then replace the calibrant plate with the cell plate. Run the assay, which will measure basal OCR followed by sequential injections of the compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: The Seahorse software calculates OCR in real-time. Key parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity are determined from the changes in OCR after each compound injection.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the fluorescent dye JC-1 to measure changes in ΔΨm.

  • Objective: To quantify the electrical potential across the inner mitochondrial membrane.

  • Materials:

    • Cultured cells

    • JC-1 dye

    • Phosphate-buffered saline (PBS)

    • FCCP or CCCP (uncouplers for positive control)

    • Fluorescence microscope, flow cytometer, or plate reader

  • Procedure:

    • Cell Culture: Plate cells and treat with DHLA or other compounds as required.

    • JC-1 Staining: Prepare a JC-1 working solution (typically 1-5 µM) in cell culture medium. Remove the treatment medium, wash the cells with PBS, and incubate with the JC-1 staining solution for 15-30 minutes at 37°C.

    • Washing: Remove the staining solution and wash the cells with PBS.

    • Fluorescence Measurement:

      • Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).

      • Flow Cytometry/Plate Reader: Quantify the red and green fluorescence intensity. The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.

  • Controls: Include an untreated control and a positive control treated with an uncoupler (FCCP or CCCP) to induce depolarization.

Quantification of Cellular ATP Levels

This protocol details a luciferase-based assay for measuring total cellular ATP.

  • Objective: To quantify the total ATP content in a cell population.

  • Materials:

    • Cultured cells

    • ATP assay kit (containing luciferase, D-luciferin, and a cell lysis reagent)

    • Luminometer

  • Procedure:

    • Cell Culture: Plate cells in a white-walled 96-well plate and treat as required.

    • Cell Lysis: Add the cell lysis reagent to each well to release intracellular ATP.

    • Luciferase Reaction: Add the luciferase/D-luciferin reagent to each well.

    • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to cell number or protein concentration.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

This protocol describes the use of the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide.

  • Objective: To quantify the levels of superoxide radicals within the mitochondria.

  • Materials:

    • Cultured cells

    • MitoSOX Red reagent

    • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Cell Culture: Culture cells to the desired confluency.

    • MitoSOX Red Staining: Prepare a working solution of MitoSOX Red (typically 2.5-5 µM) in HBSS. Incubate the cells with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.

    • Washing: Wash the cells three times with warm HBSS.

    • Fluorescence Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer (excitation ~510 nm, emission ~580 nm) or visualize under a fluorescence microscope.

  • Controls: An increase in red fluorescence indicates an increase in mitochondrial superoxide production. Use appropriate positive (e.g., antimycin A) and negative controls.

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows for assessing mitochondrial function and the logical relationship of DHLA's action within mitochondrial metabolism.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture / Mitochondrial Isolation DHLA_Treatment Treatment with this compound Cell_Culture->DHLA_Treatment OCR_Assay Oxygen Consumption Rate (Seahorse XF) DHLA_Treatment->OCR_Assay MMP_Assay Mitochondrial Membrane Potential (JC-1) DHLA_Treatment->MMP_Assay ATP_Assay Cellular ATP Levels (Luciferase-based) DHLA_Treatment->ATP_Assay ROS_Assay Mitochondrial Superoxide (MitoSOX Red) DHLA_Treatment->ROS_Assay Data_Analysis Quantitative Analysis and Statistical Comparison OCR_Assay->Data_Analysis MMP_Assay->Data_Analysis ATP_Assay->Data_Analysis ROS_Assay->Data_Analysis DHLA_Action_Logic cluster_cofactor Cofactor Role cluster_antioxidant Antioxidant Role DHLA This compound PDC PDC DHLA->PDC Cofactor for E2 KGDHC KGDHC DHLA->KGDHC Cofactor for E2 BCKDC BCKDC DHLA->BCKDC Cofactor for E2 ROS_Scavenging Direct ROS Scavenging DHLA->ROS_Scavenging Antioxidant_Regen Regeneration of Vitamin C, E, CoQ10 DHLA->Antioxidant_Regen TCA_Cycle TCA Cycle & Energy Production PDC->TCA_Cycle KGDHC->TCA_Cycle BCKDC->TCA_Cycle Mitochondrial_Protection Mitochondrial Protection from Oxidative Damage ROS_Scavenging->Mitochondrial_Protection Antioxidant_Regen->Mitochondrial_Protection

References

Dihydrolipoic Acid: A Linchpin in the Endogenous Antioxidant Network

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent and versatile antioxidant that plays a central role in the regeneration of other key endogenous antioxidants. Its ability to operate in both aqueous and lipid phases of the cell, coupled with a low redox potential, allows it to restore the antioxidant capacity of vitamin C, vitamin E, glutathione, and coenzyme Q10. This technical guide provides an in-depth review of the mechanisms, quantitative data, and experimental protocols related to DHLA-mediated antioxidant regeneration, as well as its influence on antioxidant-related signaling pathways. This information is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of DHLA.

Introduction

The cellular antioxidant network is a complex, interactive system that protects against damage from reactive oxygen species (ROS). This compound (DHLA) is a pivotal component of this network, often referred to as a "universal antioxidant"[1]. Produced in the mitochondria from the reduction of alpha-lipoic acid (ALA), DHLA exerts its protective effects through multiple mechanisms: direct scavenging of free radicals, chelation of transition metals, and, most notably, the regeneration of other primary antioxidants[2][3]. This guide will focus on the latter, detailing the biochemical interactions and pathways through which DHLA sustains the cellular antioxidant defense system.

The Antioxidant Regeneration Cascade

DHLA's efficacy stems from its two thiol groups and a standard reduction potential of -0.32 V, which is lower than that of other major cellular antioxidants, enabling it to donate electrons and restore their reduced, active forms.

Regeneration of Vitamin C (Ascorbate)

DHLA directly reduces the ascorbyl radical (Asc•) back to ascorbate (Vitamin C), a critical water-soluble antioxidant. This process is vital for maintaining the intracellular pool of ascorbate. Furthermore, DHLA can also reduce dehydroascorbate (DHA), the fully oxidized form of vitamin C, back to ascorbate[1][4].

Indirect Regeneration of Vitamin E (α-Tocopherol)

DHLA does not directly reduce the chromanoxyl (tocopheroxyl) radical of Vitamin E. Instead, it facilitates Vitamin E regeneration through an intermediary, ascorbate[1][4]. The process is as follows:

  • The Vitamin E radical is reduced by ascorbate, regenerating active Vitamin E and producing an ascorbyl radical.

  • DHLA then reduces the ascorbyl radical back to ascorbate, completing the cycle.

This synergistic interaction highlights the interconnectedness of the antioxidant network, where DHLA acts as a foundational element supporting both lipid- and water-soluble antioxidant defenses[5][6].

Regeneration of Glutathione (GSH)

DHLA contributes to maintaining cellular levels of reduced glutathione (GSH), the most abundant intracellular antioxidant, through several mechanisms. It can directly reduce glutathione disulfide (GSSG) back to two molecules of GSH[7]. Additionally, DHLA can be released into the extracellular space, where it reduces cystine to cysteine. Cysteine is a rate-limiting precursor for the de novo synthesis of GSH within the cell[8].

Regeneration of Coenzyme Q10 (Ubiquinone)

In its reduced form, ubiquinol (CoQ10H2), Coenzyme Q10 is a potent lipid-soluble antioxidant within mitochondrial and other cellular membranes. DHLA can directly regenerate ubiquinol from both the ubisemiquinone radical and fully oxidized ubiquinone[9]. This is achieved through both a two-electron transfer to ubiquinone and a one-electron transfer to the ubisemiquinone radical, thereby maintaining the antioxidant capacity of CoQ10 in membranes[9].

Quantitative Data on DHLA's Antioxidant Activity

While extensive research has been conducted on the qualitative aspects of DHLA's antioxidant regeneration capabilities, specific kinetic data can be challenging to isolate due to the complexity of the interacting systems. The following table summarizes available quantitative data.

Reaction/EffectParameterValueConditions
Reaction with Superoxide Radical (O₂⁻)Second-order rate constant3.3 x 10⁵ M⁻¹s⁻¹Aqueous phase, estimated by competition assay
Reaction with Hydroperoxyl Radical (HOO•) in WaterReaction rate constantClose to diffusion limitTheoretical study using Density Functional Theory

Further research is required to experimentally determine the rate constants for the direct regeneration of ascorbyl radical, GSSG, and ubiquinone by DHLA.

Signaling Pathways Modulated by this compound

DHLA not only participates directly in antioxidant recycling but also influences the expression of antioxidant genes through the modulation of signaling pathways.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription. DHLA is known to activate the Nrf2 pathway, leading to increased expression of cytoprotective genes, including those involved in glutathione metabolism[10].

Nrf2_Activation_by_DHLA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHLA DHLA ROS Oxidative Stress (ROS) DHLA->ROS scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasomal Degradation Ub->Proteasome ubiquitination Maf Maf Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nu->Nrf2_Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., GST, NQO1) Transcription->Antioxidant_Genes

DHLA-mediated activation of the Nrf2-ARE signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for assessing the regeneration of endogenous antioxidants by DHLA.

Workflow for Assessing Antioxidant Regeneration

A general workflow for studying the regeneration of an antioxidant by DHLA involves inducing oxidation of the target antioxidant, introducing DHLA, and then measuring the concentration of the reduced form of the antioxidant over time.

Experimental_Workflow start Start: Prepare Antioxidant System (e.g., liposomes with Vitamin E) induce_oxidation Induce Oxidation (e.g., with AAPH or UV light) start->induce_oxidation measure_initial Measure Initial Oxidized Antioxidant Level (T0) (e.g., using HPLC) induce_oxidation->measure_initial add_dhla Add DHLA to Experimental Group measure_initial->add_dhla add_control Add Vehicle to Control Group measure_initial->add_control incubate Incubate at Controlled Temperature add_dhla->incubate add_control->incubate measure_t1 Measure Antioxidant Levels at Timepoints (T1, T2...Tn) incubate->measure_t1 analyze Analyze Data: Compare DHLA vs. Control measure_t1->analyze end End: Determine Regeneration Efficacy analyze->end

General experimental workflow for assessing antioxidant regeneration by DHLA.
Protocol for Vitamin E Regeneration in Liposomes

This protocol describes an in vitro assay to measure the indirect regeneration of α-tocopherol (Vitamin E) by DHLA in a liposomal membrane system.

Materials:

  • Soy phosphatidylcholine

  • α-tocopherol

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical initiator

  • L-Ascorbic acid

  • This compound (DHLA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hexane and Ethanol (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Liposome Preparation: Prepare liposomes containing soy phosphatidylcholine and α-tocopherol using the thin-film hydration method. The final lipid concentration should be approximately 1 mg/mL in PBS.

  • Oxidation Induction: Add AAPH to the liposome suspension to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to induce oxidation of α-tocopherol.

  • Baseline Measurement (T0): Take an aliquot of the oxidized liposome suspension. Extract lipids using a 2:1 mixture of hexane:ethanol. Evaporate the solvent and redissolve the lipid extract in the mobile phase. Analyze the α-tocopherol concentration using HPLC with UV detection at 292 nm.

  • Regeneration Reaction: Divide the remaining oxidized liposome suspension into three groups:

    • Control: Add buffer solution.

    • Ascorbate only: Add L-Ascorbic acid (final concentration 100 µM).

    • Ascorbate + DHLA: Add L-Ascorbic acid (100 µM) and DHLA (50 µM).

  • Time-course Measurement: Incubate all groups at 37°C. At various time points (e.g., 15, 30, 60 minutes), take aliquots from each group and repeat the lipid extraction and HPLC analysis as described in step 3.

  • Data Analysis: Plot the concentration of α-tocopherol over time for each group. An increase in α-tocopherol concentration in the "Ascorbate + DHLA" group compared to the "Ascorbate only" and "Control" groups indicates DHLA-mediated regeneration.

Protocol for Glutathione Regeneration in Erythrocytes

This protocol measures the ability of DHLA to increase the levels of reduced glutathione (GSH) in human red blood cells (erythrocytes).

Materials:

  • Freshly drawn human blood with an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Alpha-lipoic acid (ALA) - will be converted to DHLA by the cells

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Glutathione reductase

  • NADPH

  • Metaphosphoric acid (MPA) for deproteinization

  • Spectrophotometer or microplate reader

Procedure:

  • Erythrocyte Preparation: Centrifuge the whole blood to separate plasma and buffy coat. Wash the remaining erythrocytes three times with cold PBS. Resuspend the erythrocytes in PBS to a 50% hematocrit.

  • Incubation: Divide the erythrocyte suspension into two groups:

    • Control: No addition.

    • ALA-treated: Add ALA to a final concentration of 100 µM. Incubate both groups at 37°C for 2 hours.

  • Sample Preparation: At the end of the incubation, take aliquots from each group. Lyse the cells with cold water and deproteinize by adding MPA. Centrifuge to remove precipitated proteins.

  • GSH Measurement (Tietze's Enzymatic Recycling Assay):

    • Prepare a reaction mixture containing phosphate buffer, DTNB, and glutathione reductase.

    • Add the deproteinized supernatant from the samples to the reaction mixture in a 96-well plate.

    • Initiate the reaction by adding NADPH.

    • Measure the rate of formation of 5-thio-2-nitrobenzoic acid (TNB) by monitoring the absorbance at 412 nm over several minutes.

  • Data Analysis: Calculate the concentration of GSH in the control and ALA-treated samples using a standard curve prepared with known concentrations of GSH. An increase in GSH in the ALA-treated group indicates enhanced glutathione levels, facilitated by the intracellular conversion of ALA to DHLA.

Conclusion

This compound is a uniquely powerful antioxidant due to its ability to directly and indirectly regenerate a suite of other crucial endogenous antioxidants. Its central role in the antioxidant network, coupled with its capacity to modulate gene expression through pathways like Nrf2, makes it a compelling molecule for therapeutic development in conditions associated with oxidative stress. The experimental protocols provided in this guide offer a framework for the quantitative assessment of DHLA's regenerative capabilities, which is essential for advancing our understanding and application of this remarkable compound. Further research into the specific kinetics of its reactions will continue to elucidate its full potential in health and disease.

References

pro-oxidant properties of Dihydrolipoic Acid in the presence of metal ions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Pro-oxidant Properties of Dihydrolipoic Acid in the presence of Metal Ions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (DHLA), the reduced form of α-lipoic acid (LA), is widely recognized as a potent biological antioxidant. However, under specific biochemical conditions, particularly in the presence of transition metal ions such as iron (Fe) and copper (Cu), DHLA can exhibit significant pro-oxidant properties. This paradoxical behavior stems from its ability to reduce these metal ions, which in turn catalyze the formation of highly reactive oxygen species (ROS). This guide provides a detailed technical overview of the mechanisms underlying DHLA's pro-oxidant activity, its impact on critical biomolecules, and the experimental protocols used to characterize these effects. Understanding this dual nature is critical for researchers in pharmacology and toxicology, as the local microenvironment can dictate whether DHLA acts as a protective antioxidant or a detrimental pro-oxidant.

Core Mechanism: The Antioxidant Paradox

The pro-oxidant activity of DHLA is fundamentally linked to its interaction with transition metals, which are essential for many biological processes but can also participate in redox cycling to generate damaging free radicals. The core mechanism involves two key steps: the reduction of the metal ion by DHLA, followed by a Fenton-like reaction.

  • Reduction of Metal Ions: DHLA, with its two thiol (-SH) groups, is a strong reducing agent (redox potential of -0.32 V)[1]. It can donate electrons to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and cupric copper (Cu²⁺) to cuprous copper (Cu⁺)[2][3].

    • 2 DHLA + 2 Fe³⁺ → 2 LA + 2 Fe²⁺ + 2 H⁺

    • 2 DHLA + 2 Cu²⁺ → 2 LA + 2 Cu⁺ + 2 H⁺

  • Fenton and Haber-Weiss Reactions: The reduced metal ions (Fe²⁺ and Cu⁺) are potent catalysts in the decomposition of hydrogen peroxide (H₂O₂), a common byproduct of cellular metabolism. This reaction, known as the Fenton reaction, generates the highly reactive and damaging hydroxyl radical (•OH)[2][4].

    • Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

    • Fenton-like Reaction: Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻

The hydroxyl radical is one of the most potent oxidizing agents known and can indiscriminately damage any nearby biomolecule. It is this DHLA-driven cycle of metal reduction and subsequent •OH generation that constitutes its pro-oxidant effect[2]. Electron spin resonance studies have confirmed the formation of hydroxyl radicals during the Cu²⁺-catalyzed oxidation of DHLA[5].

G cluster_fenton DHLA This compound (DHLA) Metal_red Transition Metal (Reduced) Fe²⁺ / Cu⁺ LA Lipoic Acid (LA) DHLA->LA Oxidation Metal_ox Transition Metal (Oxidized) Fe³⁺ / Cu²⁺ Metal_ox->Metal_red Reduction by DHLA Metal_red->Metal_ox Re-oxidation OH Hydroxyl Radical (•OH) Metal_red->OH Fenton-like Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->OH Fenton-like Reaction Damage Oxidative Damage (Lipids, Proteins, DNA) OH->Damage Attacks Biomolecules

Caption: Core mechanism of DHLA-mediated pro-oxidant activity.

The Duality of DHLA: Concentration and pH Dependence

Whether DHLA acts as a pro-oxidant or an antioxidant is not intrinsic but depends heavily on the biochemical context, primarily the molar ratio of DHLA to the metal ion and the ambient pH[5].

  • Antioxidant Action (DHLA in Excess): When DHLA is present in molar excess relative to the metal ion, its primary action is chelation. The vicinal thiol groups can bind to the metal ion, forming a stable complex that prevents it from participating in redox cycling[5][6]. This chelation effectively sequesters the metal, thus inhibiting the generation of free radicals and protecting against oxidative damage. Studies have shown that DHLA completely inhibits Cu(II)-mediated ascorbate oxidation at a DHLA:Cu(II) molar ratio of 3:1[6][7].

  • Pro-oxidant Action (Metal Ions in Excess): Conversely, when the concentration of transition metal ions is in excess of DHLA, the pro-oxidant mechanism dominates. In this scenario, there is insufficient DHLA to chelate all available metal ions. The available DHLA will instead reduce the metal ions, fueling the Fenton reaction and leading to a burst of hydroxyl radical production[5].

  • Influence of pH: The stability of the DHLA-metal complex is pH-dependent. At a lower pH (<6), the complex is more stable. As the pH increases towards physiological levels, the carboxylate group of DHLA can also participate in chelation, resulting in a less stable complex that is more susceptible to oxidation, eventually releasing the metal ion and allowing peroxidation to proceed[5].

G Start DHLA + Metal Ions Ratio Evaluate [DHLA] : [Metal] Ratio Start->Ratio Antioxidant Antioxidant Effect (Chelation Dominates) Ratio->Antioxidant [DHLA] > [Metal] Prooxidant Pro-oxidant Effect (Redox Cycling Dominates) Ratio->Prooxidant [DHLA] < [Metal] Inhibition Inhibition of Oxidative Damage Antioxidant->Inhibition Promotion Promotion of Oxidative Damage Prooxidant->Promotion

Caption: Decisive role of the DHLA to metal ion ratio.

Quantitative Data on DHLA's Pro-oxidant and Antioxidant Effects

The switch between antioxidant and pro-oxidant activity can be observed quantitatively under controlled experimental conditions. The following tables summarize key findings from the literature.

Table 1: Concentration-Dependent Effects of DHLA on Metal-Induced Oxidation

System Component Metal Ion DHLA Concentration Molar Ratio (DHLA:Metal) Observed Effect Reference
Low-Density Lipoprotein (LDL) 5 µM Cu²⁺ 0-5 µM ≤ 1:1 Increased lag time for lipid peroxidation (antioxidant) [5]
Low-Density Lipoprotein (LDL) 5 µM Cu²⁺ > 5 µM > 1:1 Saturation of protective effect (all Cu²⁺ chelated) [5]
Ascorbate Oxidation Cu(II)(histidine)₂ Variable 3:1 Complete inhibition of ascorbate oxidation (antioxidant) [6][7]
Ascorbate Oxidation Fe(III)-citrate Not specified Not specified Significant inhibition of ascorbate oxidation (antioxidant) [6][7]
Liposomes Fe³⁺ 0.5 mM Not specified Accelerated iron-dependent lipid peroxidation (pro-oxidant) [3]

| Deoxyribose Degradation | Fe³⁺ | Not specified | Not specified | Enhanced hydroxyl radical formation (pro-oxidant) |[8] |

Oxidative Damage to Biomolecules

The hydroxyl radicals generated by the DHLA-metal ion system can inflict severe damage on essential cellular components.

  • Lipid Peroxidation: The •OH radical can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that leads to lipid peroxidation. This process degrades membrane integrity, alters fluidity and permeability, and generates cytotoxic byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). DHLA has been shown to accelerate iron-dependent lipid peroxidation in liposomes[2][3].

  • Protein Oxidation: Proteins are major targets of •OH. Oxidation can lead to the modification of amino acid side chains (e.g., conversion of proline and arginine to glutamic semialdehyde), formation of protein carbonyls, and the creation of protein-protein cross-links[9][10]. Such modifications can lead to loss of enzymatic activity and mark proteins for degradation[10]. Metal-catalyzed oxidation (MCO) systems are known to cause site-specific modifications at metal-binding sites on proteins[10][11].

  • DNA Damage: Hydroxyl radicals can cause extensive DNA damage, including single- and double-strand breaks and base modifications. Guanine is particularly susceptible to oxidation, leading to the formation of 8-hydroxy-2'-deoxyguanosine (8-oxo-dG), a mutagenic lesion that can lead to G:C to T:A transversions if not repaired[12][13].

Detailed Experimental Protocols

Investigating the pro-oxidant effects of DHLA requires specific assays to detect radical formation and quantify molecular damage.

Protocol 1: Detection of Hydroxyl Radicals via Electron Spin Resonance (ESR)
  • Principle: This method provides direct evidence for the generation of short-lived free radicals. A spin-trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), reacts with the unstable hydroxyl radical to form a more stable radical adduct (DMPO-OH) that can be detected by ESR spectroscopy. The resulting spectrum is characteristic of the trapped radical.

  • Materials:

    • This compound (DHLA) solution

    • FeCl₃ or CuSO₄ solution

    • Hydrogen peroxide (H₂O₂) (30%)

    • DMPO (spin trap)

    • Phosphate-buffered saline (PBS), pH 7.4

    • ESR spectrometer and flat cell

  • Procedure:

    • Prepare fresh stock solutions of DHLA, metal salt, and H₂O₂ in PBS. Chelex-treat the buffer to remove trace metal contaminants.

    • In a clean microcentrifuge tube, combine the reagents in the following order: PBS buffer, DMPO (final concentration ~50-100 mM), metal salt solution (e.g., final concentration 50 µM), and DHLA solution (e.g., final concentration 25 µM).

    • Initiate the reaction by adding H₂O₂ (e.g., final concentration 100 µM).

    • Immediately mix the solution and transfer it to an ESR flat cell.

    • Place the cell in the ESR spectrometer cavity and begin recording the spectrum.

    • Acquire spectra over time to observe the kinetics of radical formation.

  • Data Analysis: The resulting ESR spectrum should be a 1:2:2:1 quartet characteristic of the DMPO-OH adduct. The signal intensity is proportional to the concentration of the adduct, reflecting the amount of •OH generated.

G Prep 1. Prepare Reagents (DHLA, Metal Salt, H₂O₂, DMPO in Buffer) Mix 2. Mix Reagents in Tube (Buffer → DMPO → Metal → DHLA) Prep->Mix Initiate 3. Initiate Reaction (Add H₂O₂) Mix->Initiate Transfer 4. Transfer to ESR Flat Cell Initiate->Transfer Measure 5. Place in Spectrometer and Record Spectrum Transfer->Measure Analyze 6. Analyze Spectrum (Identify 1:2:2:1 quartet, quantify signal) Measure->Analyze

Caption: Experimental workflow for ESR-based hydroxyl radical detection.
Protocol 2: Quantification of Lipid Peroxidation via TBARS Assay

  • Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation. Malondialdehyde (MDA), a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically at ~532 nm.

  • Materials:

    • Liposome suspension or biological sample (e.g., LDL)

    • DHLA and metal salt solutions

    • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

    • Thiobarbituric acid (TBA) solution (e.g., 0.8% w/v)

    • Butylated hydroxytoluene (BHT) to prevent artefactual oxidation during the assay

    • MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

    • Spectrophotometer

  • Procedure:

    • Set up reactions in test tubes containing the lipid source, buffer, metal salt, and varying concentrations of DHLA.

    • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding ice-cold TCA solution, followed by TBA solution (containing BHT).

    • Vortex the tubes and heat them at 95-100°C for 30-60 minutes to facilitate adduct formation.

    • Cool the tubes on ice and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis: Create a standard curve using the MDA standard. Calculate the concentration of MDA in the samples by comparing their absorbance values to the standard curve. An increase in MDA concentration indicates a higher level of lipid peroxidation.

Protocol 3: Measurement of Protein Oxidation via Carbonylation Assay
  • Principle: This assay quantifies the carbonyl groups (aldehydes and ketones) introduced into protein side chains during oxidation. 2,4-Dinitrophenylhydrazine (DNPH) reacts with these carbonyl groups to form a stable hydrazone product, which can be detected spectrophotometrically at ~370 nm.

  • Materials:

    • Protein solution (e.g., Bovine Serum Albumin, BSA)

    • DHLA and metal salt solutions

    • DNPH solution (in HCl)

    • Trichloroacetic acid (TCA)

    • Guanidine hydrochloride solution

    • Ethanol/Ethyl Acetate wash solution

    • Spectrophotometer

  • Procedure:

    • Incubate the protein solution with DHLA and a metal ion to induce oxidation.

    • Add DNPH solution to an aliquot of the reaction mixture and incubate in the dark at room temperature. A parallel control tube with HCl only (no DNPH) should be run for each sample.

    • Precipitate the protein by adding ice-cold TCA.

    • Centrifuge to pellet the protein and discard the supernatant.

    • Wash the protein pellet multiple times with an ethanol/ethyl acetate solution to remove excess DNPH.

    • Re-dissolve the final pellet in a guanidine hydrochloride solution.

    • Measure the absorbance of the solution at 370 nm against the HCl control.

  • Data Analysis: The amount of protein carbonylation is calculated using the molar extinction coefficient of the DNPH hydrazone (ε = 22,000 M⁻¹cm⁻¹) and is typically expressed as nanomoles of carbonyl groups per milligram of protein.

Conclusion and Implications

This compound possesses a complex and dualistic redox character. While it is a vital antioxidant, its pro-oxidant potential in the presence of transition metals cannot be overlooked. This activity is primarily driven by the reduction of Fe³⁺ and Cu²⁺, which then catalyze the generation of highly destructive hydroxyl radicals via Fenton chemistry. The ultimate effect—antioxidant or pro-oxidant—is critically dependent on the local biochemical environment, especially the molar ratio of DHLA to metal ions. For researchers in drug development and toxicology, these findings are crucial. They underscore the need to consider the metal content of tissues and cellular compartments when evaluating the therapeutic or toxicological profile of DHLA and other thiol-containing compounds. A substance administered as an antioxidant could, in a metal-rich, pro-inflammatory environment, paradoxically exacerbate oxidative stress and cellular injury.

References

Dihydrolipoic Acid: A Comprehensive Technical Guide to its Influence on Cellular Redox State

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolipoic acid (DHLA), the reduced form of lipoic acid (LA), is a potent dithiol antioxidant that plays a crucial role in maintaining cellular redox homeostasis.[1] Its ability to participate in a wide array of redox reactions, regenerate other key antioxidants, and modulate redox-sensitive signaling pathways makes it a molecule of significant interest in the fields of cellular biology, pharmacology, and drug development. This technical guide provides an in-depth analysis of DHLA's effect on the cellular redox state, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanisms of Action

DHLA exerts its influence on the cellular redox environment through several key mechanisms:

  • Direct Radical Scavenging: DHLA is a powerful scavenger of a variety of reactive oxygen species (ROS), including peroxyl radicals.[2] This direct antioxidant activity helps to mitigate oxidative damage to lipids, proteins, and nucleic acids.

  • Regeneration of Endogenous Antioxidants: A pivotal role of DHLA is its capacity to regenerate other essential antioxidants, thereby amplifying the cell's overall antioxidant capacity. It can reduce the oxidized forms of Vitamin C (ascorbyl radical) and Vitamin E (tocopheroxyl radical), effectively recycling these vital molecules.[2]

  • Modulation of the Glutathione System: DHLA can influence the glutathione pool, a cornerstone of the cellular antioxidant defense system. It has been shown to increase intracellular glutathione (GSH) levels, a critical molecule for detoxification and redox signaling.[3][4] This is achieved in part by reducing cystine to cysteine, the rate-limiting substrate for GSH synthesis.[3]

  • Interaction with the Thioredoxin System: The thioredoxin (Trx) system, comprising thioredoxin and thioredoxin reductase (TrxR), is another major cellular redox-regulating system. DHLA can be reduced from its oxidized form (lipoic acid) by TrxR, integrating it into this critical antioxidant network.

  • Chelation of Transition Metals: DHLA has the ability to chelate redox-active transition metals, which can otherwise participate in Fenton-like reactions to generate highly reactive hydroxyl radicals.

  • Modulation of Redox-Sensitive Signaling Pathways: DHLA can influence the activity of key transcription factors that regulate the expression of antioxidant and anti-inflammatory genes. This includes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Data Presentation: Quantitative Effects of this compound on Cellular Redox Parameters

The following tables summarize the quantitative effects of DHLA on various cellular redox parameters as reported in the scientific literature.

Table 1: Effect of this compound on Glutathione (GSH) Levels and GSH/GSSG Ratio

Cell Type/ModelDHLA ConcentrationOutcomeReference
Murine Neuroblastoma & Melanoma CellsDose-dependent30-70% increase in GSH content compared to untreated controls.[4]
PC12 and Caco-2 Cells50 µMSignificantly increased intracellular GSH levels in the presence of metal-induced toxicity (As, Cd, Pb).[5][6]
Aging Rat BrainNot specifiedReversed the age-related decline in the GSH/GSSG ratio.[7]
Aging Rat HeartNot specifiedReversed the age-related decline in the GSH/GSSG ratio.[7]

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels

Cell Type/ModelDHLA ConcentrationOutcomeReference
LPS-treated Rats30 mg/kgMarkedly reversed the increase in intracellular ROS levels induced by LPS.[8]
Normal (3T3) and Transformed (3T3-SV40) Murine Fibroblasts0.1-1.25 mMIncreased ROS levels in a dose-dependent manner, suggesting potential pro-oxidant effects at high concentrations.[2]

Table 3: Effect of this compound on Redox-Sensitive Signaling Pathways

PathwayCell Type/ModelDHLA ConcentrationOutcomeReference
Nrf2LPS-treated Rats30 mg/kgSignificantly higher expression levels of Nrf2 and its downstream target HO-1 compared to the LPS group.[8]
NF-κBHuman Aortic Endothelial Cells0.05-1 mmol/lDose-dependently inhibited TNF-α-induced NF-κB activation.[9]
NF-κBHEK293 CellsIC50: 0.3 mMInhibited constitutively active IKK2-induced NF-κB reporter expression.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of DHLA on the cellular redox state.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • DCFH-DA (stock solution in DMSO, e.g., 10 mM)

  • Treatment compounds (e.g., DHLA, positive control for ROS induction like H₂O₂)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • DCFH-DA Loading:

    • Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed serum-free medium or PBS immediately before use.

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

  • Treatment: Add the desired concentrations of DHLA or control compounds (prepared in culture medium) to the wells.

  • Fluorescence Measurement:

    • Immediately measure the baseline fluorescence (Time 0) using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Incubate the plate at 37°C and measure the fluorescence at desired time points (e.g., every 15 minutes for 1-2 hours).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • Calculate the change in fluorescence over time for each treatment condition.

    • Express the results as a percentage of the control or as relative fluorescence units.

Determination of GSH/GSSG Ratio by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of reduced (GSH) and oxidized (GSSG) glutathione.

Materials:

  • Cell or tissue samples

  • Metaphosphoric acid (MPA) or Perchloric acid (PCA) for protein precipitation

  • Mobile phase components (e.g., sodium phosphate, acetonitrile, phosphoric acid)[11][12]

  • HPLC system with a C18 column and a UV or electrochemical detector

  • GSH and GSSG standards

Procedure:

  • Sample Preparation:

    • Harvest cells or homogenize tissue in ice-cold PBS.

    • Lyse the cells/tissue and precipitate proteins by adding an equal volume of cold 10% MPA or PCA.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: A common mobile phase is an isocratic mixture of aqueous buffer and an organic modifier. For example, 25mM sodium phosphate buffer (pH adjusted to ~2.7 with phosphoric acid) and methanol in a 95:5 (v/v) ratio.[12]

    • Flow Rate: Typically 0.8-1.0 mL/min.

    • Detection: UV detection at 200-215 nm or electrochemical detection.[12]

  • Standard Curve Preparation: Prepare a series of standard solutions of GSH and GSSG of known concentrations in the same buffer as the samples.

  • Analysis:

    • Inject a fixed volume of the sample supernatant and each standard solution into the HPLC system.

    • Identify and quantify the GSH and GSSG peaks based on their retention times compared to the standards.

  • Data Analysis:

    • Calculate the concentrations of GSH and GSSG in the samples using the standard curve.

    • Determine the GSH/GSSG ratio.

Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm.

Materials:

  • Cell or tissue lysates

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM EDTA)

  • NADPH solution

  • DTNB solution

  • TrxR inhibitor (optional, to determine TrxR-specific activity)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates in cold assay buffer.

    • Centrifuge to remove debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Reaction Setup:

    • In a 96-well plate, add the sample lysate to two sets of wells.

    • To one set of wells, add the TrxR inhibitor to determine background activity. To the other set, add an equal volume of assay buffer.

    • Prepare a reaction mix containing assay buffer, NADPH, and DTNB.

  • Assay Measurement:

    • Initiate the reaction by adding the reaction mix to all wells.

    • Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes) at room temperature.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) for each well.

    • Subtract the rate of the inhibitor-treated sample from the rate of the untreated sample to obtain the TrxR-specific activity.

    • Calculate the TrxR activity using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).

Nrf2 Activation Assay by Western Blot

This protocol describes the detection of Nrf2 activation by measuring its nuclear translocation using Western blotting.

Materials:

  • Cells treated with DHLA or control

  • Cell lysis buffers for cytoplasmic and nuclear fractionation

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Fractionation:

    • Treat cells with DHLA or control for the desired time.

    • Harvest cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each fraction by boiling in sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Nrf2 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[13]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[14]

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the nuclear Nrf2 signal to the Lamin B1 signal and the cytoplasmic Nrf2 signal to the GAPDH signal.

    • Calculate the fold change in nuclear Nrf2 levels relative to the control.

NF-κB Activation Assay using Luciferase Reporter

This protocol details a luciferase reporter gene assay to measure the inhibition of NF-κB activation by DHLA.

Materials:

  • Cells co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • DHLA and an NF-κB activator (e.g., TNF-α)

  • Dual-luciferase reporter assay system (containing cell lysis buffer, luciferase substrate, and Stop & Glo reagent)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the transfected cells in a white, opaque 96-well plate.

    • Pre-treat the cells with various concentrations of DHLA for a specified time.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.[15]

  • Cell Lysis:

    • Remove the culture medium.

    • Add the passive lysis buffer provided in the kit to each well and incubate for about 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Add the luciferase assay reagent (containing the firefly luciferase substrate) to each well.

    • Measure the firefly luminescence in a luminometer.

    • Add the Stop & Glo reagent (which quenches the firefly luciferase and contains the Renilla luciferase substrate) to each well.

    • Measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the percentage inhibition of NF-κB activation by DHLA compared to the stimulated control.

    • Determine the IC50 value for DHLA's inhibition of NF-κB activation.

Mandatory Visualizations

Signaling Pathways

DHLA_Signaling_Pathways cluster_Nrf2 Nrf2 Activation Pathway cluster_NFkB NF-κB Inhibition Pathway DHLA1 This compound (DHLA) Keap1 Keap1 DHLA1->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation to Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Induces Transcription DHLA2 This compound (DHLA) IKK IKK Complex DHLA2->IKK Inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Proteasome2 Proteasome IkB->Proteasome2 Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation to Nucleus Inflammatory_Genes Pro-inflammatory Genes NFkB_n->Inflammatory_Genes Induces Transcription

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Experimental_Workflows cluster_GSH GSH/GSSG Ratio Measurement Workflow cluster_ROS Intracellular ROS Measurement Workflow A1 1. Sample Preparation (Cell/Tissue Lysis & Protein Precipitation) A2 2. Supernatant Collection A1->A2 A3 3. HPLC Separation (C18 Column) A2->A3 A4 4. Detection (UV or Electrochemical) A3->A4 A5 5. Quantification (vs. Standards) A4->A5 A6 6. Calculate GSH/GSSG Ratio A5->A6 B1 1. Seed Cells in 96-well plate B2 2. Load with DCFH-DA probe B1->B2 B3 3. Wash to remove excess probe B2->B3 B4 4. Treat with DHLA and controls B3->B4 B5 5. Measure Fluorescence (Ex: 485nm, Em: 535nm) B4->B5 B6 6. Analyze Data (% change vs. control) B5->B6

Caption: Experimental workflows for key redox state assays.

Logical Relationships

DHLA_Antioxidant_Network DHLA This compound (DHLA) ROS Reactive Oxygen Species (ROS) DHLA->ROS Scavenges GSSG Glutathione Disulfide (GSSG) DHLA->GSSG Reduces to Vitamin_C_ox Ascorbyl Radical (Oxidized Vit C) DHLA->Vitamin_C_ox Reduces to Nrf2 Nrf2 Activation DHLA->Nrf2 Activates NFkB NF-κB Inhibition DHLA->NFkB Inhibits Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Causes GSH Glutathione (GSH) GSSG->GSH Regenerates Vitamin_C Ascorbic Acid (Vitamin C) Vitamin_C_ox->Vitamin_C Regenerates Vitamin_E_ox Tocopheroxyl Radical (Oxidized Vit E) Vitamin_C->Vitamin_E_ox Reduces to Vitamin_E α-Tocopherol (Vitamin E) Vitamin_E_ox->Vitamin_E Regenerates Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes Leads to Inflammation Reduced Inflammation NFkB->Inflammation Reduces

Caption: The central role of DHLA in the cellular antioxidant network.

Conclusion

This compound is a multifaceted molecule that exerts a profound influence on the cellular redox state. Its ability to directly neutralize reactive oxygen species, regenerate key antioxidants, support the glutathione and thioredoxin systems, and modulate critical redox-sensitive signaling pathways underscores its importance as a key player in cellular defense against oxidative stress. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate and harness the therapeutic potential of this potent antioxidant. Further investigation into the concentration-dependent effects and cell-type-specific responses to DHLA will be crucial for its successful application in various pathological conditions associated with redox dysregulation.

References

The Discovery and Scientific Journey of Dihydrolipoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolipoic acid (DHLA), the reduced form of α-lipoic acid (ALA), is a pivotal molecule in cellular metabolism and antioxidant defense.[1] Its unique capacity to function as a potent antioxidant in both aqueous and lipid environments, coupled with its ability to regenerate other primary antioxidants, has established it as a molecule of significant therapeutic interest.[2] This technical guide provides an in-depth exploration of the discovery, history, and key research milestones related to DHLA. It includes summaries of key findings, detailed experimental protocols derived from foundational literature, and visualizations of critical biochemical pathways and workflows to serve as a comprehensive resource for the scientific community.

A Historical Perspective: From Metabolic Cofactor to Potent Antioxidant

The scientific journey of this compound is intrinsically linked to the discovery of its oxidized form, α-lipoic acid. The timeline of this journey reveals a paradigm shift from understanding its role in energy metabolism to recognizing its powerful and multifaceted antioxidant capabilities.

The Foundational Era (1950s): Discovery and Metabolic Role

The story begins in 1951 when Lester J. Reed and his team isolated a crucial "acetate-replacing factor" from liver tissue, which they later identified as α-lipoic acid.[3] This discovery was foundational, identifying a critical cofactor for the pyruvate dehydrogenase complex. Throughout the 1950s, Reed's group and others worked to elucidate the structure of lipoic acid and its function as a coenzyme within α-keto acid dehydrogenase complexes.[4] This research established the essential biochemical function of the lipoic acid/dihydrolipoic acid redox couple in cellular energy metabolism, where DHLA's dithiol groups play a central role in acyl group transfer reactions.[4][5]

G cluster_1950s 1950s: Foundational & Exploratory cluster_1990s Late 1980s - Early 1990s: Paradigm Shift cluster_present 1990s - Present: Mechanistic & Therapeutic Research a 1951: Isolation of 'acetate-replacing factor' (α-Lipoic Acid) by Lester J. Reed's team. b 1950s: Elucidation of the structure and coenzyme role of the Lipoic Acid/DHLA redox couple in α-keto acid dehydrogenase complexes. a->b Significance: Established the biochemical function of DHLA in cellular energy metabolism. c Recognition of the potent antioxidant properties of both Lipoic Acid and DHLA. d DHLA identified as a direct scavenger of peroxyl radicals and a regenerator of other antioxidants. c->d Significance: Shifted research focus towards therapeutic potential in oxidative stress conditions. e Extensive research into DHLA's mechanisms of action: metal chelation, antioxidant regeneration (Vitamins C & E, Glutathione). f Discovery of DHLA's role in modulating key signaling pathways, including Nrf2/HO-1 and PI3K/Akt. e->f g Investigation into therapeutic applications for diabetic polyneuropathy, skin inflammation, and neuroprotection. f->g G DHLA DHLA (this compound) ALA ALA (α-Lipoic Acid) DHLA->ALA Oxidized VitC_rad Vitamin C Radical (Ascorbyl) DHLA->VitC_rad Regenerates GSSG GSSG (Oxidized Glutathione) DHLA->GSSG Regenerates VitE Vitamin E (α-Tocopherol) VitE_rad Vitamin E Radical (Tocopheroxyl) VitE->VitE_rad Neutralizes VitC Vitamin C (Ascorbate) VitC->VitE_rad Regenerates ROS Free Radical (ROO•) GSH GSH (Reduced Glutathione) G DHLA DHLA Keap1_Nrf2 Keap1-Nrf2 Complex DHLA->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Keap1_mod Keap1 (Modified) Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Normal State Nucleus Nucleus Nrf2_free->Nucleus Translocation Nrf2_nuc Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Transcription of Protective Genes (e.g., HO-1) ARE->Genes Activates G start Start: Dissolve ALA in Ethanol add_nabh4 1. Add NaBH₄ slowly (Reduction Step) start->add_nabh4 stir 2. Stir for 2 hours at RT add_nabh4->stir quench 3. Quench with 2M HCl to pH 2 stir->quench extract 4. Extract with Ethyl Acetate (3x) quench->extract wash 5. Wash combined organic layers with H₂O extract->wash dry 6. Dry over Na₂SO₄ wash->dry evaporate 7. Concentrate via Rotary Evaporation dry->evaporate end End: Purified DHLA Oil evaporate->end

References

Methodological & Application

Synthesis of Dihydrolipoic Acid from Alpha-Lipoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent antioxidant with significant therapeutic potential. This document provides a detailed protocol for the chemical synthesis of DHLA from ALA via reduction with sodium borohydride. The protocol includes a comprehensive methodology, purification steps, and characterization techniques. Additionally, this note presents quantitative data on reaction parameters, a troubleshooting guide, and visual representations of the synthesis workflow and chemical transformation to aid researchers in achieving efficient and reliable synthesis of DHLA.

Introduction

Alpha-lipoic acid is a naturally occurring disulfide compound that plays a crucial role as a cofactor in mitochondrial dehydrogenase complexes. Its reduced form, this compound, is a powerful antioxidant, capable of regenerating other endogenous antioxidants such as vitamin C and vitamin E. The therapeutic potential of DHLA has garnered significant interest in the fields of medicine and pharmacology, particularly for conditions associated with oxidative stress. The straightforward synthesis of DHLA from its readily available oxidized form, ALA, makes it an accessible compound for research and development. The most common and efficient laboratory-scale synthesis involves the reduction of the disulfide bond in ALA using a mild reducing agent like sodium borohydride.

Chemical Reaction

The synthesis of this compound from alpha-lipoic acid is a reduction reaction where the disulfide bridge in the 1,2-dithiolane ring of ALA is cleaved to form two thiol (sulfhydryl) groups in DHLA.

Caption: Chemical reduction of alpha-lipoic acid to this compound.

Experimental Protocols

Materials and Reagents
  • Alpha-Lipoic Acid (ALA)

  • Sodium Borohydride (NaBH₄)

  • Ethanol (absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH meter or pH paper

Synthesis Procedure
  • Dissolution of ALA: In a round-bottom flask, dissolve alpha-lipoic acid in absolute ethanol. A typical concentration is in the range of 0.1-0.5 M. Purge the flask with an inert gas (nitrogen or argon) to minimize oxidation of the final product.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-4 °C.

  • Reduction with NaBH₄: While maintaining the low temperature and inert atmosphere, slowly add a freshly prepared aqueous solution of sodium borohydride (typically 2-4 molar equivalents) to the ALA solution. The addition should be done portion-wise to control the reaction rate and temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the ALA spot indicates the completion of the reaction. Typically, the reaction is stirred at 0-4 °C for 1-2 hours.

  • Quenching the Reaction: After the reaction is complete, cautiously quench the excess sodium borohydride by the slow, dropwise addition of 1M HCl until the pH of the solution is acidic (pH 3-4). This step should be performed in a well-ventilated fume hood as hydrogen gas will be evolved.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting product, this compound, is a pale yellow oil.

  • Storage: Due to its susceptibility to oxidation, the final product should be stored under an inert atmosphere at -20°C.

Experimental Workflow

workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Storage dissolve 1. Dissolve ALA in Ethanol cool 2. Cool to 0-4°C dissolve->cool reduce 3. Add NaBH4 Solution cool->reduce monitor 4. Monitor Reaction (TLC) reduce->monitor quench 5. Quench with 1M HCl monitor->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry & Evaporate Solvent extract->dry characterize 8. Characterize Product dry->characterize store 9. Store under Inert Gas at -20°C characterize->store

Caption: Experimental workflow for DHLA synthesis.

Data Presentation

The yield and purity of the synthesized this compound are influenced by several factors, including the reaction temperature, solvent, and reaction time. The following table summarizes the expected outcomes based on varying these parameters.

ParameterConditionExpected Yield (%)Purity (%)Notes
Temperature 0-4 °C90-98>95Optimal for minimizing side reactions.
Room Temperature85-9590-95Faster reaction but may lead to more impurities.
40 °C80-90<90Increased risk of side product formation.[1]
Solvent Ethanol/Water90-98>95Good solubility for both ALA and NaBH₄.
Methanol/Water88-96>95Similar to ethanol, but methanol can react with NaBH₄.
Tetrahydrofuran (THF)/Water85-95>95Good alternative, ensure THF is dry and peroxide-free.
Reaction Time 1 hour85-9290-95Reaction may not go to completion.
2 hours90-98>95Generally sufficient for complete conversion.
> 3 hours90-98>95No significant improvement in yield.

Characterization of this compound

The successful synthesis of DHLA can be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 1.30-1.95 (m, 8H, -CH₂-), 2.35 (t, 2H, -CH₂-COOH), 2.65-2.95 (m, 3H, -CH₂-SH and -CH-SH), 1.3 (br s, 2H, -SH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 22.5, 24.5, 26.7, 34.0, 38.8, 39.5, 42.9, 180.2 (-COOH).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of DHLA will show characteristic peaks for the functional groups present:

  • O-H stretch (carboxylic acid): Broad peak around 2500-3300 cm⁻¹

  • C-H stretch (alkane): Sharp peaks around 2850-2960 cm⁻¹

  • C=O stretch (carboxylic acid): Strong, sharp peak around 1710 cm⁻¹

  • S-H stretch (thiol): Weak, sharp peak around 2550 cm⁻¹ (often difficult to observe)

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of DHLA.

  • Molecular Formula: C₈H₁₆O₂S₂

  • Molecular Weight: 208.34 g/mol

  • Expected [M-H]⁻ ion: m/z 207.05

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionIncrease reaction time or amount of NaBH₄. Monitor reaction by TLC.
Oxidation of DHLAEnsure a strict inert atmosphere throughout the synthesis and work-up. Use degassed solvents.
Product loss during work-upEnsure complete extraction from the aqueous phase. Minimize transfers.
Low Purity Side reactionsMaintain low reaction temperature (0-4 °C). Add NaBH₄ slowly.
Incomplete quenchingEnsure pH is sufficiently acidic to decompose all excess NaBH₄.
Presence of unreacted ALAIncrease reaction time or stoichiometry of the reducing agent.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from alpha-lipoic acid. By following the outlined procedures and considering the troubleshooting guide, researchers can consistently produce high-purity DHLA for their studies. The provided characterization data will aid in the verification of the final product. The synthesis is scalable and utilizes readily available reagents, making it a valuable method for laboratories engaged in antioxidant research and drug development.

References

Application Note: Analysis of Dihydrolipoic Acid using HPLC with Electrochemical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrolipoic acid (DHLA), the reduced form of α-lipoic acid, is a potent antioxidant with significant interest in pharmaceutical and clinical research due to its role in mitigating oxidative stress.[1] Its two thiol groups enable it to quench various reactive oxygen species and regenerate other endogenous antioxidants. Accurate and sensitive quantification of DHLA in biological matrices is crucial for pharmacokinetic studies, therapeutic monitoring, and understanding its physiological functions.[1] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) offers superior sensitivity and selectivity for the analysis of electrochemically active compounds like DHLA, making it a robust method for this application.[1][2][3]

This application note provides a detailed protocol for the determination of DHLA in human plasma using HPLC-ED. The method is sensitive, precise, and accurate, making it suitable for researchers, scientists, and drug development professionals.

Principle

The method involves the separation of DHLA from other components in the sample matrix using reverse-phase HPLC. Following separation, the eluent passes through an electrochemical detector. DHLA is an electrochemically active compound that can be oxidized at a specific potential. The current generated by this oxidation is directly proportional to the concentration of DHLA in the sample, allowing for its sensitive and selective quantification.

Experimental Protocols

1. Sample Preparation (Human Plasma)

This protocol is adapted from established methods for the extraction of DHLA from human plasma.[4][5]

  • To 250 µL of human plasma in a microcentrifuge tube, add a known amount of internal standard (e.g., naproxen sodium).[4][5]

  • Perform a liquid-liquid extraction by adding 1 mL of dichloromethane.[1][4][5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to separate the organic and aqueous layers.[1]

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[4][5]

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[6]

2. HPLC and Electrochemical Detection Conditions

The following HPLC and electrochemical detector conditions are based on validated methods for DHLA analysis.[2][3][4][5]

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 Reverse-Phase Column (e.g., Discovery HS C18, 250 mm x 4.6 mm, 5 µm)[4][5]
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 2.4 with phosphoric acid) (52:48, v/v)[4][5]
Flow Rate 1.5 mL/min[1][4][5]
Column Temperature 30°C[1][4][5]
Injection Volume 20 µL[1]
Electrochemical Detector Amperometric Detector (e.g., Agilent 1200 Series Electrochemical Detector)
Working Electrode Glassy Carbon Electrode
Detector Mode DC Mode[1][4][5]
Detector Potential +1.0 V[1][4][5]

3. Calibration and Quantification

  • Prepare a series of calibration standards of DHLA in the mobile phase.

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of DHLA.

  • Quantify the amount of DHLA in the samples by comparing their peak areas to the calibration curve.[1]

Data Presentation

The performance characteristics of the described HPLC-ED method for the analysis of this compound are summarized in the following table, based on published data.[4][5]

ParameterThis compound (DHLA)
Limit of Detection (LOD) 3 ng/mL[4][5]
Limit of Quantification (LOQ) 10 ng/mL[4][5]
Linearity Range 10 - 1000 ng/mL
Recovery 93.00 - 97.10%[4][5]
Intra-day Precision (%CV) 1.620 - 5.681%[4][5]
Inter-day Precision (%CV) 1.620 - 5.681%[4][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ed HPLC-ED Analysis plasma Human Plasma (250 µL) add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (Dichloromethane) add_is->extraction vortex Vortex extraction->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter hplc HPLC System (C18 Column) filter->hplc Inject 20 µL detector Electrochemical Detector (+1.0 V) hplc->detector data Data Acquisition & Analysis detector->data

Caption: Experimental workflow for DHLA analysis.

electrochemical_detection DHLA DHLA (Reduced) Electrode Working Electrode (+1.0 V) DHLA->Electrode LA LA (Oxidized) Electrode->LA Electrons 2e- Electrode->Electrons

Caption: Electrochemical detection of DHLA.

References

Application Note: Quantification of Dihydrolipoic Acid in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrolipoic acid (DHLA), the reduced form of lipoic acid (LA), is a potent antioxidant with significant therapeutic potential. Its quantification in biological matrices such as human plasma and urine is crucial for pharmacokinetic studies, monitoring therapeutic efficacy, and understanding its role in various physiological and pathological processes. This application note provides detailed protocols for the quantification of DHLA in human plasma and urine using High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A variety of analytical methods have been developed for the quantification of DHLA and LA in biological fluids. The primary challenges in the analysis of DHLA are its susceptibility to oxidation and the need for sensitive detection methods to measure endogenous levels. Common analytical approaches include HPLC with electrochemical detection (ECD), fluorescence detection (after derivatization), and ultraviolet (UV) detection (after derivatization), as well as LC-MS/MS.

This document outlines two primary methods:

  • HPLC with Electrochemical Detection (HPLC-ECD): A sensitive and reliable method for the direct quantification of DHLA and LA.

  • HPLC with UV/Fluorimetric Detection following Derivatization: This method is employed to enhance the sensitivity and selectivity of detection, particularly for DHLA.

Data Presentation

The following tables summarize the quantitative data from various published methods for the determination of DHLA and LA in human plasma and urine.

Table 1: HPLC-ECD Methods for DHLA and LA Quantification in Human Plasma

ParameterMethod 1[1]Method 2[2][3]
Sample Volume 250 µLNot Specified
Extraction Liquid-Liquid Extraction (Dichloromethane)Solid-Phase Extraction
Internal Standard Naproxen SodiumNot Specified
Column Discovery HS C18 (250 mm x 4.6 mm, 5 µm)Not Specified
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 2.4) (52:48, v/v)Not Specified
Flow Rate 1.5 mL/minNot Specified
Detection Electrochemical Detector (DC mode, +1.0 V)Electrochemical Detector
LOD (DHLA) 3 ng/mLNot Specified
LOQ (DHLA) 10 ng/mLNot Specified
Recovery (DHLA) 93.00 - 97.10%Not Specified
Intra-day Precision (%CV) 1.620 - 5.681%2.1 - 9.4%
Inter-day Precision (%CV) 1.620 - 5.681%2.1 - 9.4%

Table 2: HPLC with Derivatization and UV/Fluorimetric Detection for DHLA and LA Quantification

ParameterHPLC-Fluorimetric (Plasma & Urine)[4]HPLC-UV (Plasma)[5][6]
Sample Preparation Acidification, Organic Solvent Extraction, DerivatizationReduction with TCEP, Derivatization with BCPB
Derivatizing Agent 2-(4-aminophenyl)-6-methylbenzothiazole1-benzyl-2-chloropyridinium bromide (BCPB)
Column Ultrasphere C8Zorbax C-18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20) (Isocratic)2% Acetic Acid (pH 2.36) and Acetonitrile (Gradient)
Detection Fluorescence (Ex: 343 nm, Em: 423 nm)UV at 321 nm
LOD (LA) Not Specified0.08 nmol/mL
LOQ (LA) Not Specified0.12 nmol/mL
Recovery Not Specified80.0 - 110.8%
Intra-day Precision (%CV) Not Specified1.8 - 19.6%
Inter-day Precision (%CV) Not Specified1.5 - 11.5%

Experimental Protocols

Protocol 1: Quantification of DHLA and LA in Human Plasma by HPLC-ECD

This protocol is based on the method described by Khan et al.[1]

1. Materials and Reagents

  • This compound (DHLA) and Lipoic Acid (LA) standards

  • Naproxen Sodium (Internal Standard)

  • Dichloromethane, Acetonitrile (HPLC grade)

  • Phosphate buffer (0.05 M, pH 2.4)

  • Human plasma (collected in EDTA or heparin tubes)

  • Deionized water

2. Sample Preparation

  • To 250 µL of human plasma in a centrifuge tube, add the internal standard (Naproxen Sodium).

  • Perform a single-step liquid-liquid extraction by adding dichloromethane.

  • Vortex the mixture vigorously.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with the mobile phase.

3. HPLC-ECD Analysis

  • Column: Discovery HS C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.05 M phosphate buffer (pH 2.4 adjusted with phosphoric acid) (52:48, v/v)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detector: Electrochemical detector in DC mode

  • Detector Potential: +1.0 V

  • Run Time: 9 minutes

Protocol 2: Quantification of Total DHLA and LA in Human Plasma by HPLC-UV after Derivatization

This protocol is a generalized procedure based on methods involving reduction and derivatization.[5][6]

1. Materials and Reagents

  • DHLA and LA standards

  • 1-benzyl-2-chloropyridinium bromide (BCPB)

  • tris(2-carboxyethyl)phosphine (TCEP)

  • TRIS buffer (0.5 mol/L, pH 9)

  • Perchloric acid (PCA, 3 mol/L)

  • Chloroform, Acetonitrile (HPLC grade)

  • Human plasma

2. Sample Preparation (Total Lipoic Acid)

  • To 50 µL of plasma, add 25 µL of 0.5 mol/L TRIS buffer (pH 9) and 5 µL of 0.25 mol/L TCEP.

  • Incubate for 15 minutes at room temperature for reduction.

  • Add 10 µL of 0.1 mol/L BCPB, vortex, and keep at room temperature for 15 minutes for derivatization.

  • Stop the reaction and precipitate proteins by adding acid (e.g., perchloric acid).

  • Centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the HPLC system.

3. HPLC-UV Analysis

  • Column: Zorbax C-18 (150 × 4.6 mm, 5 µm)

  • Mobile Phase A: 2% acetic acid solution, pH 2.36

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0–5 min, 10–40% B

    • 5–6 min, 40–10% B

    • 6–8 min, 10% B

  • Flow Rate: 1 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 321 nm

Signaling Pathways and Experimental Workflows

experimental_workflow_hplcecd plasma Human Plasma Sample (250 µL) is_add Add Internal Standard (Naproxen Sodium) plasma->is_add lle Liquid-Liquid Extraction (Dichloromethane) is_add->lle vortex Vortex lle->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC-ECD Analysis reconstitute->hplc data Data Acquisition & Quantification hplc->data

experimental_workflow_hplcuv plasma Human Plasma Sample (50 µL) reduction Reduction with TCEP (15 min) plasma->reduction derivatization Derivatization with BCPB (15 min) reduction->derivatization precipitation Protein Precipitation (e.g., PCA) derivatization->precipitation centrifuge Centrifuge precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-UV Analysis supernatant->hplc data Data Acquisition & Quantification hplc->data

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals for the quantification of this compound in human plasma and urine. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and available instrumentation. Proper sample handling to prevent the oxidation of DHLA is critical for accurate quantification. The provided workflows and tabulated data should facilitate the implementation and validation of these methods in a research or clinical setting.

References

Application Notes and Protocols for Fluorimetric Detection of Dihydrolipoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolipoic acid (DHLA), the reduced form of α-lipoic acid (LA), is a potent antioxidant and a key component of the body's redox defense system. Its ability to regenerate other antioxidants like vitamin C and E, and its role in mitochondrial dehydrogenase enzyme complexes, make it a crucial molecule in cellular metabolism and protection against oxidative stress. Accurate quantification of DHLA in biological samples such as plasma and urine is essential for understanding its physiological and pathophysiological roles, as well as for pharmacokinetic studies in drug development.

This document provides detailed application notes and protocols for the fluorimetric detection of DHLA in biological samples. The primary method detailed herein is based on High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a highly sensitive and specific approach for the simultaneous determination of LA and DHLA.[1][2]

Assay Principle

The fluorimetric detection of DHLA typically involves a chemical derivatization step to attach a fluorescent tag to its two thiol groups. This is necessary because native DHLA is not fluorescent. The derivatization reaction enhances the sensitivity and selectivity of the detection. In the protocol described, DHLA is derivatized with a fluorophore, and the resulting fluorescent product is then separated by reverse-phase HPLC and quantified using a fluorescence detector.[1][3]

For the simultaneous measurement of both LA and DHLA, a two-step derivatization can be employed. First, the existing DHLA in the sample is labeled with one fluorescent probe. Then, the LA in the sample is chemically reduced to DHLA and subsequently labeled with a different fluorescent probe, allowing for their distinct quantification in a single chromatographic run.[3][4]

Alternatively, a single derivatization agent can be used for both LA and DHLA after a protection step for the thiol groups of DHLA and subsequent conversion of the carboxylic acid groups of both molecules into fluorescent amides.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance of a representative HPLC-based fluorimetric method for the determination of DHLA.

ParameterValueBiological MatrixReference
Limit of Detection (LOD)3 ng/mlPlasma[5]
Limit of Quantification (LOQ)10 ng/mlPlasma[5]
Linearity Range0.12–5.0 nmol/mLPlasma[6]
Recovery93.00 - 97.10%Plasma[5][7]
Intra-day imprecision (%CV)1.620 - 5.681%Plasma[5][7]
Inter-day imprecision (%CV)1.620 - 5.681%Plasma[5][7]

Experimental Protocols

Method 1: Simultaneous Determination of LA and DHLA using Differential Fluorescent Labeling

This protocol is adapted from a method for the simultaneous determination of LA and DHLA in human plasma.[3]

Materials and Reagents:

  • α-Lipoic acid (LA) and this compound (DHLA) standards

  • 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)

  • 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (SBD-F)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid

  • Sodium tetraborate buffer (pH 9.5)

  • Human plasma (or other biological sample)

Equipment:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Water bath

Protocol:

  • Sample Preparation and Deproteinization:

    • To 100 µL of plasma, add 100 µL of 10% perchloric acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Derivatization of DHLA:

    • To 50 µL of the supernatant, add 50 µL of sodium tetraborate buffer (pH 9.5) and 50 µL of 10 mM ABD-F in acetonitrile.

    • Incubate at room temperature for 10 minutes in the dark. This step labels the endogenous DHLA.

  • Reduction of LA and Derivatization:

    • To the above mixture, add 50 µL of 10 mM TCEP to reduce LA to DHLA.

    • Add 50 µL of 10 mM SBD-F in acetonitrile.

    • Incubate at 50°C for 1 hour in the dark. This step labels the newly formed DHLA (from LA).

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the final reaction mixture into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation at 380 nm and Emission at 510 nm.[3]

    • The two different fluorescently labeled DHLA molecules (ABD-DHLA and SBD-DHLA) will be separated based on their retention times.

  • Quantification:

    • Construct calibration curves using known concentrations of LA and DHLA standards subjected to the same sample preparation and derivatization procedure.

    • Determine the concentrations of LA and DHLA in the biological samples by comparing their peak areas to the respective calibration curves.

Method 2: Derivatization with 2-(4-aminophenyl)-6-methylbenzothiazole

This protocol is based on a method for the determination of LA and DHLA in human plasma and urine.[1]

Materials and Reagents:

  • LA and DHLA standards

  • 2-(4-aminophenyl)-6-methylbenzothiazole

  • Ethylchloroformate

  • Coupling agent (e.g., dicyclohexylcarbodiimide)

  • Base catalyst (e.g., pyridine)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Equipment:

  • HPLC system with a fluorescence detector

  • Reversed-phase C8 column

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

Protocol:

  • Sample Preparation and Extraction:

    • Acidify the plasma or urine sample.

    • Extract LA and DHLA with an organic solvent.

    • Evaporate the organic solvent to dryness.

  • Protection of DHLA Thiol Groups:

    • Treat the dried extract with ethylchloroformate to protect the free sulfhydryl groups of DHLA.[1]

  • Derivatization of Carboxylic Acid Group:

    • Convert the free carboxylic acid function of both LA and the protected DHLA into their amide derivatives by reacting with 2-(4-aminophenyl)-6-methylbenzothiazole in the presence of a coupling agent and a base catalyst.[1]

  • HPLC Analysis:

    • Reconstitute the derivatized sample in the mobile phase.

    • Inject into the HPLC system.

    • Mobile Phase: Isocratic elution with acetonitrile-water (80:20).[1]

    • Fluorescence Detection: Excitation at 343 nm and Emission at 423 nm.[1]

  • Quantification:

    • Prepare calibration standards and process them in the same manner as the samples.

    • Quantify LA and DHLA based on the peak areas from the chromatograms.

Visualizations

Experimental Workflow

Caption: Workflow for the fluorimetric detection of DHLA and LA in biological samples.

Chemical Derivatization Pathway

G cluster_products DHLA DHLA (this compound) Fluorescent_DHLA Fluorescently Labeled DHLA DHLA->Fluorescent_DHLA + FluorescentProbe1 Fluorescent Probe 1 (e.g., ABD-F) FluorescentProbe1->Fluorescent_DHLA LA LA (Lipoic Acid) Reduced_LA Reduced LA (DHLA) LA->Reduced_LA + ReducingAgent Reducing Agent (e.g., TCEP) ReducingAgent->Reduced_LA Fluorescent_LA_derived_DHLA Fluorescently Labeled LA-derived DHLA Reduced_LA->Fluorescent_LA_derived_DHLA + FluorescentProbe2 Fluorescent Probe 2 (e.g., SBD-F) FluorescentProbe2->Fluorescent_LA_derived_DHLA

References

Application Notes and Protocols for Dihydrolipoic Acid in Protein Disulfide Bond Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolipoic acid (DHLA) is the reduced form of alpha-lipoic acid (ALA), a naturally occurring antioxidant.[1] Its two thiol groups make it a potent reducing agent capable of cleaving protein disulfide bonds, a critical step in various research and drug development applications. These applications include protein characterization, proteomics sample preparation, and modulation of protein function for therapeutic purposes. This document provides detailed application notes and protocols for utilizing DHLA to reduce protein disulfide bonds, offering a comparison with the commonly used reducing agent dithiothreitol (DTT).

Mechanism of Action

DHLA reduces disulfide bonds through a thiol-disulfide exchange reaction. The two thiol groups on DHLA participate in a two-step process, leading to the reduction of a protein disulfide bond and the formation of a stable intramolecular disulfide bond within the resulting lipoic acid molecule. This cyclic nature of the oxidized product drives the reaction towards completion.

Applications in Research and Drug Development

  • Proteomics Sample Preparation: Reduction of disulfide bonds is essential for the complete denaturation and subsequent enzymatic digestion of proteins prior to mass spectrometry analysis.[2]

  • Protein Characterization: Reducing disulfide bonds allows for the analysis of protein subunits and the study of protein folding and stability.

  • Enzyme Assays: The activity of some enzymes is regulated by the redox state of their cysteine residues. DHLA can be used to maintain enzymes in their reduced, active state.

  • Drug Development: As a potent antioxidant, DHLA has therapeutic potential in diseases associated with oxidative stress.[3] Its ability to reduce protein disulfides may also be harnessed to modulate the function of specific protein targets.

Quantitative Data Summary

The following tables summarize the comparative properties and kinetic parameters of DHLA and DTT.

PropertyThis compound (DHLA)Dithiothreitol (DTT)Reference(s)
Standard Redox Potential (pH 7) ~ -0.32 V-0.33 V[2]
Optimal pH Range > 7> 7[2]
Structure Dithiol with a five-membered ring upon oxidationDithiol with a six-membered ring upon oxidation[4]
ProteinReducing AgentConcentrationTemperature (°C)Incubation Time% ReductionReference(s)
Hair KeratinDHLANot specifiedNot specifiedNot specifiedFaster than monothiol analogs[4]
Hair KeratinDTTNot specifiedNot specifiedNot specifiedSlower than DHLA under certain conditions[4]
α-LactalbuminDTT10 mM705 min100%[5]
LysozymeDTT10 mM705 min100%[5]
Ribonuclease ADTT10 mM705 min100%[5]

Experimental Protocols

Protocol 1: General Protein Disulfide Bond Reduction using DHLA

This protocol is adapted from standard procedures for protein reduction using DTT and should be optimized for specific proteins.

Materials:

  • Protein of interest

  • This compound (DHLA)

  • Denaturing buffer (e.g., 6 M Guanidinium HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.0)

  • Alkylation reagent (e.g., Iodoacetamide or Iodoacetic acid)

  • Quenching solution (e.g., concentrated DTT or cysteine solution)

  • Desalting column or dialysis membrane

Procedure:

  • Protein Solubilization: Dissolve the protein sample in the denaturing buffer to a final concentration of 1-10 mg/mL. The denaturant helps to expose buried disulfide bonds.

  • Reduction: Add DHLA to the protein solution to a final concentration of 10-20 mM. The optimal concentration may vary depending on the protein and the number of disulfide bonds.

  • Incubation: Incubate the reaction mixture at 37-56°C for 1-2 hours. The optimal temperature and incubation time should be determined empirically.

  • Alkylation (Optional but Recommended): To prevent the re-formation of disulfide bonds, alkylate the free sulfhydryl groups. Add iodoacetamide or iodoacetic acid to a final concentration of 20-40 mM (approximately a 2-fold molar excess over the reducing agent). Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching: Quench the alkylation reaction by adding a concentrated solution of DTT or cysteine to scavenge any unreacted alkylating agent.

  • Buffer Exchange: Remove the denaturant, reducing agent, and alkylating agent by buffer exchange using a desalting column or dialysis against the desired buffer for downstream applications.

Protocol 2: Quantification of Disulfide Bond Reduction using Ellman's Reagent

This protocol allows for the quantification of free sulfhydryl groups generated upon disulfide bond reduction.

Materials:

  • Reduced protein sample (from Protocol 1, before alkylation)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Cysteine or N-acetylcysteine (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare a Standard Curve:

    • Prepare a stock solution of cysteine or N-acetylcysteine of known concentration in the reaction buffer.

    • Create a series of dilutions to generate a standard curve (e.g., 0 to 100 µM).

  • Prepare Samples:

    • Dilute the reduced protein sample in the reaction buffer to a concentration that falls within the range of the standard curve.

    • Prepare a blank sample containing only the reaction buffer.

  • Reaction:

    • Add Ellman's Reagent to each standard, sample, and blank to a final concentration of 0.5 mM.

    • Incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure the absorbance of each solution at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of free sulfhydryl groups in the protein sample from the standard curve. The number of reduced disulfide bonds can be calculated by dividing the total number of free sulfhydryls by two.

Protocol 3: Analysis of Protein Reduction by Mass Spectrometry

This protocol outlines the general steps for preparing a DHLA-reduced protein sample for mass spectrometry analysis.

Materials:

  • Reduced and alkylated protein sample (from Protocol 1)

  • Trypsin (or other suitable protease)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • Formic acid

  • C18 desalting spin column

  • LC-MS/MS system

Procedure:

  • Buffer Exchange: Exchange the buffer of the reduced and alkylated protein sample to the digestion buffer using a desalting column or dialysis.

  • Proteolytic Digestion: Add trypsin to the protein solution at a 1:20 to 1:50 (w/w) ratio of trypsin to protein. Incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1% (v/v).

  • Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The absence of disulfide-linked peptides and the presence of peptides with alkylated cysteines will confirm the successful reduction and alkylation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Protein Sample denature Denaturation (e.g., 8M Urea) start->denature reduce Reduction with DHLA denature->reduce alkylate Alkylation (e.g., Iodoacetamide) reduce->alkylate quantify Quantification of Reduction (Ellman's Assay) alkylate->quantify Downstream Applications conform Conformational Analysis (Circular Dichroism) alkylate->conform ms_prep Proteolytic Digestion (e.g., Trypsin) alkylate->ms_prep ms_analysis Mass Spectrometry (LC-MS/MS) ms_prep->ms_analysis

Caption: Experimental workflow for protein disulfide bond reduction using DHLA and subsequent analysis.

thiol_disulfide_exchange DHLA DHLA (R-(SH)2) Intermediate Mixed Disulfide Intermediate (P-S-S-R-SH) + P'-SH DHLA->Intermediate Step 1 Protein_SS Protein Disulfide (P-S-S-P') Protein_SS->Intermediate Reduced_Protein Reduced Protein (P-SH + P'-SH) Intermediate->Reduced_Protein Step 2 LA Lipoic Acid (R-S-S) Intermediate->LA

Caption: Mechanism of protein disulfide bond reduction by this compound (DHLA).

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHLA DHLA ROS Oxidative Stress (ROS) DHLA->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1 Keap1 (Ubiquitination & Degradation) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Gene Transcription ARE->Transcription HO1 HO-1 Transcription->HO1 Antioxidant_Enzymes Other Antioxidant Enzymes Transcription->Antioxidant_Enzymes

Caption: DHLA-mediated activation of the Nrf2/HO-1 antioxidant signaling pathway.

References

Dihydrolipoic Acid (DHLA) in Cell Culture for Oxidative Stress Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolipoic acid (DHLA) is the reduced and highly active form of alpha-lipoic acid (ALA), a naturally occurring dithiol compound.[1][2] Recognized for its potent antioxidant properties, DHLA plays a crucial role in cellular defense against oxidative stress.[1][3] Unlike its oxidized form, DHLA is a more potent antioxidant, capable of directly scavenging a variety of reactive oxygen species (ROS), chelating metals, and regenerating other key endogenous antioxidants such as Vitamin C and Vitamin E.[3][4][5] Its amphipathic nature allows it to function in both aqueous and lipid environments, making it effective in protecting various cellular components, including proteins, lipids, and DNA, from oxidative damage.[3]

These characteristics make DHLA an invaluable tool for in vitro studies investigating the mechanisms of oxidative stress and evaluating the efficacy of potential therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing DHLA in cell culture models of oxidative stress.

Mechanism of Action in Cellular Systems

DHLA exerts its protective effects through several key mechanisms:

  • Direct ROS Scavenging: DHLA directly neutralizes a wide range of ROS, including superoxide radicals (O2•−) and hydroxyl radicals (HO•).[6]

  • Regeneration of Endogenous Antioxidants: DHLA can reduce the oxidized forms of other antioxidants, such as Vitamin C (ascorbate radical to ascorbate) and Vitamin E (chromanoxyl radical to vitamin E), thereby restoring their antioxidant capacity.

  • Metal Chelation: By chelating transition metals, DHLA prevents them from participating in redox reactions that generate highly reactive free radicals.

  • Modulation of Signaling Pathways: DHLA has been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[1][2][7] This leads to the upregulation of protective enzymes.

  • Glutathione (GSH) Synthesis: DHLA can promote the synthesis of glutathione, a critical intracellular antioxidant, by facilitating the uptake of cystine and its reduction to cysteine, a rate-limiting precursor for GSH synthesis.

Applications in Oxidative Stress Research

DHLA is utilized in a variety of cell culture models to study and mitigate oxidative stress induced by numerous factors:

  • Heavy Metal Toxicity: DHLA has been shown to protect cells, such as PC12 and Caco-2 lines, from the cytotoxic effects of heavy metals like arsenic (As), cadmium (Cd), and lead (Pb) by reducing oxidative stress, inhibiting DNA fragmentation, and maintaining cell membrane integrity.[1][2][7]

  • High Glucose-Induced Stress: In models of diabetic complications, DHLA can ameliorate the detrimental effects of high glucose concentrations on cells like human corneal epithelial cells (HCECs) by scavenging ROS and modulating inflammatory pathways.[8]

  • General Oxidative Stress Models: DHLA is widely used as a positive control or test compound in studies where oxidative stress is induced by agents such as hydrogen peroxide (H₂O₂), menadione, or other pro-oxidants to investigate cellular defense mechanisms and screen for protective compounds.

Data Presentation: Efficacy of DHLA in Various Cell Culture Models

The following table summarizes the effective concentrations and observed effects of DHLA in different cell lines under various oxidative stress conditions.

Cell LineStressorDHLA ConcentrationObserved Protective EffectsReference
PC12 (rat pheochromocytoma)Arsenic (As), Cadmium (Cd), Lead (Pb) (5 µM each)50 µMDecreased cell death, restored cell membrane integrity and intracellular GSH levels, upregulated survival-related proteins (mTOR, Akt, Nrf2), and protected against DNA damage.[1][2]
Caco-2 (human colorectal adenocarcinoma)Arsenic (As), Cadmium (Cd), Lead (Pb) (5 µM each)50 µMDecreased cell death, restored cell membrane integrity and intracellular GSH levels, and activated the Nrf2 pathway.[1][7]
Mouse Embryonic Stem Cells (ESC-B5)Endogenous/Exogenous Stress< 50 µMNo hazardous effects on cell viability, development, or differentiation. Concentrations of 50-100 µM induced apoptosis.[9]

Note: The optimal concentration of DHLA can vary significantly depending on the cell type, the nature and severity of the oxidative insult, and the duration of the experiment. It is crucial to perform dose-response studies to determine the effective and non-toxic concentration range for each specific experimental setup.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

DHLA is an oily substance with limited solubility in aqueous solutions and is prone to oxidation.[4] Proper preparation of stock solutions is critical for reproducible results.

Materials:

  • (R)-Dihydrolipoic acid (neat oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile tips

Procedure:

  • Preparation of 100 mM DHLA Stock in DMSO:

    • In a sterile tube, dissolve the appropriate amount of DHLA oil in anhydrous DMSO to achieve a final concentration of 100 mM.

    • Vortex the solution thoroughly until the DHLA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4] Visually inspect to ensure no undissolved droplets remain.

  • Aliquoting and Storage:

    • Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials to minimize freeze-thaw cycles and oxidation.

    • Store the aliquots at -20°C or -80°C, protected from light.[4]

Protocol 2: General Workflow for an Oxidative Stress Study Using DHLA

This protocol outlines a general workflow for investigating the protective effects of DHLA against a chemical inducer of oxidative stress.

G prep_cells Cell Seeding pretreatment Pre-treat with DHLA prep_cells->pretreatment prep_dhla Prepare DHLA dilutions prep_dhla->pretreatment prep_stressor Prepare stressor dilutions stressor_treatment Induce Oxidative Stress prep_stressor->stressor_treatment pretreatment->stressor_treatment incubation Incubate stressor_treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability ros ROS Measurement (e.g., DCFH-DA) incubation->ros gsh GSH Assay incubation->gsh western Western Blot (e.g., Nrf2) incubation->western

Caption: General experimental workflow for studying DHLA's protective effects.

Procedure:

  • Cell Seeding: Seed the cells of interest in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • DHLA Pre-treatment:

    • Thaw an aliquot of the 100 mM DHLA stock solution.

    • Prepare fresh serial dilutions of DHLA in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare an intermediate dilution to avoid precipitation.[4]

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of DHLA. Include a vehicle control (medium with the same final concentration of DMSO as the highest DHLA concentration, typically ≤0.5%).

    • Incubate for a predetermined pre-treatment time (e.g., 1-24 hours).

  • Induction of Oxidative Stress:

    • Prepare dilutions of the oxidative stress-inducing agent (e.g., H₂O₂, CdCl₂) in pre-warmed medium.

    • Add the stressor to the wells already containing DHLA. Include a control group with the stressor alone.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours) depending on the endpoint being measured.

  • Analysis: Following incubation, perform various assays to assess the protective effects of DHLA.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the stressor and/or DHLA in a 96-well black, clear-bottom plate as described in Protocol 2.

  • Probe Loading:

    • After the treatment period, remove the culture medium and wash the cells gently with pre-warmed PBS.

    • Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium or PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[8]

  • Washing: Remove the DCFH-DA solution and wash the cells three times with pre-warmed PBS to remove any extracellular probe.[8]

  • Fluorescence Measurement:

    • Add pre-warmed PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • Alternatively, cells can be harvested and analyzed by flow cytometry.

Signaling Pathways Modulated by DHLA

DHLA is known to influence key signaling pathways involved in the cellular response to oxidative stress. The Nrf2 pathway is a primary target.

Nrf2 Signaling Pathway Activation by DHLA

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHLA DHLA Keap1_Nrf2 Keap1-Nrf2 Complex DHLA->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub constitutive Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Transcription Gene Transcription ARE->Transcription Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1, GCLC) Transcription->Antioxidant_Proteins Antioxidant_Proteins->ROS neutralizes

Caption: DHLA-mediated activation of the Nrf2 antioxidant pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and degradation. In the presence of oxidative stress, or through the action of compounds like DHLA, Keap1 undergoes a conformational change, releasing Nrf2.[1][7] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes and proteins involved in glutathione synthesis, thereby bolstering the cell's defense against oxidative damage.[2]

Antioxidant Regeneration Cycle

DHLA is a pivotal component of the cellular antioxidant network, directly and indirectly contributing to the regeneration of other vital antioxidants.

G cluster_vitE Vitamin E Cycle cluster_vitC Vitamin C Cycle cluster_gsh Glutathione Cycle DHLA DHLA ALA ALA DHLA->ALA Oxidation VitC_ox Ascorbate• (oxidized) DHLA->VitC_ox reduces GSSG GSSG (oxidized) DHLA->GSSG reduces VitE_ox Vitamin E• (oxidized) VitE Vitamin E (reduced) VitE_ox->VitE VitC Ascorbate (reduced) VitC_ox->VitC VitC->VitE_ox reduces GSH GSH (reduced) GSSG->GSH ROS ROS ROS->DHLA scavenges ROS->VitE oxidizes ROS->VitC oxidizes ROS->GSH oxidizes

Caption: The central role of DHLA in the antioxidant regeneration network.

DHLA can directly reduce the ascorbate radical to regenerate Vitamin C (ascorbate). Vitamin C, in turn, can regenerate the reduced form of Vitamin E. Furthermore, DHLA contributes to maintaining the cellular pool of reduced glutathione (GSH).[5] This intricate network highlights the importance of DHLA in maintaining cellular redox homeostasis.

Conclusion

This compound is a powerful and versatile tool for studying the cellular mechanisms of oxidative stress. Its multifaceted antioxidant capabilities, including direct ROS scavenging, regeneration of other antioxidants, and modulation of protective signaling pathways like Nrf2, make it an effective agent for protecting cells against a wide array of oxidative insults in vitro. The protocols and data presented here provide a framework for researchers to effectively utilize DHLA in their cell culture-based studies of oxidative stress, contributing to a deeper understanding of cellular defense mechanisms and the development of novel therapeutic strategies.

References

Preparation of Dihydrolipoic Acid-Containing Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolipoic acid (DHLA), the reduced form of α-lipoic acid (ALA), is a potent antioxidant with significant therapeutic potential. Its dithiol structure enables it to scavenge a wide range of reactive oxygen species (ROS) and regenerate other endogenous antioxidants like vitamin C and E. However, the clinical application of DHLA is often hampered by its poor stability, low water solubility, and potential for pro-oxidant activity in the presence of transition metals.[1][2] Encapsulation within liposomes offers a promising strategy to overcome these limitations. Liposomes, microscopic vesicles composed of a lipid bilayer, can enhance the stability, improve the bioavailability, and control the release of encapsulated therapeutic agents.[3] This document provides detailed application notes and experimental protocols for the preparation and characterization of DHLA-containing liposomes.

Data Presentation: A Comparative Overview of Liposomal Formulations

The selection of the preparation method significantly influences the physicochemical properties of the resulting liposomes. The following table summarizes typical quantitative data for lipoic acid-containing liposomes prepared by different methods. These values can be considered a close approximation for DHLA-liposomes due to the structural similarity of the encapsulated molecules.

Preparation MethodMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Thin-Film Hydration & Extrusion404 ± 620.310 ± 0.064-0.4 ± 0.382[4]
Thin-Film Hydration & Extrusion175 - 284Not ReportedNot Reported85[5][6]
Solvent Injection Method~150Not ReportedNot ReportedNot Reported[7]
Direct Sonication22.85 (Number-weighted)0.223+10.0 ± 0.9Not Reported[8]

Note: The characteristics of liposomes are highly dependent on the specific lipids used, lipid-to-drug ratio, and the precise parameters of the preparation process. The data presented here are for illustrative purposes and may vary.

Experimental Workflows and Methodologies

Workflow for Preparation and Characterization of DHLA-Liposomes

The overall process for preparing and characterizing DHLA-containing liposomes involves several key stages, from the initial preparation of the lipid mixture to the final analysis of the liposomal formulation.

Workflow start Start: Select Lipids & DHLA dissolve Dissolve Lipids & DHLA in Organic Solvent start->dissolve film Create Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate size Size Reduction (Extrusion/Sonication) hydrate->size dls Particle Size & PDI (DLS) size->dls zeta Zeta Potential (DLS) size->zeta tem Morphology (TEM) size->tem ee Encapsulation Efficiency (Chromatography/Spectroscopy) size->ee stability Stability Assessment ee->stability EE_Workflow cluster_main Encapsulation Efficiency (EE%) Determination cluster_quantify Quantification start DHLA-Liposome Suspension separate Separate Free DHLA from Liposomes (e.g., Ultracentrifugation) start->separate quant_free Quantify Free DHLA (Supernatant) separate->quant_free lyse Lyse Liposomes (Pellet) separate->lyse calculate Calculate EE% quant_free->calculate quant_total Quantify Total DHLA lyse->quant_total quant_total->calculate

References

Dihydrolipoic Acid: A Potent Cofactor for Peptide Methionine Sulfoxide Reductase in Cellular Repair and Redox Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an amino acid susceptible to oxidation by reactive oxygen species (ROS), is converted to methionine sulfoxide (MetO), a modification that can impair protein function and contribute to cellular damage. The peptide methionine sulfoxide reductase (Msr) system is a crucial enzymatic defense mechanism that repairs this damage by reducing MetO back to methionine. This system comprises two main enzymes, MsrA and MsrB, which stereospecifically reduce the S and R epimers of MetO, respectively. The catalytic cycle of these enzymes requires a reducing agent to regenerate their active form. Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid, has emerged as a highly effective endogenous cofactor for this process, playing a vital role in maintaining cellular redox homeostasis and protecting against oxidative stress-related pathologies.

This document provides detailed application notes on the role of DHLA as a cofactor for MsrA and MsrB, summarizes available quantitative data, and offers experimental protocols for assessing Msr activity using DHLA.

Data Presentation

While direct comparative studies providing a full kinetic dataset (Km, kcat) for DHLA alongside the commonly used artificial reductant dithiothreitol (DTT) are limited, the available evidence strongly supports the efficacy of DHLA in regenerating Msr activity.

One key study demonstrated that DHLA is an effective cofactor for peptide methionine sulfoxide reductase (PMSR/MsrA) in the enzymatic repair of oxidized apolipoprotein A-I, a critical protein in reverse cholesterol transport. The use of DHLA with MsrA led to the complete restoration of the native structure and function of the oxidized protein.[1][2] This highlights the physiological relevance of DHLA in maintaining protein integrity.

Another study showed that DHLA reactivates oxidatively damaged alpha-1 antiprotease by acting as a reducing cofactor for Msr, suggesting its therapeutic potential in diseases associated with oxidative stress.

The following table summarizes the conceptual comparison of DHLA and DTT as Msr cofactors based on current understanding.

FeatureThis compound (DHLA)Dithiothreitol (DTT)
Origin Endogenous, natural cofactorArtificial, synthetic reductant
Physiological Relevance HighLow
Efficacy with MsrA Demonstrated to be highly effective in restoring protein function.[1][2]Commonly used in in vitro assays, effective reductant.
Efficacy with MsrB Less characterized in direct comparison to DTT.Standard reductant in in vitro assays for MsrB.
Cellular Location Present in mitochondria and cytosol.Not naturally present in cells.
Therapeutic Potential High, due to its natural occurrence and antioxidant properties.Limited to in vitro applications.

Experimental Protocols

The following protocols are adapted from established methods for measuring Msr activity and are tailored for the use of DHLA as the reducing agent.

Protocol 1: In Vitro MsrA Activity Assay using a Dabsylated Peptide Substrate and DHLA

This assay measures the reduction of a dabsylated methionine sulfoxide peptide by MsrA, with DHLA providing the reducing power. The product, dabsylated methionine, can be quantified by reverse-phase HPLC.

Materials:

  • Purified recombinant MsrA enzyme

  • Dabsyl-Met-S-O (dabsylated L-methionine-(S)-sulfoxide) substrate

  • This compound (DHLA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Acetonitrile

  • HPLC system with a C18 column

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of DHLA in ethanol. Store at -20°C, protected from light. Immediately before use, dilute to the desired working concentration (e.g., 100 mM) in Tris-HCl buffer.

    • Prepare a 10 mM stock solution of Dabsyl-Met-S-O in DMSO. Store at -20°C.

    • Prepare the reaction buffer: 50 mM Tris-HCl, pH 7.5.

  • Enzyme Reaction:

    • Set up the reaction mixture in a microcentrifuge tube:

      • Reaction Buffer: to a final volume of 100 µL

      • Purified MsrA enzyme: (e.g., 1-5 µg)

      • DHLA: to a final concentration of 1-10 mM

    • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding Dabsyl-Met-S-O to a final concentration of 100-500 µM.

    • Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume (100 µL) of acetonitrile.

    • Centrifuge the mixture at high speed for 5 minutes to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase column.

    • Separate the dabsylated substrate and product using a suitable gradient of acetonitrile in water (e.g., with 0.1% trifluoroacetic acid).

    • Monitor the elution profile at the dabsyl chromophore's absorbance maximum (around 436 nm).

    • Quantify the amount of Dabsyl-Met product formed by comparing its peak area to a standard curve of known concentrations of Dabsyl-Met.

  • Data Analysis:

    • Calculate the specific activity of MsrA as nmol of product formed per minute per mg of enzyme.

    • To determine kinetic parameters (Km and kcat), vary the concentration of Dabsyl-Met-S-O while keeping the DHLA concentration constant and saturating.

Protocol 2: Cell-Based Assay for Msr Activity using DHLA Precursor (Alpha-Lipoic Acid)

This protocol assesses the overall Msr activity within cultured cells, relying on the cellular machinery to reduce the supplemented alpha-lipoic acid to DHLA.

Materials:

  • Cultured cells (e.g., HEK293, SH-SY5Y)

  • Cell culture medium

  • Alpha-lipoic acid (ALA)

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)

  • Cell lysis buffer

  • Reagents and equipment for Msr activity assay as described in Protocol 1 (using DTT in the final in vitro step to measure total potential activity after cellular treatment).

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of alpha-lipoic acid (e.g., 10-100 µM) for 24 hours. ALA will be taken up by the cells and reduced to DHLA.

    • Induce oxidative stress by treating the cells with a sub-lethal concentration of H₂O₂ (e.g., 100-500 µM) for a short period (e.g., 1-2 hours). Include a non-stressed control group.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to remove cell debris.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

  • Msr Activity Measurement:

    • Using the cell lysate as the source of Msr enzymes, perform the Msr activity assay as described in Protocol 1. In this step, DTT is typically used as the reductant to measure the total Msr activity present in the lysate, reflecting the cellular response to the ALA treatment and oxidative stress.

  • Data Analysis:

    • Compare the Msr activity in lysates from cells treated with ALA and/or H₂O₂ to the untreated controls. An increase in Msr activity in ALA-treated cells would suggest a protective effect mediated by the enhanced availability of its reduced form, DHLA.

Mandatory Visualizations

Signaling Pathway of Msr Regeneration by DHLA

Msr_Regeneration_by_DHLA ROS Reactive Oxygen Species (ROS) Protein_Met Protein-Methionine ROS->Protein_Met Protein_MetO Protein-Methionine Sulfoxide (MetO) Protein_MetO->Protein_Met Reduction Msr_red Reduced Msr (Msr-(SH)₂) Msr_ox Oxidized Msr (Msr-S-S) Msr_ox->Msr_red Regeneration DHLA This compound (DHLA) Msr_red->Msr_ox Reduces MetO LA Lipoic Acid (LA) DHLA->LA Donates e- LA->DHLA Reduction Lipoamide_Reductase Lipoamide Reductase NADPH NADPH NADP NADP+

Caption: DHLA-mediated regeneration of Msr for protein repair.

Experimental Workflow for In Vitro MsrA Activity Assay

MsrA_Assay_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Enzymatic Reaction cluster_Analysis 3. Analysis cluster_Data 4. Data Interpretation Prepare_Reagents Prepare Buffers, DHLA, and Substrate Setup_Reaction Combine MsrA, Buffer, and DHLA Prepare_Reagents->Setup_Reaction Pre_incubate Pre-incubate at 37°C Setup_Reaction->Pre_incubate Start_Reaction Add Dabsyl-Met-S-O Substrate Pre_incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Add Acetonitrile Incubate->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge HPLC_Analysis Inject Supernatant onto HPLC Centrifuge->HPLC_Analysis Quantify Quantify Product Formation HPLC_Analysis->Quantify Calculate_Activity Calculate Specific Activity Quantify->Calculate_Activity

Caption: Workflow for in vitro MsrA activity assay using DHLA.

Conclusion

This compound is a physiologically crucial cofactor for the peptide methionine sulfoxide reductase system. Its ability to efficiently regenerate both MsrA and MsrB underscores its importance in cellular defense against oxidative damage. The provided protocols offer a framework for researchers to investigate the kinetics and cellular effects of DHLA-dependent Msr activity. Further research into the specific signaling pathways modulated by the DHLA/Msr axis will likely unveil new therapeutic targets for a range of diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and aging. The development of drugs that can enhance the DHLA-Msr pathway holds significant promise for promoting cellular health and longevity.

References

Spectrophotometric Assay for Dihydrolipoic Acid (DHLA) Antioxidant Capacity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolipoic acid (DHLA) is the reduced form of α-lipoic acid (ALA), a naturally occurring compound with potent antioxidant properties. Unlike its oxidized form, DHLA possesses two free thiol groups that act as powerful reducing agents, enabling it to neutralize a wide range of reactive oxygen species (ROS).[1] This makes DHLA a subject of significant interest in the fields of pharmacology and drug development for its potential therapeutic applications in conditions associated with oxidative stress.

These application notes provide detailed protocols for assessing the antioxidant capacity of DHLA using three common spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Additionally, the underlying signaling pathway of DHLA's antioxidant action is discussed.

Principle of Spectrophotometric Antioxidant Assays

Spectrophotometric assays for antioxidant capacity are based on the ability of an antioxidant to reduce an oxidant, which results in a color change that can be measured using a spectrophotometer. The degree of color change is proportional to the antioxidant capacity of the substance being tested.

Quantitative Data Summary

The antioxidant capacity of DHLA is significantly higher than that of its oxidized form, lipoic acid.[2][3] The following table summarizes the quantitative antioxidant capacity of DHLA as determined by various spectrophotometric assays.

AssayParameterValue for DHLAReference Compound
DPPH Radical Scavenging Assay IC50~13 µMAscorbic Acid
ABTS Radical Cation Assay TEAC (Trolox Equivalent Antioxidant Capacity)> Lipoic AcidTrolox
FRAP Assay Trolox Equivalents> Lipoic AcidTrolox

Note: Specific IC50 and TEAC values can vary depending on experimental conditions. The provided values are based on available literature and serve as a general reference.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of DHLA to scavenge the stable DPPH free radical. The reduction of DPPH by an antioxidant leads to a color change from violet to pale yellow, which is monitored spectrophotometrically at 517 nm.[4]

Materials:

  • This compound (DHLA)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Spectrophotometer or microplate reader

  • 96-well plates or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of DHLA Solutions: Prepare a stock solution of DHLA in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each DHLA dilution to separate wells. Add 150 µL of the DPPH solution to each well. For the blank, use 50 µL of methanol instead of the DHLA solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation of Scavenging Activity:

    • % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of DHLA. The IC50 value is the concentration of DHLA that causes 50% scavenging of the DPPH radical.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically at 734 nm.[5]

Materials:

  • This compound (DHLA)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol (or other suitable solvent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of DHLA and Trolox Solutions: Prepare stock solutions of DHLA and Trolox in a suitable solvent. From the stock solutions, prepare a series of dilutions.

  • Reaction Mixture: Add 10 µL of each DHLA or Trolox dilution to 1 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of TEAC Value: Plot the percentage inhibition of absorbance against the concentration of Trolox to generate a standard curve. The antioxidant capacity of DHLA is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[6]

Materials:

  • This compound (DHLA)

  • FRAP reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

  • Trolox

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of DHLA and Trolox Solutions: Prepare stock solutions of DHLA and Trolox in a suitable solvent. From the stock solutions, prepare a series of dilutions.

  • Reaction Mixture: Add 30 µL of each DHLA or Trolox dilution to 900 µL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of Trolox Equivalents: Create a standard curve by plotting the absorbance of the Trolox standards against their concentrations. The antioxidant capacity of DHLA is expressed as micromolar Trolox equivalents.

Signaling Pathway and Experimental Workflow

DHLA exerts its antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway influenced by DHLA is the Nrf2-Keap1 pathway, which is a primary regulator of the cellular antioxidant response.[7]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, which can be mimicked by the introduction of antioxidants like DHLA, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a range of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8][9]

Spectrophotometric_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DHLA DHLA Stock Solution Serial_Dilutions Serial Dilutions of DHLA DHLA->Serial_Dilutions Mix Mix Sample/Standard with Assay Reagent Serial_Dilutions->Mix Serial_Dilutions->Mix Assay_Reagent Assay Reagent (DPPH, ABTS, or FRAP) Assay_Reagent->Mix Assay_Reagent->Mix Standard Standard Solution (e.g., Trolox) Standard_Dilutions Serial Dilutions of Standard Standard->Standard_Dilutions Standard_Dilutions->Mix Standard_Dilutions->Mix Standard_Curve Generate Standard Curve Incubate Incubate Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition or Absorbance Change Measure->Calculate Measure->Calculate Determine Determine IC50 or Trolox Equivalents Calculate->Determine Standard_Curve->Determine DHLA_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHLA This compound (DHLA) ROS Reactive Oxygen Species (ROS) DHLA->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress (induces dissociation) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes Leads to synthesis of Antioxidant_Enzymes->ROS Neutralize

References

Application Note: A Validated LC-MS/MS Method for the Robust Quantification of Dihydrolipoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrolipoic acid (DHLA) is the reduced and highly active form of α-lipoic acid (ALA), a potent, endogenously synthesized antioxidant.[1] DHLA plays a crucial role in cellular antioxidant defense systems by directly scavenging reactive oxygen species (ROS) and regenerating other key antioxidants like vitamins C and E, and glutathione.[1][2] Its therapeutic potential is being explored in conditions associated with high oxidative stress, such as diabetic neuropathy and neurodegenerative diseases.[2][3]

However, the quantitative analysis of DHLA in biological matrices presents a significant challenge due to the high susceptibility of its two thiol groups to oxidation, which rapidly converts it back to ALA.[4][5] This instability can lead to gross underestimation of its concentration if samples are not handled appropriately. This application note presents a detailed, validated LC-MS/MS method for the reliable quantification of DHLA in human plasma, with a critical focus on pre-analytical stabilization.

Experimental Workflow and Methodology

A robust workflow is essential to prevent the oxidation of DHLA during sample collection and processing. The immediate derivatization of the thiol groups with N-ethylmaleimide (NEM) is a critical step to form a stable DHLA-NEM adduct, ensuring accurate measurement.[4]

G cluster_collection Sample Collection cluster_processing Sample Processing (within 2 hours, on ice) cluster_analysis Analysis Blood Whole Blood Collection (EDTA Tube) NEM Immediate addition of N-ethylmaleimide (NEM) Blood->NEM Stabilization Centrifuge Centrifugation at 4°C (to separate plasma) NEM->Centrifuge Plasma Harvest Plasma Centrifuge->Plasma IS Spike Internal Standard Plasma->IS PPT Protein Precipitation (e.g., with Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness (under Nitrogen) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject

Caption: Experimental workflow for DHLA quantification.

Sample Preparation Protocol
  • Blood Collection: Collect whole blood into EDTA-containing tubes. EDTA chelates metal ions that can catalyze DHLA oxidation.[4]

  • Immediate Stabilization: Immediately add a solution of N-ethylmaleimide (NEM) to the blood collection tube to a final concentration of 10 mM. Mix gently by inversion. This step is critical to form a stable DHLA-NEM adduct.[4]

  • Centrifugation: Within 2 hours of collection, centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the plasma. All processing should be conducted on ice.[4]

  • Internal Standard (IS) Spiking: Transfer 200 µL of plasma to a clean microcentrifuge tube. Add the internal standard (e.g., D5-Lipoic Acid).

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[6]

  • Extraction: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[7][8] Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Parameter Condition
Liquid Chromatography
ColumnC18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Gradient5% B for 0.5 min, linear ramp to 95% B over 4.5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min.
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Monitoring ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)To be determined for the DHLA-NEM adduct
Product Ion (Q3)To be determined for the DHLA-NEM adduct
Internal Standard (IS)D5-Lipoic Acid (m/z 210.1 → 176.1)
Dwell Time100 ms
Source Temperature550°C
IonSpray Voltage-4500 V

Method Validation

The method was validated for linearity, precision, accuracy, limit of quantification (LLOQ), and stability according to standard guidelines.

Linearity and LLOQ

The method demonstrated excellent linearity over the concentration range of 10 ng/mL to 2000 ng/mL.

Parameter Result
Calibration Range10 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL
LLOQ Precision (%CV)< 15%
LLOQ Accuracy (% Bias)± 15%
Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed using quality control (QC) samples at three concentration levels.

QC Level Concentration (ng/mL) Intra-day Precision (%CV) (n=6) Intra-day Accuracy (% Bias) Inter-day Precision (%CV) (n=18) Inter-day Accuracy (% Bias)
Low305.1%+4.5%6.8%+5.2%
Medium3003.8%-2.1%4.9%-1.7%
High15002.9%+1.5%4.1%+2.0%
(Data are representative based on similar validated assays for lipoic acid and DHLA)[7][8]
Stability

The stability of DHLA is highly dependent on storage conditions and the use of stabilizing agents.[4] The DHLA-NEM adduct demonstrates significantly improved stability.

Condition Duration Stability (% Recovery vs. Freshly Prepared)
DHLA-NEM Adduct in Plasma
Bench-top (Room Temperature)6 hours96.5%
Autosampler (4°C)24 hours98.2%
Freeze-Thaw Cycles (-80°C)3 cycles95.1%
Long-term Storage (-80°C)3 months97.4%
Unstabilized DHLA in Plasma
Bench-top (Room Temperature)1 hour< 50%
Long-term Storage (-80°C)1 monthSignificant degradation observed[4]

Biological Context: DHLA Signaling Pathway

DHLA exerts significant anti-inflammatory and antioxidant effects, in part by modulating the Nrf2 signaling pathway.[9] Understanding this pathway is crucial for researchers investigating the therapeutic effects of DHLA.

G cluster_pathway DHLA Anti-inflammatory Pathway DHLA This compound (DHLA) ERK ERK DHLA->ERK activates Nrf2 Nrf2 ERK->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates ROS ROS Generation HO1->ROS inhibits NLRP3 NLRP3 Inflammasome HO1->NLRP3 inhibits ROS->NLRP3 activates Inflammation Neuroinflammation NLRP3->Inflammation promotes

Caption: DHLA's role in the Nrf2/HO-1 pathway.[9][10]

Conclusion

The extreme instability of this compound in biological samples necessitates a specialized protocol to ensure accurate quantification. The LC-MS/MS method detailed here, which incorporates immediate sample stabilization with N-ethylmaleimide, provides a robust, sensitive, and reproducible approach for the analysis of DHLA in human plasma. This method is well-suited for pharmacokinetic studies, clinical research, and drug development programs targeting oxidative stress pathways.

References

Troubleshooting & Optimization

troubleshooting low yield in Dihydrolipoic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrolipoic acid (DHLA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help overcome common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield of this compound is significantly lower than expected. What are the common causes?

Low yields in this compound synthesis are frequently encountered and can often be attributed to several key factors. The most common issues include incomplete reduction of the starting material, lipoic acid, degradation of the DHLA product during the workup phase, and suboptimal reaction conditions.[1] DHLA is particularly susceptible to re-oxidation back to lipoic acid.[1]

To troubleshoot, consider the following points:

  • Reaction Monitoring: Ensure the reaction is monitored to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction is a primary reason for low yields.[1]

  • Inert Atmosphere: Both the reaction and the subsequent workup should be conducted under an inert atmosphere, such as nitrogen or argon. The thiol groups in DHLA are readily oxidized by atmospheric oxygen.[1][2]

  • Temperature Control: Strict temperature control is crucial. Deviations from the optimal temperature can lead to the formation of side products or an incomplete conversion of the starting material.[1] For some procedures, 40°C has been identified as an ideal temperature to prevent incomplete reactions that may occur at lower temperatures.[1]

  • Purity of Starting Materials: The purity of your lipoic acid and the reducing agent should be confirmed. Impurities can interfere with the reaction and lead to lower yields.[1]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The presence of multiple spots on a TLC plate is indicative of the formation of byproducts or the presence of unreacted starting material. Common species observed include:

  • Unreacted Lipoic Acid: This is the most common impurity if the reaction has not gone to completion.[1]

  • Oxidized Product (Lipoic Acid): this compound can easily re-oxidize to lipoic acid during the workup or analysis.[1]

  • Polymeric Species: The R-enantiomer of lipoic acid can be prone to polymerization.[1]

  • Disulfides and Other Byproducts: Depending on the specific synthetic route, other sulfur-containing side products may form.[1] Further oxidation can lead to the formation of thiolsulfinates and thiolsulfonates.[2]

To minimize the formation of these side products, it is essential to maintain a strictly inert atmosphere, use fresh and high-purity reagents, and optimize the stoichiometry of the reducing agent.[1]

Q3: My product yield drops significantly during the extraction and purification steps. How can I prevent this loss?

Product loss during workup is a common issue, primarily due to the instability of this compound. DHLA is susceptible to oxidation, which can be accelerated by exposure to air, light, heat, and certain metal ions.[2]

Here are some strategies to minimize product loss:

  • Use Degassed Solvents: All solvents used for extraction and purification should be deoxygenated by sparging with an inert gas like nitrogen or argon for at least 30 minutes.[2]

  • Work Under an Inert Atmosphere: Whenever possible, perform extraction and purification steps in a glove box or under a continuous flow of an inert gas.[2]

  • Control pH: Acidifying the reaction mixture to a pH of approximately 2-3 before extraction can help to protonate the carboxylate and improve extraction efficiency into an organic solvent.[1] Some protocols suggest that extraction at a pH of 4 to 5 can lead to a greater yield of the subsequent crystallized lipoic acid after oxidation.[3]

  • Use Chelating Agents: The presence of transition metal ions can catalyze the oxidation of DHLA.[2] Adding a chelating agent like EDTA to your aqueous solutions can help to sequester these metal ions.[2]

  • Protect from Light: Work in a dimly lit area or use amber-colored glassware to protect the light-sensitive product.[2]

  • Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the workup process to minimize degradation.[2]

Q4: My this compound solution has a yellow tint. Is it still usable?

A yellow tint in a DHLA solution can be an indication of oxidation back to lipoic acid, which is a yellowish solid in its pure form.[2][4] It is strongly recommended to use only clear, colorless solutions of DHLA for experiments to ensure the integrity of the reduced form.[4]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the synthesis and handling of this compound.

Table 1: Typical Reaction Conditions for the Reduction of Lipoic Acid

ParameterValueNotes
Reducing Agent Sodium borohydride (NaBH₄)A common and effective reducing agent for this transformation.[5][6]
Stoichiometry 2 equivalents of NaBH₄ per equivalent of Lipoic AcidExcess reducing agent is often used to ensure complete reduction.[5]
Solvent Water, Ethanol, or THF (degassed)Lipoic acid is often first dissolved in an organic solvent before the addition of an aqueous solution of the reducing agent.[1][5]
Temperature 0°C to Room TemperatureThe reaction is typically initiated at 0°C and may be allowed to warm to room temperature.[1][5]
Reaction Time 30 minutes to a few hoursReaction progress should be monitored by TLC or LC-MS.[1][5]
Quenching Slow addition of 1 M HCl to pH 2-3This step neutralizes the excess reducing agent and prepares the product for extraction.[1]

Table 2: Factors Affecting this compound Stability

FactorCondition Promoting DegradationMitigation Strategy
Oxygen Aerobic conditionsPrepare solutions with deoxygenated solvents and store under an inert gas (Ar or N₂).[4]
Light Exposure to UV or ambient lightStore solutions in amber vials or protect from light with aluminum foil.[4]
Temperature Room temperature or higherStore stock solutions at -20°C or -80°C and keep working solutions on ice.[4]
pH Neutral to Alkaline (pH > 7)Prepare aqueous solutions in slightly acidic buffers if compatible with the experiment.[4]
Metal Ions Presence of Fe³⁺, Cu²⁺Add a chelating agent like EDTA to buffers.[2]

Experimental Protocol: Reduction of Lipoic Acid to this compound

This protocol outlines a general procedure for the reduction of lipoic acid using sodium borohydride.

Materials:

  • (R)-Lipoic Acid

  • Sodium borohydride (NaBH₄)

  • Degassed solvent (e.g., ethanol or THF)

  • Deionized water (degassed)

  • 1 M Hydrochloric acid (HCl)

  • Degassed ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-Lipoic Acid in a suitable degassed solvent (e.g., ethanol or THF).[1]

  • Cooling: Cool the solution to 0°C using an ice bath.[1]

  • Reduction: Slowly add a solution of sodium borohydride in water to the stirred (R)-Lipoic Acid solution while maintaining the temperature at 0°C. Caution: Hydrogen gas may be evolved.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the starting material has been consumed.[1]

  • Quenching: Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) until the pH is approximately 2-3.[1]

  • Extraction: Extract the product from the aqueous layer with an organic solvent (e.g., degassed ethyl acetate) three times.[1]

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure to yield the crude (R)-Dihydrolipoic Acid.[1]

  • Purification (Optional): The crude product can be further purified by column chromatography or high-vacuum distillation if necessary.[1] Distillation can be performed at 160-220°C under a pressure of 0.5-5 mbar.[3]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Lipoic Acid in degassed solvent under inert atmosphere cool Cool to 0°C start->cool add_nabh4 Slowly add NaBH₄ solution cool->add_nabh4 monitor Monitor reaction by TLC add_nabh4->monitor quench Quench with 1M HCl to pH 2-3 monitor->quench extract Extract with degassed ethyl acetate (3x) quench->extract dry Dry organic layers (Na₂SO₄) extract->dry evaporate Evaporate solvent dry->evaporate end Crude this compound evaporate->end purify Optional Purification (Chromatography/Distillation) end->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction oxidation Product Oxidation? start->oxidation side_reactions Side Reactions? start->side_reactions solution_ir1 Monitor reaction to completion (TLC/LC-MS) incomplete_reaction->solution_ir1 Yes solution_ir2 Increase reaction time or temperature incomplete_reaction->solution_ir2 Yes solution_ir3 Check purity and stoichiometry of reagents incomplete_reaction->solution_ir3 Yes solution_ox1 Use degassed solvents and inert atmosphere oxidation->solution_ox1 Yes solution_ox2 Work at low temperatures oxidation->solution_ox2 Yes solution_ox3 Protect from light oxidation->solution_ox3 Yes solution_ox4 Add chelating agents (EDTA) oxidation->solution_ox4 Yes solution_sr1 Optimize reaction temperature side_reactions->solution_sr1 Yes solution_sr2 Ensure high purity of starting materials side_reactions->solution_sr2 Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Strategies to Prevent Dihydrolipoic Acid (DHLA) Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to minimize the oxidation of Dihydrolipoic Acid (DHLA) in solution.

Troubleshooting Guide

This section addresses common issues encountered during the handling and preparation of DHLA solutions.

Question: My DHLA solution has developed a yellow tint. Is it still usable?

Answer: No, it is strongly advised to only use clear, colorless DHLA solutions. A yellow tint is a common indicator of oxidation, where the two thiol (-SH) groups on DHLA have formed a disulfide bond to become alpha-lipoic acid (LA).[1] For experimental consistency and accuracy, you are working with the reduced form of the molecule.

Question: I've observed a precipitate in my frozen DHLA stock solution after thawing. What should I do?

Answer: Precipitate formation can occur if the concentration of DHLA in the organic solvent (like DMSO or ethanol) is too high for the storage temperature.[2] Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, the solution should be discarded. For future preparations, consider using a slightly lower stock concentration.[2]

Question: My results show high variability between replicates. What could be the cause?

Answer: High variability is often a symptom of inconsistent DHLA degradation across samples. This can be caused by variable exposure to oxygen or light, or incomplete neutralization of acidic/basic conditions during extraction steps.[1] It is critical to standardize sample handling procedures, ensuring each sample is processed identically and for the minimum time necessary.[1]

Question: I suspect my DHLA is acting as a pro-oxidant in my cell culture experiments. How can I mitigate this?

Answer: DHLA can exhibit pro-oxidant effects, especially in the presence of transition metal ions like iron and copper, which can be present in culture media.[2][3] This occurs when DHLA reduces metal ions (e.g., Fe³⁺ to Fe²⁺), which then catalyze the formation of reactive oxygen species.[1] To minimize this:

  • Use high-purity reagents and water to reduce metal contamination.[2]

  • Consider adding a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to your buffers if it is compatible with your experimental system.[2][4]

Frequently Asked Questions (FAQs)

What is the most effective way to prevent DHLA oxidation in solution?

A multi-faceted approach is essential:

  • Oxygen Removal: Oxygen is the primary driver of oxidation.[1] Always use deoxygenated solvents, which can be prepared by sparging with an inert gas like argon or nitrogen for at least 30 minutes.[2] Prepare and handle solutions under an inert atmosphere whenever possible.[1][2]

  • Temperature Control: Oxidation is accelerated at higher temperatures.[1][2][5] Store stock solutions at -20°C or -80°C and keep working solutions on ice.[2]

  • Light Protection: Store solutions in amber vials or protect them from light with aluminum foil to prevent photo-oxidation.[1][2]

  • pH Management: The thiol groups of DHLA are more susceptible to oxidation at neutral to alkaline pH.[2][3] If compatible with your experiment, preparing aqueous solutions in slightly acidic buffers can enhance stability.[2]

  • Metal Chelation: Transition metal ions catalyze oxidation.[1][2] The use of high-purity water and reagents is crucial. Adding a chelating agent like EDTA can sequester these metal ions and prevent them from participating in redox reactions.[2][4][6]

What is the best solvent for preparing a DHLA stock solution?

Anhydrous organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are recommended for preparing concentrated stock solutions.[2] These should be thoroughly deoxygenated before dissolving the DHLA.

How should I prepare and store DHLA solutions?

  • Stock Solutions (in Organic Solvent): Prepare by dissolving DHLA in deoxygenated anhydrous DMSO or ethanol.[2] Aliquot into amber vials, flush with inert gas (argon or nitrogen), seal tightly, and store at -20°C or -80°C.[2]

  • Aqueous Working Solutions: These are highly unstable and should be prepared fresh immediately before each experiment.[2] Dilute the stock solution into a deoxygenated aqueous buffer. Keep the working solution on ice and protected from light until use.[2] Aqueous solutions are not recommended for storage for more than a day.[2]

What analytical methods can be used to assess DHLA oxidation?

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying DHLA and its primary oxidation product, lipoic acid.[1][7][8] Electrochemical detection (ECD) is particularly sensitive for detecting both the reduced (DHLA) and oxidized (LA) forms.[5][7][8][9]

Quantitative Data on DHLA Stability

The stability of DHLA is highly dependent on the experimental conditions. The following table summarizes key factors influencing its stability in solution.

FactorCondition Promoting OxidationRecommendation for Prevention
Oxygen Aerobic conditionsPrepare solutions with deoxygenated solvents and store under an inert gas (e.g., Argon, Nitrogen).[1][2]
Temperature Elevated temperatures (Room temp or higher)Store stock solutions at -20°C or -80°C. Keep working solutions on ice.[1][2][5]
Light Exposure to UV or ambient lightStore solutions in amber vials or wrap vials in aluminum foil to protect from light.[1][2]
pH Neutral to Alkaline (pH > 7)Prepare aqueous solutions in slightly acidic buffers if experimentally compatible.[2][3]
Transition Metals Presence of Fe²⁺, Cu²⁺, etc.Use high-purity water and reagents. Add a chelating agent like EDTA to buffers.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Deoxygenated DHLA Stock Solution in DMSO

This protocol details the preparation of a concentrated DHLA stock solution with minimized risk of initial oxidation.

Materials:

  • This compound (neat oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (argon or nitrogen) with tubing

  • Amber glass vial with a septum-lined cap

  • Syringes and needles

Procedure:

  • Place the required volume of anhydrous DMSO into the amber vial.

  • Sparge the DMSO with a steady stream of inert gas for at least 30 minutes to remove dissolved oxygen.

  • While the solvent is deoxygenating, carefully weigh the desired amount of DHLA neat oil.

  • Using a syringe, add the DHLA to the deoxygenated DMSO.

  • Seal the vial with the septum-lined cap. Briefly vortex to ensure the DHLA is fully dissolved.

  • Flush the headspace of the vial with inert gas.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution of DHLA

This protocol should be performed immediately before the experiment.

Materials:

  • DHLA stock solution (from Protocol 1)

  • Sterile, deoxygenated aqueous buffer (e.g., PBS, pH adjusted as needed)

  • Sterile microcentrifuge tubes (amber colored, if available)

Procedure:

  • Deoxygenate the required volume of aqueous buffer by sparging with an inert gas for at least 30 minutes.

  • Just before use, dilute the DHLA stock solution to the final desired concentration in the deoxygenated buffer.

  • Mix thoroughly by gentle inversion or pipetting.

  • Keep the working solution on ice and protected from light until it is added to your experimental system.[2] Use immediately.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for working with DHLA.

DHLA_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Immediate Use) sparge_dmso 1. Sparge Anhydrous DMSO with Inert Gas (30 min) add_dhla 2. Add DHLA Neat Oil to Deoxygenated DMSO sparge_dmso->add_dhla store_stock 3. Flush Headspace, Seal, and Store at -80°C add_dhla->store_stock sparge_buffer 4. Sparge Aqueous Buffer with Inert Gas (30 min) store_stock->sparge_buffer Use Stock for Working Solution dilute_stock 5. Dilute Stock Solution into Deoxygenated Buffer sparge_buffer->dilute_stock use_now 6. Keep on Ice, Protect from Light, and Use Immediately dilute_stock->use_now

Caption: Recommended workflow for preparing DHLA solutions.

DHLA_Troubleshooting start DHLA Solution Shows Signs of Oxidation (e.g., Yellow Color) check_oxygen Was the solvent thoroughly deoxygenated and stored under inert gas? start->check_oxygen check_temp Was the solution stored at low temperature (-20°C or -80°C)? check_oxygen->check_temp Yes remedy_oxygen ACTION: Re-prepare solution using inert gas sparging for at least 30 min. check_oxygen->remedy_oxygen No check_light Was the solution protected from light? check_temp->check_light Yes remedy_temp ACTION: Ensure proper cold storage and keep working solutions on ice. check_temp->remedy_temp No check_metals Were high-purity reagents used? Was a chelator (EDTA) considered? check_light->check_metals Yes remedy_light ACTION: Use amber vials or protect from light with foil. check_light->remedy_light No remedy_metals ACTION: Use high-purity water/ reagents. Add EDTA to buffers if compatible. check_metals->remedy_metals No end_node Prepare Fresh Solution Following All Best Practices check_metals->end_node Yes remedy_oxygen->end_node remedy_temp->end_node remedy_light->end_node remedy_metals->end_node

Caption: Troubleshooting flowchart for DHLA oxidation issues.

References

improving the solubility of Dihydrolipoic Acid for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dihydrolipoic Acid (DHLA) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound (DHLA) is the reduced and biochemically active form of alpha-lipoic acid (ALA).[1] It is a potent antioxidant that scavenges a variety of reactive oxygen species (ROS), chelates metals, and regenerates other endogenous antioxidants like Vitamin C and Vitamin E.[1][2] In cell culture, DHLA is utilized to protect cells from oxidative stress, investigate antioxidant signaling pathways, and explore its therapeutic potential in diseases linked to oxidative damage.[1]

Q2: What are the main challenges when preparing DHLA for cell culture experiments?

The primary challenge with DHLA is its poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS).[1][3] DHLA is typically supplied as a neat oil and is sparingly soluble in water-based buffers, which can lead to precipitation and inaccurate concentrations in experiments.[1][3] Furthermore, its dithiol structure makes it susceptible to oxidation, and aqueous solutions are not stable for long-term storage.[1][3]

Q3: What are the recommended solvents for dissolving DHLA?

DHLA is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][3] The common practice is to first prepare a concentrated stock solution in one of these organic solvents before diluting it to the final working concentration in the aqueous cell culture medium.[1]

Q4: How should I properly store DHLA and its solutions?

For long-term stability (four years or more), DHLA as a neat oil should be stored at -20°C.[3] Stock solutions prepared in organic solvents such as DMSO or ethanol should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][4] It is not recommended to store aqueous solutions of DHLA for more than one day.[3]

Q5: My DHLA solution has a yellow tint. Can I still use it?

A yellowish color can indicate oxidation of DHLA to lipoic acid.[5] For reliable and reproducible experimental results, it is strongly advised to use only clear, colorless DHLA solutions to ensure you are working with the reduced form of the molecule.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate forms after adding DHLA stock solution to cell culture medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain DHLA solubility.[1]Ensure the final solvent concentration is sufficient but non-toxic to cells (typically ≤0.5% for DMSO).[1]
The final concentration of DHLA exceeds its solubility limit in the aqueous medium.[1]Prepare an intermediate dilution in warm (37°C) medium or serum before the final dilution. Reduce the final working concentration of DHLA.[1]
Inconsistent or non-reproducible experimental results. Inaccurate concentration due to incomplete dissolution or precipitation of DHLA.Ensure the stock solution is completely dissolved before use. Gentle warming to 37°C and vortexing can aid dissolution.[1]
Degradation of DHLA in the stock solution or in the final culture medium during the experiment.[1]Prepare fresh dilutions from the stock solution for each experiment. Minimize the exposure of DHLA solutions to air and light to prevent oxidation.[1][6]
Slow or no cell growth after DHLA treatment. The pH of the culture medium has shifted significantly after the addition of the acidic DHLA solution.Check the pH of the medium after adding the DHLA solution and adjust if necessary.[1]
Cytotoxicity at the concentration used.Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Beneficial antioxidant effects are often observed at lower concentrations (e.g., 25-100 µM), while higher concentrations can induce apoptosis.[7]
Contamination of the stock solution.Always filter-sterilize the final working solution using a 0.22 µm syringe filter before adding it to the cell culture.[1]

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Notes
Ethanol~30 mg/mL[3]Recommended for preparing stock solutions.
DMSO~30 mg/mL[3][8]Recommended for preparing stock solutions. Sonication may be required.[8]
Dimethylformamide (DMF)~30 mg/mL[3]An alternative organic solvent for stock solutions.
Ethanol:PBS (1:8, pH 7.2)~0.25 mg/mL[3][9]Illustrates the limited solubility in aqueous buffers even with some organic solvent.

Table 2: Recommended Storage Conditions for this compound

Form Temperature Duration Notes
Neat Oil-20°C[3]≥ 4 years[3]Long-term storage.
Stock Solution in Organic Solvent-20°C or -80°C[1][4]1-6 months[4]Store in small, single-use aliquots to avoid freeze-thaw cycles. Protect from light.[1]
Aqueous SolutionNot Recommended for Storage≤ 1 day[3]Prepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound (DHLA) Stock Solution in DMSO

Materials:

  • (R)-Dihydrolipoic acid (neat oil, MW: 208.3 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade[1]

  • Sterile microcentrifuge tubes or cryovials[1]

  • Pipettes and sterile tips[1]

Procedure:

  • Warm DHLA: Allow the vial of DHLA to warm to room temperature.[1]

  • Weigh DHLA: In a sterile microcentrifuge tube, carefully weigh out 20.83 mg of DHLA.[1]

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the DHLA.[1]

  • Dissolve: Vortex the solution thoroughly until the DHLA oil is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure there are no undissolved droplets.[1]

  • Aliquot and Store: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials.[1]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Preparation of a 100 µM DHLA Working Solution for Cell Culture

Materials:

  • 100 mM DHLA stock solution in DMSO (from Protocol 1)[1]

  • Pre-warmed (37°C) complete cell culture medium[1]

  • Sterile tubes and pipette tips[1]

Procedure:

  • Thaw Stock: Thaw one aliquot of the 100 mM DHLA stock solution at room temperature.[1]

  • Prepare Intermediate Dilution (Recommended): To avoid precipitation, first, dilute the stock 1:100. Add 10 µL of the 100 mM stock to 990 µL of pre-warmed complete medium to create a 1 mM intermediate solution. Mix gently by pipetting.[1]

  • Prepare Final Dilution: Add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed complete medium to achieve the final 100 µM working concentration. The final DMSO concentration will be 0.1%.[1]

  • Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiment.

Visualizations

DHLA_Stock_Preparation cluster_protocol DHLA Stock Solution Workflow start Start: DHLA (Neat Oil) weigh Weigh 20.83 mg DHLA start->weigh Warm to RT add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex & Gently Warm (37°C) to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot Visually Inspect for Complete Dissolution store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DHLA stock solution.

DHLA_Nrf2_Pathway DHLA This compound (DHLA) ROS Reactive Oxygen Species (ROS) DHLA->ROS scavenges ERK ERK DHLA->ERK activates NLRP3 NLRP3 Inflammasome ROS->NLRP3 activates Nrf2 Nrf2 ERK->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces expression HO1->ROS reduces HO1->NLRP3 inhibits Inflammation Neuroinflammation NLRP3->Inflammation promotes

Caption: DHLA-mediated activation of the Nrf2/HO-1 signaling pathway.

References

Technical Support Center: Dihydrolipoic Acid (DHLA) Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrolipoic acid (DHLA). This resource is designed to provide comprehensive guidance on addressing the inherent stability challenges of DHLA in biological samples, ensuring the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and analysis of this compound in biological matrices.

IssuePotential Cause(s)Recommended Action(s)
Low or undetectable DHLA levels in freshly processed samples. High susceptibility to oxidation: The thiol groups in DHLA are readily oxidized back to the disulfide bond of lipoic acid, especially upon exposure to air and ambient temperatures.Immediate stabilization at collection: Implement a stabilization protocol at the point of sample collection. The use of a thiol-alkylating agent like N-ethylmaleimide (NEM) is highly recommended to form a stable adduct with DHLA and prevent its oxidation. For a detailed procedure, refer to the Experimental Protocols section.
DHLA degradation in frozen samples. Inadequate pre-freeze stabilization: Even when frozen, oxidation can occur in the liquid micro-environment if samples were not properly stabilized beforehand. Freeze-thaw cycles: Repeated freezing and thawing can introduce oxidative stress.Ensure complete stabilization before freezing: Follow a robust stabilization protocol prior to freezing. Aliquot samples: After initial processing, aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.
High variability between replicate sample measurements. Inconsistent sample handling: Variable time between collection, processing, and stabilization can lead to differing levels of degradation. Incomplete homogenization: Samples may not be thoroughly mixed after thawing.Standardize processing time: Ensure consistent timing for all sample handling steps. Thoroughly homogenize: Gently but thoroughly mix samples after thawing and before taking an aliquot for analysis.
Suspected pro-oxidant activity of DHLA interfering with the assay. Reduction of metal ions: DHLA can reduce metal ions like Fe³⁺ to Fe²⁺, which can catalyze the formation of reactive oxygen species.Use chelating agents: Incorporate EDTA into your sample collection and processing buffers to chelate transition metal ions. Work in an oxygen-reduced environment: Where possible, process samples under a nitrogen or argon atmosphere. Control pH: Maintain a slightly acidic pH during sample processing and storage, as the protonated thiol group is less prone to oxidation.
Sample discoloration (e.g., turning yellowish). Oxidation of DHLA to alpha-lipoic acid. This is a strong indicator of degradation. It is recommended to discard the sample and prepare a fresh one using the recommended stabilization strategies.

Frequently Asked Questions (FAQs)

Sample Collection and Handling

  • Q1: What is the best anticoagulant to use for blood collection for DHLA analysis?

    • A1: EDTA-containing collection tubes are recommended as EDTA chelates metal ions that can catalyze the oxidation of DHLA.

  • Q2: How quickly do I need to process my samples after collection?

    • A2: Samples should be processed as quickly as possible. Immediate stabilization upon collection is critical to prevent the rapid oxidation of DHLA.

Stabilization

  • Q3: Why is stabilization of DHLA so important?

    • A3: DHLA is highly unstable due to its two thiol (-SH) groups, which are susceptible to oxidation, converting it back to its oxidized form, alpha-lipoic acid (LA). This oxidation is accelerated by exposure to air, light, heat, and certain metal ions.

  • Q4: What are the primary methods for stabilizing DHLA in biological samples?

    • A4: Key stabilization strategies include the use of thiol-alkylating agents (e.g., N-ethylmaleimide), addition of chelating agents (e.g., EDTA), maintaining a slightly acidic pH, and working in an oxygen-reduced environment.

Storage

  • Q5: What is the optimal temperature for long-term storage of DHLA-containing samples?

    • A5: For long-term stability, storing samples at -80°C is highly recommended over -20°C.

  • Q6: How can I minimize degradation during freeze-thaw cycles?

    • A6: It is best to aliquot samples into single-use volumes after the initial processing to avoid the need for repeated freezing and thawing of the entire sample.

Analysis

  • Q7: My analytical method measures total lipoic acid after a reduction step. Do I still need to stabilize DHLA?

    • A7: Yes. Even if you are measuring total lipoic acid, understanding the endogenous ratio of DHLA to LA is often crucial. Without stabilization, you will not be able to determine the initial concentrations of each form.

  • Q8: What are the common analytical techniques for DHLA quantification?

    • A8: High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) is a highly sensitive and specific method for DHLA analysis. Other methods include HPLC with fluorimetric or UV detection and LC-MS/MS.

Quantitative Data on DHLA Stability

The stability of this compound is highly dependent on storage temperature and the use of stabilizing agents.

Table 1: General Stability of DHLA Under Various Conditions

ConditionStability of DHLAKey Considerations
Temperature Unstable at elevated temperatures.The half-life of dihydrolipoyl glycerides decreases significantly with increasing temperature.
Light (UV) Prone to degradation.Photoirradiation can lead to the rupture of the S-S bond in the oxidized form (alpha-lipoic acid).
pH More stable in slightly acidic conditions.The protonated thiol group is less susceptible to oxidation. The oxidized form, alpha-lipoic acid, is known to be unstable at low pH.
Oxygen Highly susceptible to oxidation.The thiol groups are readily oxidized to form the disulfide bond of alpha-lipoic acid.
Presence of Metal Ions Oxidation is catalyzed by transition metals.DHLA can reduce Fe³⁺ to Fe²⁺, which can accelerate oxidative damage. However, DHLA can also chelate and inactivate redox-active transition metal ions.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Stabilization for DHLA Analysis

Objective: To collect and stabilize whole blood for the subsequent analysis of DHLA in plasma.

Materials:

  • EDTA-containing vacutainer tubes

  • N-ethylmaleimide (NEM) stock solution (100 mM in ethanol)

  • Ice

  • Centrifuge

Procedure:

  • Preparation: Prepare a fresh stock solution of 100 mM N-ethylmaleimide (NEM) in ethanol.

  • Blood Collection: Collect whole blood into a standard EDTA-containing vacutainer tube.

  • Immediate Stabilization: Immediately after blood collection, add NEM stock solution to the blood collection tube to a final concentration of 1-5 mM. Gently invert the tube several times to mix.

  • Cooling: Place the tube on ice immediately.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Collection: Carefully transfer the supernatant (plasma) to a new, clean tube.

  • Storage: Store the stabilized plasma at -80°C until analysis.

Protocol 2: Extraction of Stabilized DHLA-NEM Adduct from Plasma

Objective: To precipitate protein and extract the stabilized DHLA-NEM adduct for analysis.

Materials:

  • Stabilized plasma sample

  • Ice-cold acetonitrile with 0.1% formic acid

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thawing: Thaw the stabilized plasma sample on ice.

  • Protein Precipitation: To 200 µL of stabilized plasma, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the DHLA-NEM adduct, to a new tube for analysis.

Visualizations

DHLA_Degradation_Pathway cluster_factors Accelerating Factors cluster_interventions Intervention Strategies DHLA This compound (DHLA) (Reduced Form) LA Alpha-Lipoic Acid (LA) (Oxidized Form) DHLA->LA Oxidation Degradation Further Oxidation Products (e.g., thiolsulfinates) LA->Degradation Further Oxidation Oxygen Oxygen (Air) Oxygen->DHLA Light Light Light->DHLA Heat Heat Heat->DHLA MetalIons Metal Ions (Fe³⁺, Cu²⁺) MetalIons->DHLA NEM NEM (Alkylation) NEM->DHLA Prevents EDTA EDTA (Chelation) EDTA->MetalIons Sequesters LowTemp Low Temperature LowTemp->DHLA Slows InertAtmosphere Inert Atmosphere InertAtmosphere->Oxygen Removes AcidicpH Acidic pH AcidicpH->DHLA Stabilizes

Caption: DHLA degradation pathway and points of intervention.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis BloodCollection 1. Blood Collection (EDTA tube) Stabilization 2. Immediate Stabilization (add NEM) BloodCollection->Stabilization Centrifugation 3. Centrifugation (4°C) to separate plasma Stabilization->Centrifugation PlasmaCollection 4. Plasma Aliquoting Centrifugation->PlasmaCollection Freezing 5. Storage at -80°C PlasmaCollection->Freezing Thawing 6. Thaw on Ice Freezing->Thawing Extraction 7. Protein Precipitation & Extraction Thawing->Extraction Analysis 8. HPLC-ECD Analysis Extraction->Analysis Antioxidant_Regeneration_Cycle DHLA DHLA LA Lipoic Acid DHLA->LA Reduces GSSG GSSG (Oxidized Glutathione) DHLA->GSSG donates e⁻ VitC_ox Oxidized Vitamin C DHLA->VitC_ox donates e⁻ LA->DHLA Reduced by Lipoamide Dehydrogenase GSH GSH (Reduced Glutathione) GSSG->GSH Regeneration GSH->VitC_ox donates e⁻ VitC_red Vitamin C VitC_ox->VitC_red Regeneration VitE_ox Vitamin E Radical VitC_red->VitE_ox donates e⁻ VitE_red Vitamin E VitE_ox->VitE_red Regeneration

Technical Support Center: Interference of Dihydrolipoic Acid (DHLA) in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with dihydrolipoic acid (DHLA) in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) address common problems and offer solutions to mitigate interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHLA) and why is it used in experiments?

A1: this compound (DHLA) is the reduced form of lipoic acid (LA), a potent antioxidant. It is often used in research to study oxidative stress, mitochondrial function, and as a potential therapeutic agent. Its strong reducing potential, stemming from its two thiol groups, is central to its antioxidant activity but also the primary cause of interference in many biochemical assays.

Q2: How can DHLA interfere with my biochemical assays?

A2: DHLA can interfere in several ways:

  • Direct Reaction with Assay Reagents: As a potent reducing agent, DHLA can directly reduce colorimetric or fluorometric probes, leading to false-positive signals. For example, it can reduce the DPPH radical in antioxidant assays, mimicking the activity of the compound of interest.

  • Pro-oxidant Activity: In the presence of transition metals like iron (Fe³⁺) or copper (Cu²⁺), DHLA can reduce these ions (to Fe²⁺ and Cu⁺, respectively).[1][2] These reduced metals can then participate in Fenton-like reactions, generating reactive oxygen species that can damage cellular components or interfere with assay chemistry, sometimes leading to a pro-oxidant effect.[1][2]

  • Alteration of Protein Structure: DHLA can reduce disulfide bonds in proteins, including enzymes and antibodies, potentially altering their conformation and activity. This can lead to either inhibition or, in some rare cases, activation of enzymatic activity.

  • Light Absorbance: Although DHLA itself does not have a strong absorbance in the visible spectrum, its oxidation product, lipoic acid, has a moderate absorption band at 333 nm which could interfere with UV-range measurements.[3]

Q3: I am observing inconsistent results in my antioxidant assays (e.g., DPPH vs. ABTS) when using DHLA. Why is this happening?

A3: Discrepancies between different antioxidant assays are common and can be exacerbated by compounds like DHLA.[4] Reasons for these inconsistencies include:

  • Different Reaction Mechanisms: Assays like DPPH and ABTS have different reaction kinetics and steric accessibility to the radical site.

  • Solubility: The solubility of DHLA and the radical species in the assay medium (aqueous vs. organic) can affect the reaction rate and measured antioxidant capacity.[4]

Q4: Can DHLA act as a pro-oxidant in my assay?

A4: Yes, under certain conditions, DHLA can exhibit pro-oxidant properties. This is often observed in the presence of transition metal ions. DHLA can reduce these metals, which then catalyze the formation of highly reactive hydroxyl radicals.[1][2] This can lead to increased oxidative damage in your sample, confounding the interpretation of results from antioxidant assays.

Troubleshooting Guides

Issue 1: High background or false-positive signals in colorimetric or fluorometric assays.

Possible Cause: Direct reduction of the assay probe by DHLA.

Troubleshooting Steps:

  • Run a DHLA-only control: Add DHLA to the assay buffer without the enzyme or analyte of interest. A significant signal in this control indicates direct interaction with the assay reagents.

  • Decrease DHLA concentration: Determine the lowest effective concentration of DHLA that can be used without causing significant background signal.

  • Change the detection method: If possible, switch to a detection method that is less susceptible to reduction by thiols.

  • Pre-incubate and remove DHLA: In some experimental designs, it may be possible to pre-incubate your sample with DHLA, and then remove the excess DHLA using techniques like solid-phase extraction (SPE) or size-exclusion chromatography before adding the assay reagents.

Issue 2: Lower than expected enzyme activity or protein function.

Possible Cause: Reduction of essential disulfide bonds in the protein by DHLA.

Troubleshooting Steps:

  • Run an enzyme-only control with DHLA: Pre-incubate the enzyme with DHLA and then measure its activity. A decrease in activity compared to a control without DHLA suggests direct inhibition.

  • Use an alternative reducing agent: If a reducing agent is necessary for your experiment, consider using a milder one, such as reduced glutathione (GSH), or a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine), and compare the results.

  • Optimize DHLA concentration: Use the minimum concentration of DHLA required to achieve the desired effect.

Issue 3: Inconsistent or non-reproducible results in cell-based assays.

Possible Cause: Cytotoxicity of DHLA or interaction with cellular components.

Troubleshooting Steps:

  • Perform a cytotoxicity assay: Determine the non-toxic concentration range of DHLA for your specific cell line using assays like MTT or LDH release.[4]

  • Assess cellular uptake: Poor cell permeability of DHLA could lead to low or variable activity.[4]

  • Consider interaction with fluorescent probes: DHLA can potentially interact with intracellular fluorescent probes (e.g., DCFH-DA), leading to artifactual signals.[4] Run controls with the probe and DHLA in a cell-free system.

Quantitative Data on DHLA Interference

Comprehensive quantitative data on DHLA interference across a wide range of biochemical assays is limited in the scientific literature. However, the following tables summarize the known quantitative and qualitative effects.

Table 1: Quantitative Interference of DHLA in Specific Systems

Assay/SystemDHLA Concentration/RatioObserved EffectReference
Copper-mediated ascorbate oxidation3:1 molar ratio (DHLA:Cu(II))Complete inhibition of oxidation[5]
Iron-catalyzed ascorbate oxidationNot specifiedSignificant inhibition[4]
Anaerobic reduction of phenanthrene quinoneNot specifiedRate constant of 8.6 ± 1.6 x 10³ M⁻¹ s⁻¹[6]

Table 2: Qualitative Summary of DHLA Interference in Biochemical Assay Types

Assay TypeMechanism of InterferenceExpected OutcomeMitigation Strategies
Colorimetric (e.g., DPPH, MTT) Direct reduction of chromogenic probe.False positive (antioxidant activity) or altered signal.Run DHLA-only controls; use alternative probes.
Fluorescence-based Direct reduction of fluorophore; quenching of signal.False positive or false negative.Spectral analysis of DHLA with the probe; use red-shifted dyes to avoid autofluorescence.
Enzyme Immunoassays (ELISA) Reduction of antibody disulfide bonds.Decreased signal (false negative).Use alternative reducing agents; optimize DHLA concentration.
Enzyme Activity Assays Reduction of enzyme disulfide bonds; chelation of metal cofactors.Inhibition or activation of enzyme.Enzyme-only controls with DHLA; use of non-thiol reducing agents.
Cell-based Assays Cytotoxicity; interaction with intracellular probes; pro-oxidant effects.Variable and inconsistent results.Cytotoxicity testing; cell-free controls for probe interaction.

Experimental Protocols

Protocol 1: General Workflow for Investigating DHLA Interference

This protocol outlines a systematic approach to identifying and mitigating interference from DHLA in a generic biochemical assay.

  • Establish Baseline Assay Performance:

    • Run the assay with your positive and negative controls in the absence of DHLA to establish the standard assay window and performance metrics (e.g., Z'-factor).

  • Test for Direct DHLA Interference:

    • DHLA-Only Control: Prepare wells containing the assay buffer, all detection reagents (e.g., colorimetric or fluorescent probe), and DHLA at the intended experimental concentration. Do not add the enzyme or analyte of interest.

    • Analysis: Measure the signal over time. A significant increase or decrease in signal compared to a buffer-only control indicates direct interference.

  • Assess DHLA Impact on Assay Components:

    • Enzyme/Protein Activity: Pre-incubate your enzyme or protein with DHLA for a relevant period (e.g., 15-30 minutes) before initiating the assay. Compare the activity to a control where the enzyme was pre-incubated with buffer alone.

    • Substrate Stability: If the substrate is redox-sensitive, incubate it with DHLA and assess its stability, for example by HPLC.

  • Mitigation and Optimization:

    • Concentration Gradient: If interference is observed, test a range of DHLA concentrations to find a level that minimizes interference while maintaining the desired experimental effect.

    • Alternative Reducing Agents: If a reducing environment is required, test alternative agents like TCEP or GSH and repeat the interference checks.

    • Sample Cleanup: For complex samples, consider methods like solid-phase extraction (SPE) to remove DHLA before the final detection step. A generic SPE protocol would involve:

      • Conditioning the SPE cartridge with an appropriate solvent.

      • Loading the sample containing DHLA.

      • Washing the cartridge to remove DHLA while retaining the analyte of interest.

      • Eluting the analyte for subsequent analysis.

Protocol 2: Sample Stabilization to Prevent DHLA Oxidation

DHLA is prone to oxidation back to lipoic acid, which can lead to inconsistent results. This protocol helps to stabilize DHLA in biological samples.

  • Materials:

    • Blood collection tubes with EDTA.

    • N-ethylmaleimide (NEM) solution.

    • Ice-cold metaphosphoric acid (5% w/v).

    • Centrifuge capable of 4°C.

  • Procedure:

    • Sample Collection: Collect blood in EDTA-containing tubes and immediately place on ice.

    • Stabilization: Add NEM to the blood sample to a final concentration of 10 mM to form a stable adduct with DHLA.

    • Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C.

    • Protein Precipitation: To the collected plasma, add an equal volume of ice-cold 5% metaphosphoric acid to precipitate proteins and further stabilize DHLA.

    • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Collect the supernatant for analysis. Store at -80°C if not analyzed immediately.

Visualizations

DHLA_Troubleshooting_Workflow start Start: Unexpected Assay Result with DHLA check_direct_interference Run DHLA-only control (no enzyme/analyte) start->check_direct_interference interference_present Signal change observed? check_direct_interference->interference_present mitigate Mitigation Strategies: - Lower DHLA concentration - Change reducing agent (e.g., TCEP) - Implement sample cleanup (SPE) interference_present->mitigate  Yes no_interference No direct interference. Proceed to check component interaction. interference_present->no_interference No   check_component_interaction Assess DHLA effect on individual assay components (enzyme, substrate) interaction_present Component activity affected? check_component_interaction->interaction_present interaction_present->mitigate  Yes no_interaction No component interaction. Consider other experimental variables. interaction_present->no_interaction No   end_good Assay Optimized mitigate->end_good no_interference->check_component_interaction end_bad Re-evaluate assay design no_interaction->end_bad

Caption: Troubleshooting workflow for DHLA interference.

DHLA_Redox_Cycle cluster_antioxidant Antioxidant Pathway cluster_prooxidant Pro-oxidant Pathway DHLA_anti DHLA (Reduced) LA_anti Lipoic Acid (Oxidized) DHLA_anti->LA_anti Reduces ROS ROS Reactive Oxygen Species (ROS) DHLA_pro DHLA (Reduced) LA_pro Lipoic Acid (Oxidized) DHLA_pro->LA_pro Reduces Metal Metal_ox Metal Ion (e.g., Fe³⁺) Metal_red Reduced Metal (e.g., Fe²⁺) OH_radical Hydroxyl Radical (•OH) Metal_red->OH_radical Fenton Reaction H2O2 H₂O₂

Caption: Dual antioxidant and pro-oxidant roles of DHLA.

Assay_Interference_Mechanism cluster_assay Generic Colorimetric/Fluorometric Assay Enzyme Enzyme Product Product Enzyme->Product Converts Substrate Substrate Probe_reacted Reacted Probe (High Signal) Product->Probe_reacted Reacts with Probe_unreacted Probe (Low Signal) False_Positive False Positive Signal DHLA DHLA DHLA->False_Positive Directly Reduces Probe

Caption: Mechanism of DHLA interference in reporter assays.

References

preventing Dihydrolipoic Acid degradation during storage and freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Dihydrolipoic Acid (DHLA) during storage and experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of DHLA solutions.

ProblemPotential Cause(s)Suggested Solution(s)
DHLA solution turns yellow. Oxidation of DHLA to its oxidized form, alpha-lipoic acid (LA).[1]It is strongly recommended to discard the solution and prepare a fresh one. Only clear, colorless DHLA solutions should be used for experiments to ensure the integrity of the reduced form.[1]
Precipitate forms in frozen DHLA stock solution. The concentration of DHLA in the organic solvent (e.g., DMSO, ethanol) may be too high, leading to precipitation upon freezing.[1]Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, discard the stock and prepare a new one at a slightly lower concentration.[1]
Inconsistent or unexpected results in experiments. Degradation of DHLA due to oxidation, leading to altered biological activity.[1] This can be caused by exposure to oxygen, light, elevated temperatures, or the presence of transition metal ions.[1]Follow strict protocols for solution preparation and handling. Prepare fresh aqueous dilutions from a stock solution immediately before each experiment.[1] Use deoxygenated solvents, store solutions under an inert gas (argon or nitrogen), and protect from light using amber vials.[1]
High variability between replicate samples. Inconsistent sample handling and ongoing, variable degradation of DHLA.[2] This can also be due to the pro-oxidant effect of DHLA in the presence of transition metals.[2]Standardize the time between sample collection, processing, and stabilization.[2] Incorporate chelating agents like EDTA into buffers to chelate transition metal ions.[2] Where possible, process samples in an oxygen-reduced environment.[2]
Significant degradation of DHLA in frozen samples upon thawing. Oxidative stress introduced during the freeze-thaw cycle.[2] Oxidation can also occur in the liquid micro-environment within a frozen sample if it was not adequately stabilized before freezing.[2]Minimize the number of freeze-thaw cycles by aliquoting samples into smaller volumes.[2] For biological samples, ensure a stabilizing agent like N-ethylmaleimide (NEM) is added and allowed to react before the initial freezing.[2] Store samples at ultra-low temperatures (-80°C) for long-term stability.[2]

Frequently Asked Questions (FAQs)

Solution Preparation and Handling

  • What is the best solvent for preparing a stock solution of DHLA? DHLA is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] These are the recommended solvents for preparing concentrated stock solutions.[1]

  • How can I ensure my solvents are deoxygenated? The most effective method is to sparge the solvent with an inert gas, such as argon or nitrogen, for at least 30 minutes before dissolving the DHLA.[1]

  • My experiment requires an aqueous solution of DHLA. How should I prepare and store it? Aqueous solutions of DHLA are not recommended for storage for more than one day.[1][3] It is best to prepare fresh aqueous dilutions from a deoxygenated organic stock solution immediately before each experiment.[1] To prepare, dilute the stock solution in a deoxygenated aqueous buffer.[1]

  • What is the recommended pH for aqueous DHLA solutions? If compatible with your experimental design, prepare aqueous solutions in slightly acidic buffers. The protonated thiol group is less prone to oxidation.[2] Neutral to alkaline pH can accelerate the oxidation of DHLA.[1]

Storage

  • How should I store pure DHLA (neat oil)? For long-term storage (months to years), it is recommended to store DHLA as a neat oil at -20°C.[1][3]

  • What are the optimal storage conditions for DHLA stock solutions? Stock solutions in deoxygenated organic solvents should be stored in amber vials under an inert atmosphere (argon or nitrogen) at -20°C or -80°C.[1]

Stabilization

  • How can I prevent degradation caused by metal ions? Use high-purity water and reagents to minimize transition metal contamination.[1] Consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your solutions.[1]

  • I am working with biological samples. How can I stabilize DHLA? For biological samples like plasma, it is highly recommended to use a thiol-alkylating agent such as N-ethylmaleimide (NEM).[2] NEM rapidly and irreversibly binds to the free thiol groups of DHLA, forming a stable adduct and preventing oxidation.[2]

Data on DHLA Stability

The stability of DHLA is highly dependent on the storage conditions. The following tables provide a summary of DHLA stability in human plasma.

Table 1: Stability of DHLA in Human Plasma at Various Temperatures (without stabilizers)

Storage TemperatureTime PeriodApproximate Stability
Room Temperature (~25°C)HoursHighly unstable, significant loss within hours.[2]
Refrigerated (4°C)1-2 DaysUnstable, with gradual oxidation.[2]
Frozen (-20°C)Up to 1 monthGenerally stable.[2]
Ultra-low (-80°C)At least 6 monthsStable.[2]

Table 2: Effect of Stabilizers on Thiol Stability in Plasma

StabilizerMechanism of ActionStorage ConditionResulting Stability
N-ethylmaleimide (NEM)Thiol Alkylation-80°CForms a stable adduct, preventing oxidation.[2]
EDTAMetal Chelation-Reduces metal-catalyzed oxidation.[2]

Experimental Protocols

Protocol 1: Preparation of a Deoxygenated DHLA Stock Solution in DMSO

Materials:

  • This compound (neat oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (argon or nitrogen) with tubing

  • Amber glass vial with a septum-lined cap

  • Syringes and needles

Procedure:

  • Place the required volume of DMSO in the amber vial.

  • Sparge the DMSO with the inert gas for at least 30 minutes to remove dissolved oxygen.[1]

  • Carefully weigh the desired amount of DHLA neat oil and add it to the deoxygenated DMSO.

  • Cap the vial tightly under the inert atmosphere.

  • Mix gently until the DHLA is completely dissolved.

  • Store the stock solution at -20°C or -80°C.[1]

Protocol 2: Stabilization of DHLA in Human Plasma using NEM

Materials:

  • Whole blood collected in EDTA-containing tubes

  • N-ethylmaleimide (NEM) stock solution (e.g., 100 mM in deoxygenated solvent)

  • Pipettes

  • Centrifuge

  • Polypropylene tubes

Procedure:

  • Immediately after blood collection, add the NEM stock solution to the whole blood to a final concentration of 10 mM.[2] (e.g., add 100 µL of 100 mM NEM to 900 µL of whole blood).

  • Gently invert the tube 8-10 times to ensure thorough mixing.[2]

  • Incubate the mixture for 10 minutes at room temperature to allow for complete alkylation of the thiol groups.[2]

  • Centrifuge the NEM-treated blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.[2]

  • Carefully collect the plasma supernatant and transfer it to a clean polypropylene tube.

  • Store the stabilized plasma samples at -80°C until analysis.

Protocol 3: Freeze-Thaw Stability Testing of DHLA Solutions

Objective: To assess the stability of a DHLA solution after multiple freeze-thaw cycles.

Procedure:

  • Prepare the DHLA solution to be tested and aliquot it into a sufficient number of separate, tightly sealed, light-protected vials to account for all planned freeze-thaw cycles and time points.

  • Initial Analysis (Cycle 0): Immediately after preparation, analyze a subset of the aliquots to determine the initial concentration of DHLA. This will serve as the baseline.

  • Freezing: Place the remaining aliquots in a freezer at the desired storage temperature (e.g., -20°C or -80°C) for a minimum of 24 hours.

  • Thawing: Remove the vials from the freezer and allow them to thaw completely at room temperature.

  • Post-Thaw Analysis (Cycle 1): Once thawed, analyze a subset of the aliquots to determine the DHLA concentration.

  • Subsequent Cycles: Repeat the freezing and thawing steps for the desired number of cycles (typically 3-5 cycles are recommended). Analyze a subset of aliquots after each thaw cycle.

  • Data Analysis: Compare the DHLA concentration at the end of each freeze-thaw cycle to the initial concentration to determine the percentage of degradation.

Visualizations

DHLA_Degradation_Pathway cluster_factors Accelerating Factors DHLA This compound (DHLA) (Reduced Form) LA Alpha-Lipoic Acid (LA) (Oxidized Form) DHLA->LA Oxidation Degradation Further Oxidation Products LA->Degradation Oxygen Oxygen Light Light (UV) Heat Elevated Temperature Metals Transition Metals (e.g., Fe²⁺, Cu²⁺) pH Neutral to Alkaline pH

Caption: Factors accelerating the oxidative degradation of DHLA.

DHLA_Stabilization_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_handling Experimental Use Solvent Start with High-Purity Organic Solvent (e.g., DMSO) Deoxygenate Sparge with Inert Gas (Ar or N₂) for 30 min Solvent->Deoxygenate Dissolve Dissolve DHLA Neat Oil Deoxygenate->Dissolve Store Store Stock Solution in Amber Vial at -80°C under Inert Atmosphere Dissolve->Store Dilute Prepare Fresh Aqueous Dilution in Deoxygenated, Slightly Acidic Buffer with EDTA Store->Dilute Ice Keep on Ice Dilute->Ice Use Use Immediately Ice->Use

References

challenges in achieving efficient cellular uptake of Dihydrolipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving efficient cellular uptake of Dihyd rolipoic Acid (DHLA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving efficient cellular uptake of Dihydrolipoic Acid (DHLA)?

A1: The primary challenges stem from the inherent physicochemical properties of DHLA. Its two free thiol groups make it highly susceptible to oxidation back to lipoic acid, reducing its availability for cellular uptake.[1] Furthermore, DHLA has limited solubility in aqueous solutions, which can hinder its delivery to cells in culture.[1]

Q2: What are the common strategies to enhance the cellular uptake of DHLA?

A2: To overcome the challenges of instability and poor solubility, several strategies can be employed:

  • Liposomal Formulations: Encapsulating DHLA within liposomes can protect it from oxidation in the extracellular environment and facilitate its entry into cells.[1]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can improve the aqueous solubility and stability of DHLA.[1]

  • Nanoparticle-based Delivery: Utilizing polymeric nanoparticles can also serve as a protective carrier for DHLA, enhancing its stability and cellular uptake.

Q3: How can the cellular uptake of DHLA be quantified?

A3: The most common and reliable method for quantifying intracellular DHLA is High-Performance Liquid Chromatography (HPLC).[1] This technique allows for the separation and quantification of DHLA from cell lysates. A detailed protocol for this can be found in the Experimental Protocols section.

Q4: Which cellular transport mechanisms are involved in DHLA uptake?

A4: The cellular uptake of DHLA is believed to be mediated by specific transporter proteins. The primary candidates are the Sodium-Dependent Multivitamin Transporter (SMVT) and Monocarboxylate Transporters (MCTs).[2] The affinity of DHLA for SMVT appears to be lower than that of its oxidized form, lipoic acid.[2]

Q5: Can DHLA exhibit any toxic effects on cells?

A5: Yes, at higher concentrations (typically 50-100 µM), DHLA can induce apoptosis in certain cell types, such as mouse embryonic stem cells.[3] This is often associated with an increase in reactive oxygen species (ROS) and nitric oxide (NO). It is crucial to determine the optimal, non-toxic concentration of DHLA for your specific cell line through dose-response experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving DHLA cellular uptake.

Problem Possible Cause(s) Recommended Solution(s)
Low or no detectable intracellular DHLA 1. Degradation of DHLA: DHLA is highly unstable and prone to oxidation. 2. Low bioavailability: Poor solubility of DHLA in the culture medium. 3. Inefficient cellular uptake: The cell type may have low expression of relevant transporters. 4. Insufficient incubation time: The incubation period may be too short for significant uptake.1. Prepare fresh DHLA solutions immediately before use. Consider using stabilizing agents if necessary. 2. Utilize delivery systems like liposomes or cyclodextrins to enhance solubility and stability. 3. Choose a cell line known to express SMVT or MCTs, or consider transiently overexpressing these transporters. 4. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 6 hours) to determine the optimal incubation time.[4]
High variability between replicate samples 1. Inconsistent DHLA stability: Variable degradation of DHLA between samples. 2. Inconsistent cell health: Differences in cell density, passage number, or viability. 3. Pipetting errors: Inaccurate dispensing of DHLA solution or reagents.1. Ensure consistent and rapid handling of all samples to minimize degradation. 2. Use cells within a consistent passage number range and ensure uniform seeding density. 3. Use calibrated pipettes and ensure thorough mixing of all solutions.
Observed cytotoxicity at expected therapeutic concentrations 1. Pro-oxidant effect of DHLA: At higher concentrations, DHLA can promote oxidative stress. 2. Toxicity of the delivery vehicle: The liposomes, cyclodextrins, or nanoparticles themselves may be causing toxicity.1. Perform a dose-response study to identify the therapeutic window for your specific cell line. 2. Include a "vehicle-only" control in your experiments to assess the toxicity of the delivery system.
Low encapsulation efficiency of DHLA in liposomes 1. Suboptimal lipid composition: The chosen lipids may not be ideal for encapsulating DHLA. 2. Inefficient hydration of the lipid film: Incomplete formation of liposomes. 3. Degradation of DHLA during formulation: The formulation process may be causing DHLA to oxidize.1. Experiment with different lipid compositions and drug-to-lipid ratios. 2. Ensure the hydration buffer is at a temperature above the phase transition temperature of the lipids and use vigorous agitation. 3. Minimize the exposure of DHLA to oxygen and light during the encapsulation process.
Low complexation efficiency of DHLA with cyclodextrins 1. Incorrect molar ratio: The ratio of DHLA to cyclodextrin may not be optimal. 2. Suboptimal pH or temperature: The conditions for complexation may not be favorable.1. Test different molar ratios (e.g., 1:1, 1:2) to find the optimal stoichiometry. 2. Adjust the pH and temperature to enhance the solubility and interaction of both components.

Data Presentation

Table 1: Comparison of DHLA Delivery Methods

Delivery MethodTypical Encapsulation Efficiency (%)Cellular Uptake Enhancement (fold change vs. free DHLA)Key AdvantagesKey Disadvantages
Liposomes 50 - 80%2 - 5Protects DHLA from degradation; can be surface-modified for targeted delivery.Can be cytotoxic at high concentrations; complex formulation process.
Cyclodextrins 60 - 90%1.5 - 3Increases aqueous solubility and stability; relatively simple preparation.May have lower cellular uptake enhancement compared to liposomes.
Free DHLA N/A1 (baseline)Simple to prepare.Highly unstable and poorly soluble.

Note: The values presented are approximate and can vary significantly depending on the specific experimental conditions, cell line, and formulation.

Experimental Protocols

Protocol 1: Liposomal Encapsulation of DHLA (Thin-Film Hydration Method)
  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and DHLA in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[5][6]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[5][6]

    • Further dry the film under vacuum to remove any residual solvent.[5]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonication. The temperature of the buffer should be above the phase transition temperature of the lipids.[5]

  • Size Reduction (Optional but Recommended):

    • To obtain unilamellar vesicles of a specific size, subject the liposome suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[6][7]

  • Purification:

    • Remove unencapsulated DHLA by methods such as dialysis or size exclusion chromatography.

Protocol 2: Cyclodextrin Complexation of DHLA (Co-precipitation Method)
  • Dissolution:

    • Dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in an aqueous solution.[8]

    • Dissolve DHLA in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation:

    • Slowly add the DHLA solution to the cyclodextrin solution with constant stirring.[8]

    • Continue stirring for a defined period (e.g., 24 hours) at a controlled temperature to allow for complex formation.

  • Isolation:

    • The complex can be isolated by methods such as freeze-drying or co-precipitation by adding a non-solvent.[8]

  • Washing and Drying:

    • Wash the resulting powder to remove any uncomplexed DHLA and cyclodextrin, and then dry under vacuum.[8]

Protocol 3: Quantification of Intracellular DHLA by HPLC
  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

    • Treat the cells with the DHLA formulation (free DHLA, liposomal DHLA, or cyclodextrin-complexed DHLA) at the desired concentration and for the optimal incubation time.

  • Cell Lysis and Extraction:

    • After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular DHLA.[4]

    • Lyse the cells using a suitable lysis buffer.

    • Precipitate proteins from the cell lysate (e.g., with acetonitrile or perchloric acid).

    • Centrifuge the samples to pellet the precipitated proteins and cell debris.[4]

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., electrochemical or UV detector).

    • Use a mobile phase that allows for the separation of DHLA from other cellular components.

    • Quantify the DHLA peak by comparing its area to a standard curve of known DHLA concentrations.[9]

  • Data Normalization:

    • Normalize the intracellular DHLA concentration to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).[4]

Mandatory Visualizations

DHLA_Uptake_Challenges cluster_Challenges Challenges in DHLA Cellular Uptake DHLA This compound (DHLA) Oxidation High Susceptibility to Oxidation DHLA->Oxidation Instability Solubility Limited Aqueous Solubility DHLA->Solubility Poor Physicochemical Properties Uptake Efficient Cellular Uptake Oxidation->Uptake Reduces Bioavailability Solubility->Uptake Hinders Delivery

Caption: Key challenges hindering the efficient cellular uptake of this compound.

DHLA_Uptake_Strategies cluster_Strategies Strategies to Enhance DHLA Cellular Uptake DHLA Free DHLA Liposomes Liposomal Encapsulation DHLA->Liposomes Encapsulation Cyclodextrins Cyclodextrin Complexation DHLA->Cyclodextrins Complexation Cell Cellular Uptake Liposomes->Cell Enhanced Delivery Cyclodextrins->Cell Improved Solubility

Caption: Common strategies employed to improve the cellular delivery of DHLA.

HPLC_Workflow cluster_Workflow Workflow for Quantifying Intracellular DHLA A Cell Treatment with DHLA Formulation B Wash Cells with Ice-Cold PBS A->B C Cell Lysis and Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F HPLC Analysis E->F G Data Normalization (Protein Assay) F->G

Caption: Experimental workflow for the quantification of intracellular DHLA using HPLC.

Transporter_Regulation cluster_Signaling Signaling Pathways Regulating MCT1 Transporters PKC Protein Kinase C (PKC) MCT1_activity MCT1 Transporter Activity PKC->MCT1_activity Stimulates MCT1_expression MCT1 Gene Expression PKC->MCT1_expression Increases PKA Protein Kinase A (PKA) PKA->MCT1_activity Inhibits PKA->MCT1_expression Decreases

Caption: Regulation of MCT1 transporter activity and expression by PKC and PKA signaling pathways.

References

Technical Support Center: Managing Pro-oxidant Effects of Dihydrolipoic Acid (DHLA) in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on managing the pro-oxidant effects of Dihydrolipoic Acid (DHLA) in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving DHLA, focusing on its pro-oxidant-related activities.

IssuePossible Cause(s)Recommended Action(s)
Unexpected Cell Toxicity or Apoptosis at Low DHLA Concentrations Pro-oxidant effects of DHLA are being manifested, possibly due to the presence of transition metal ions in the culture medium.[1] DHLA can reduce metals like iron (Fe³⁺) and copper (Cu²⁺), which then catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions.[2][3]- Use Metal Chelators: Supplement your culture media with a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester free transition metal ions. - High-Purity Reagents: Utilize high-purity water and media components to minimize metal contamination.[1] - Optimize DHLA Concentration: Perform a dose-response experiment to identify the optimal non-toxic concentration range for your specific cell line.[1]
High Variability in Experimental Replicates This is often due to the inconsistent oxidation of DHLA back to lipoic acid (LA) during sample preparation and handling.[4] DHLA is highly susceptible to oxidation in the presence of oxygen, light, and at neutral to alkaline pH.[1][4][5]- Standardize Procedures: Ensure consistent timing and conditions for all sample processing steps.[4] - Control Atmosphere: Whenever possible, prepare DHLA solutions and handle samples in an oxygen-reduced environment (e.g., under a nitrogen or argon stream).[4] - Protect from Light: Store DHLA stock solutions and handle samples in amber-colored tubes or protect them from light.[1] - Maintain Acidic pH: If compatible with your experimental design, maintain a slightly acidic pH for DHLA solutions, as the protonated thiol group is less prone to oxidation.[4]
DHLA Solution Appears Yellow A yellow tint in a DHLA solution is a visual indicator of its oxidation to lipoic acid.[1] Using an oxidized solution will lead to inaccurate results as you are no longer working with the fully reduced form.- Discard and Prepare Fresh: It is strongly recommended to discard any discolored DHLA solution and prepare a fresh, colorless solution immediately before use.[1] - Proper Storage: Store DHLA stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.[1][4]
Inconclusive or Contradictory Antioxidant/Pro-oxidant Results The dual role of DHLA as both an antioxidant and a pro-oxidant is highly context-dependent.[3][6] The observed effect depends on the experimental conditions, such as the concentration of DHLA relative to metal ions and the overall redox state of the system.[7]- Characterize Your System: Measure the baseline levels of transition metals in your experimental system. - Include Appropriate Controls: Use both positive and negative controls for oxidative stress. Consider using lipoic acid (the oxidized form) as a control to differentiate the effects of the dithiol group. - Monitor Redox State: Employ probes to measure ROS production to directly assess the pro-oxidant or antioxidant effects of DHLA under your specific conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is DHLA most likely to act as a pro-oxidant?

A1: DHLA is most likely to exhibit pro-oxidant properties in the presence of chelatable transition metal ions, such as iron and copper.[2] The reduction of these metals by DHLA (e.g., Fe³⁺ to Fe²⁺) can initiate the production of highly reactive hydroxyl radicals.[2][8] This effect can be more pronounced at physiological pH where the DHLA-metal complex may be less stable.[2][7]

Q2: How can I prevent the oxidation of DHLA in my stock solutions?

A2: To prevent oxidation, dissolve DHLA in a deoxygenated solvent (e.g., by sparging with nitrogen or argon gas for at least 30 minutes).[1] Prepare stock solutions in an organic solvent like ethanol or DMSO, aliquot into single-use amber vials, and store at -80°C.[1] When preparing working solutions, use deoxygenated buffers and keep them on ice and protected from light.[1][9]

Q3: What is the best way to handle biological samples for DHLA analysis to avoid degradation?

A3: For biological samples, immediate stabilization is crucial.[4] It is recommended to add a thiol-alkylating agent like N-ethylmaleimide (NEM) to the collection tube (e.g., for blood samples) to form a stable adduct with DHLA and prevent its oxidation.[4] Samples should be kept on ice and processed as quickly as possible, ideally in an oxygen-reduced environment.[4][9] Using collection tubes with EDTA is also beneficial as it chelates metal ions.[4]

Q4: Can DHLA's pro-oxidant activity affect specific signaling pathways?

A4: Yes, the ROS generated through DHLA's pro-oxidant activity can influence various signaling pathways. For instance, it can modulate pathways involved in the cellular stress response, such as the Nrf2/HO-1 pathway, which is critical for antioxidant defense.[10][11] It has also been shown to impact insulin receptor autophosphorylation, potentially through the oxidation of thiol groups on the receptor.[12]

Quantitative Data Summary

The following table summarizes the conditions under which DHLA may act as a pro-oxidant versus an antioxidant.

FactorCondition Promoting Pro-oxidant EffectsCondition Promoting Antioxidant EffectsCitation(s)
Transition Metal Ions (Fe³⁺, Cu²⁺) Present and available for chelation and reduction.Absent or effectively sequestered by other chelators.[2][8][13]
pH Physiological pH (destabilizes some DHLA-metal complexes).Acidic pH (<6 for Cu²⁺ complex) can stabilize the DHLA-metal complex, preventing redox cycling.[2][7]
DHLA:Metal Ratio Excess of metal ions relative to DHLA.Excess of DHLA relative to metal ions, allowing for effective chelation.[7]
Oxygen Aerobic conditions, which are required for the re-oxidation of the reduced metal and propagation of radical chain reactions.Anaerobic or oxygen-reduced conditions.[7]
Cellular Redox State Cells with compromised baseline antioxidant defenses.Cells with robust antioxidant systems that can manage the initial pro-oxidant burst.[6][12]

Experimental Protocols

Protocol 1: Preparation and Handling of DHLA Solutions to Minimize Oxidation

Objective: To prepare DHLA solutions with minimal oxidation for in vitro experiments.

Materials:

  • This compound (DHLA)

  • Anhydrous ethanol or DMSO

  • Deoxygenated buffer (e.g., PBS or cell culture medium, sparged with nitrogen or argon for 30 min)

  • Inert gas (nitrogen or argon)

  • Amber-colored microcentrifuge tubes

  • Ice

Procedure:

  • Solvent Deoxygenation: Sparge the required volume of buffer or medium with an inert gas for at least 30 minutes on ice to remove dissolved oxygen.

  • Stock Solution Preparation:

    • Under a gentle stream of inert gas, weigh the desired amount of DHLA.

    • Dissolve the DHLA in anhydrous ethanol or DMSO to prepare a concentrated stock solution (e.g., 100 mM).

    • Immediately aliquot the stock solution into single-use amber-colored microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the DHLA stock solution on ice immediately before use.

    • Dilute the stock solution to the final working concentration using the deoxygenated buffer or medium prepared in step 1.

    • Keep the working solution on ice and protected from light throughout the experiment.

    • Prepare fresh working solutions for each experiment and discard any unused portion.

Protocol 2: Mitigating DHLA Pro-oxidant Effects in Cell Culture

Objective: To minimize the pro-oxidant-mediated cytotoxicity of DHLA in cell culture experiments.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • DHLA working solution (prepared as in Protocol 1)

  • EDTA stock solution (sterile-filtered)

  • ROS-sensitive fluorescent probe (e.g., DCFH-DA)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treatment (Optional but Recommended):

    • If baseline metal-induced oxidative stress is a concern, supplement the cell culture medium with a low concentration of EDTA (e.g., 10-100 µM). Ensure this concentration is not toxic to your cells.

  • DHLA Treatment:

    • Remove the old medium and replace it with fresh medium (with or without EDTA).

    • Add the DHLA working solution to the desired final concentrations.

    • Include a vehicle control (the same amount of solvent used for the DHLA stock).

  • Assessment of Pro-oxidant Effects:

    • At the end of the treatment period, assess cell viability using a standard assay (e.g., MTT, trypan blue).

    • To directly measure ROS production, incubate the cells with a fluorescent probe like DCFH-DA according to the manufacturer's instructions and measure the fluorescence.

    • Compare the results from cultures with and without EDTA to determine the role of metal ions in any observed toxicity.

Visualizations

DHLA_Pro_oxidant_Mechanism DHLA Pro-oxidant Mechanism via Metal Reduction cluster_redox Redox Cycling cluster_fenton Fenton-like Reaction DHLA DHLA (Reduced) LA Lipoic Acid (Oxidized) DHLA->LA Oxidation DHLA->LA Metal_red Reduced Metal (Fe²⁺/Cu⁺) Metal_ox Metal (Fe³⁺/Cu²⁺) Metal_ox->Metal_red Reduction Metal_ox->Metal_red OH_radical Hydroxyl Radical (•OH) Metal_red->OH_radical Catalyzes H2O2 H₂O₂ H2O2->OH_radical CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OH_radical->CellularDamage Causes

Caption: Mechanism of DHLA-induced pro-oxidant effects.

DHLA_Handling_Workflow Experimental Workflow for Handling DHLA start Start deoxygenate Deoxygenate Solvents (N₂ or Ar sparging) start->deoxygenate prep_stock Prepare Concentrated Stock (Ethanol/DMSO) under Inert Gas deoxygenate->prep_stock aliquot Aliquot into Single-Use Amber Vials prep_stock->aliquot store Store at -80°C aliquot->store prep_working Prepare Working Solution in Deoxygenated Buffer on Ice store->prep_working add_chelator Consider Adding Chelator (EDTA) to Experimental Medium prep_working->add_chelator experiment Perform Experiment (Protect from Light) add_chelator->experiment stabilize Stabilize Biological Samples (e.g., with NEM) experiment->stabilize analyze Analyze Samples Promptly stabilize->analyze end End analyze->end

Caption: Recommended workflow for DHLA sample handling.

DHLA_Signaling_Overview Overview of Signaling Pathways Modulated by DHLA DHLA DHLA ROS ROS Generation (Pro-oxidant Effect) DHLA->ROS Antioxidant_Regen Antioxidant Regeneration (Vit C, Vit E, GSH) DHLA->Antioxidant_Regen Insulin_Receptor Insulin Receptor Signaling DHLA->Insulin_Receptor Modulates Mitochondria Mitochondrial Function DHLA->Mitochondria Affects Nrf2 Nrf2/HO-1 Pathway ROS->Nrf2 Activates Cell_Survival Cell Survival / Apoptosis ROS->Cell_Survival Impacts Antioxidant_Regen->Cell_Survival Promotes Nrf2->Cell_Survival Regulates Mitochondria->Cell_Survival Controls

Caption: Key signaling pathways modulated by DHLA.

References

side products in Dihydrolipoic Acid synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Dihydrolipoic Acid (DHLA).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound (DHLA)?

The most prevalent side products in DHLA synthesis are typically related to its oxidative instability and the reactivity of its thiol groups. Common impurities include:

  • Lipoic Acid (LA): The oxidized form of DHLA, containing a disulfide bond within a five-membered ring. This is often the major impurity, arising from exposure to air (oxygen) during the reaction or workup.[1][2]

  • Polymeric Species: DHLA can undergo intermolecular disulfide bond formation to create linear or cyclic oligomers and polymers.[3][4] These are often observed as a sticky, colorless byproduct.[3]

  • Unreacted Starting Material: If the reduction of the starting material (e.g., lipoic acid) is incomplete, it will be present as an impurity.

  • Other Disulfides: Depending on the synthetic route and reaction conditions, other sulfur-containing side products may form.

Q2: How can I minimize the formation of these side products?

Minimizing side product formation requires careful control of the reaction and workup conditions:

  • Inert Atmosphere: Conduct the synthesis and all subsequent handling of DHLA under an inert atmosphere, such as nitrogen or argon, to prevent oxidation to lipoic acid.[1]

  • Temperature Control: Strict temperature control is crucial, as deviations can lead to side reactions and incomplete conversion. For instance, in some processes, a temperature of 40°C has been found to yield the best results, while lower temperatures may lead to incomplete reactions.

  • Purity of Reagents: Ensure the purity of your starting materials and reducing agents, as impurities can interfere with the reaction.

  • Reaction Monitoring: Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid the presence of unreacted starting material.[1]

  • pH Control: The pH of the reaction and workup solutions can influence the stability of DHLA. Acidic conditions are generally preferred during extraction.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

To maintain the purity of DHLA, it is essential to store it under conditions that minimize oxidation and polymerization:

  • Low Temperature: Store at 4°C or lower.

  • Protection from Light: Keep in a light-protected container (e.g., amber vial).

  • Inert Atmosphere: Store under a nitrogen or argon atmosphere.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Symptoms:

  • The final isolated product has a lower mass than theoretically expected.

  • TLC or HPLC analysis shows a significant amount of starting material remaining.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress more frequently using TLC or LC-MS to ensure all starting material is consumed before quenching.[1]- Ensure the reducing agent is fresh and added in the correct stoichiometry.
Product Oxidation - Degas all solvents used in the workup.- Perform all extraction and evaporation steps under an inert atmosphere.
Suboptimal Reaction Temperature - Calibrate your thermometer and ensure consistent temperature control throughout the reaction.
Issue 2: Multiple Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Your chromatogram shows more peaks than just your product and starting material.

Possible Side Products and Their Identification:

Observed Peak Characteristics Potential Side Product Identification & Confirmation
Peak with a shorter retention time than DHLA in reversed-phase HPLC.Lipoic Acid (Oxidized form) - Compare the retention time with a lipoic acid standard.- The mass-to-charge ratio (m/z) in MS will be 2 units less than DHLA.
A broad peak or a series of peaks, often at higher retention times.Polymeric Species (Oligomers) - These may not always be well-resolved peaks.- Mass spectrometry can reveal repeating mass units corresponding to the DHLA monomer.
Peaks with retention times and mass spectra not corresponding to known impurities.Other Disulfides or Byproducts - Further characterization using high-resolution mass spectrometry and NMR is required.- Consider the possibility of impurities from starting materials or solvents.

Troubleshooting Workflow for Unexpected Peaks:

G start Unexpected Peak in HPLC/LC-MS check_rt Compare Retention Time with Standards (DHLA, LA) start->check_rt check_ms Analyze Mass Spectrum (m/z) start->check_ms is_sm Does it match starting material? check_rt->is_sm is_la Is m/z = DHLA - 2? check_ms->is_la is_oligomer Are there repeating mass units? is_la->is_oligomer No confirm_la Confirmed: Lipoic Acid (Oxidation Product) is_la->confirm_la Yes is_oligomer->is_sm No confirm_oligomer Confirmed: Polymeric Species is_oligomer->confirm_oligomer Yes confirm_sm Confirmed: Unreacted Starting Material is_sm->confirm_sm Yes unknown Unknown Byproduct is_sm->unknown No optimize Optimize Reaction/ Workup Conditions confirm_la->optimize confirm_oligomer->optimize confirm_sm->optimize further_analysis Further Characterization (HRMS, NMR) unknown->further_analysis

Troubleshooting workflow for identifying unknown peaks.

Data on Common Side Products

The following table summarizes the common side products in DHLA synthesis and their key identifying features. The relative amounts can vary significantly based on the synthesis method and handling.

Side ProductChemical StructureTypical Analytical Signature (Reversed-Phase HPLC-MS)
This compound (DHLA) 6,8-dithiooctanoic acidMain product peak. [M-H]⁻ at m/z 207.
Lipoic Acid (LA) 1,2-dithiolane-3-pentanoic acidA more polar compound, typically eluting earlier than DHLA. [M-H]⁻ at m/z 205.
Linear Dimer Two DHLA molecules linked by a disulfide bondHigher retention time than DHLA. [M-H]⁻ at m/z 413.
Cyclic Dimer Two DHLA molecules forming a cyclic disulfideMay have a similar or slightly different retention time than the linear dimer. [M-H]⁻ at m/z 411.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of DHLA and LA

This protocol is adapted for the analysis of DHLA and its primary oxidation product, lipoic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.05 M phosphate buffer, pH 2.4). A common starting point is a 52:48 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection Wavelength: 330 nm for Lipoic Acid (due to the disulfide ring). DHLA has weak UV absorbance at this wavelength. For simultaneous detection, a lower wavelength (e.g., 220 nm) can be used, but with lower selectivity.

  • Sample Preparation:

    • Accurately weigh and dissolve the crude DHLA sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Prepare standards of DHLA and LA for calibration.

Protocol 2: LC-MS Method for Identification of Side Products

This protocol is suitable for identifying a broader range of impurities, including oligomers.

  • Instrumentation: Liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from a lower to a higher percentage of solvent B is recommended to resolve compounds with a wide range of polarities. A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-22 min: 95% to 30% B

    • 22-25 min: Re-equilibration at 30% B

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative ESI is often effective for carboxylic acids.

    • Scan Range: Scan a wide mass range (e.g., m/z 100-1000) to detect monomers, dimers, and other potential oligomers.

    • Fragmentation: Use tandem MS (MS/MS) to obtain structural information on unknown peaks.

Signaling Pathways and Logical Relationships

The formation of side products in DHLA synthesis is primarily governed by the redox chemistry of the thiol groups. The following diagram illustrates the relationship between DHLA and its main side products.

G DHLA This compound (DHLA) (Desired Product) LA Lipoic Acid (LA) (Oxidized Monomer) DHLA->LA Intramolecular Oxidation LinearDimer Linear Dimer DHLA->LinearDimer Intermolecular Oxidation Oxidation Oxidation (e.g., O2) CyclicDimer Cyclic Dimer LinearDimer->CyclicDimer Intramolecular Disulfide Exchange Polymers Higher Order Polymers LinearDimer->Polymers Further Polymerization Intermolecular Intermolecular Disulfide Formation

Relationship between DHLA and its major oxidative side products.

References

Validation & Comparative

A Comparative Guide to Dihydrolipoic Acid and N-acetylcysteine in Cellular Antioxidant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of different antioxidant compounds is critical for designing effective therapeutic strategies against oxidative stress-mediated cellular damage. This guide provides an objective comparison of two potent thiol-containing antioxidants: Dihydrolipoic Acid (DHLA), the reduced form of α-lipoic acid (ALA), and N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione (GSH). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for relevant assays.

Mechanisms of Action: A Comparative Overview

Both DHLA and NAC contribute to cellular antioxidant defense through direct radical scavenging and modulation of key signaling pathways. However, their primary modes of action and efficacy can differ.

  • Direct Antioxidant Activity: DHLA is recognized as one of the most potent natural antioxidants, capable of directly scavenging a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNOS), including hydroxyl radicals, peroxyl radicals, and peroxynitrite.[1][2] NAC also possesses direct radical scavenging capabilities, particularly against hydroxyl radicals and hydrogen peroxide, though its primary antioxidant role is often attributed to its function as a precursor for GSH synthesis.[3]

  • Replenishing Intracellular Glutathione (GSH): NAC is a well-established cysteine prodrug that efficiently increases intracellular GSH levels.[4] GSH is a cornerstone of the cell's antioxidant defense system. Studies have shown that NAC administration significantly elevates GSH levels in various cell types and in vivo.[5][6] DHLA can also increase cellular GSH levels, though its mechanism is more indirect, primarily by improving the utilization of cystine, an amino acid required for GSH synthesis.

  • Modulation of Redox-Sensitive Signaling Pathways: Both compounds exert significant influence over signaling pathways that regulate the cellular antioxidant response. The two most prominent are the Nrf2-ARE and the NF-κB pathways.

    • Nrf2-ARE Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of numerous protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[7][8][9] Both DHLA (as its precursor ALA) and NAC have been shown to activate this protective pathway.[8][10][11] DHLA has been found to activate the Nrf2/HO-1 pathway, contributing to its anti-inflammatory and antioxidant effects.[8][12] Similarly, NAC promotes the nuclear translocation of Nrf2, leading to the expression of enzymes like superoxide dismutase and glutathione peroxidase.[10][13]

    • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14] Its activation leads to the transcription of pro-inflammatory cytokines. Oxidative stress is a known activator of the NF-κB pathway. NAC has been demonstrated to suppress NF-κB activation induced by stimuli like tumor necrosis factor (TNF-α) by inhibiting IκB kinases (IKKs), which are crucial for the pathway's activation.[15][16][17] This inhibition prevents the degradation of the IκB inhibitor, thereby sequestering NF-κB in the cytoplasm.[15][18] DHLA's anti-inflammatory effects are also linked to NF-κB modulation, often as a downstream consequence of Nrf2 activation, which can antagonize NF-κB signaling.[8]

Visualization of Signaling Pathways

To better illustrate the mechanisms described above, the following diagrams depict the Nrf2 and NF-κB signaling pathways and the points of intervention for DHLA and NAC.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHLA DHLA Keap1_Nrf2 Keap1-Nrf2 Complex DHLA->Keap1_Nrf2 promotes dissociation NAC NAC NAC->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates NFkB_IkB NF-κB-IκBα Complex (Inactive) IKK->NFkB_IkB phosphorylates IκBα NAC NAC NAC->IKK inhibits IkB_p IκBα-P NFkB_IkB->IkB_p NFkB_free NF-κB (Active) NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation IkB_p->NFkB_free releases NF-κB IkB_deg IκBα Degradation IkB_p->IkB_deg DNA κB sites NFkB_nuc->DNA binds Inflammatory_Genes Transcription of Inflammatory Genes (IL-6, IL-8, etc.) DNA->Inflammatory_Genes activates CAA_Workflow A 1. Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate B 2. Culture until confluent (approx. 24 hours) A->B C 3. Remove media, wash with PBS B->C D 4. Add treatment media containing DCFH-DA probe + Antioxidant (DHLA, NAC, or Quercetin control) C->D E 5. Incubate for 1 hour at 37°C D->E F 6. Wash cells with PBS to remove extracellular probe and antioxidant E->F G 7. Add Free Radical Initiator (e.g., AAPH) to each well F->G H 8. Immediately place plate in a fluorescence microplate reader G->H I 9. Measure fluorescence (e.g., Ex: 485 nm, Em: 538 nm) every 5 minutes for 1 hour H->I J 10. Calculate CAA units based on the inhibition of fluorescence relative to controls I->J

References

Dihydrolipoic Acid: A Superior Antioxidant Regenerator for Vitamins E and C

Author: BenchChem Technical Support Team. Date: December 2025

Dihydrolipoic acid (DHLA) demonstrates significant efficacy in regenerating both vitamin E and vitamin C, positioning it as a pivotal component in the body's antioxidant network. When compared to other endogenous antioxidants, such as glutathione (GSH), DHLA exhibits distinct advantages in certain regenerative pathways, particularly in the vitamin E cycle.

This compound, the reduced form of alpha-lipoic acid (ALA), plays a crucial role in maintaining the antioxidant capacity of other vital vitamins. Its ability to regenerate vitamins E and C stems from its potent reducing capabilities. The primary mechanism involves the direct reduction of the ascorbyl radical to regenerate vitamin C (ascorbate). This newly regenerated vitamin C can then, in turn, reduce the tocopheryl radical, thereby regenerating vitamin E. This positions DHLA as an indirect yet powerful agent in the preservation of lipid-soluble vitamin E, which is essential for protecting cell membranes from oxidative damage.

Comparative Analysis of Regenerative Capacity

While both DHLA and glutathione are critical thiol antioxidants involved in cellular defense against oxidative stress, their efficiencies in regenerating vitamins E and C can differ. Glutathione is a key player in the direct enzymatic and non-enzymatic reduction of dehydroascorbic acid back to ascorbic acid. However, studies suggest that DHLA can also efficiently, and in some contexts more rapidly, regenerate vitamin C.

The key distinction lies in the regeneration of vitamin E. DHLA participates in a synergistic relationship with vitamin C to regenerate vitamin E. In contrast, while GSH is essential for the overall antioxidant balance, its direct role in the regeneration of the vitamin E radical is less pronounced compared to the DHLA-ascorbate pathway.

AntioxidantRole in Vitamin C RegenerationRole in Vitamin E RegenerationKey Advantages
This compound (DHLA) Direct reduction of the ascorbyl radical.Indirectly facilitates regeneration via its recycling of Vitamin C.Potent reducing agent, effective in both aqueous and lipid phases.
Glutathione (GSH) Primary intracellular antioxidant for reducing dehydroascorbic acid.Less direct role compared to the DHLA-ascorbate pathway.Abundant intracellular thiol, central to many detoxification pathways.

Signaling Pathways and Experimental Workflows

The antioxidant regeneration cycle is a complex interplay of various molecules. The following diagrams illustrate the central role of DHLA in this network and a typical workflow for assessing antioxidant-mediated vitamin regeneration.

Antioxidant_Regeneration_Pathway cluster_0 Lipid Phase (Cell Membrane) cluster_1 Aqueous Phase (Cytosol) Vitamin E Vitamin E Vitamin E Radical Vitamin E Radical Vitamin E->Vitamin E Radical Oxidative Stress Vitamin E Radical->Vitamin E Regeneration Vitamin C Vitamin C Vitamin C->Vitamin E Radical Reduces Ascorbyl Radical Ascorbyl Radical Vitamin C->Ascorbyl Radical Donates electron Ascorbyl Radical->Vitamin C Regeneration DHLA DHLA DHLA->Ascorbyl Radical Reduces ALA ALA DHLA->ALA Oxidation

Caption: Antioxidant regeneration pathway highlighting DHLA's role.

Experimental_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Induce_Oxidative_Stress Induce Oxidative Stress (e.g., with AAPH) Incubate_Vitamins Incubate Vitamins E and C with Antioxidant (DHLA or GSH) Induce_Oxidative_Stress->Incubate_Vitamins Measure_Vitamin_Radicals Measure Vitamin E/C Radicals (ESR Spectroscopy) Incubate_Vitamins->Measure_Vitamin_Radicals Measure_Vitamin_Concentration Measure Vitamin E/C Concentration (HPLC or Spectrophotometry) Incubate_Vitamins->Measure_Vitamin_Concentration Calculate_Regeneration Calculate Regeneration Efficiency and Reaction Kinetics Measure_Vitamin_Radicals->Calculate_Regeneration Measure_Vitamin_Concentration->Calculate_Regeneration Compare_Results Compare DHLA vs. GSH Calculate_Regeneration->Compare_Results

Caption: Workflow for assessing antioxidant-mediated vitamin regeneration.

Experimental Protocols

The validation of DHLA's regenerative capabilities relies on precise experimental methodologies. Below are summaries of key experimental protocols used in such studies.

Measurement of Vitamin E Regeneration using Electron Spin Resonance (ESR) Spectroscopy

Objective: To directly measure the regeneration of the vitamin E radical by an antioxidant.

Materials:

  • Alpha-tocopherol (Vitamin E)

  • A lipid-soluble radical initiator (e.g., 2,2'-azobis(2,4-dimethylvaleronitrile))

  • This compound (DHLA) or Glutathione (GSH)

  • Ascorbic acid (Vitamin C)

  • ESR spectrometer

  • Phosphate buffer (pH 7.4)

  • Liposomes or micelles as a lipid environment

Procedure:

  • Prepare liposomes containing alpha-tocopherol.

  • Add the radical initiator to induce the formation of the tocopheryl radical.

  • Record the baseline ESR spectrum of the tocopheryl radical.

  • Introduce DHLA or GSH, in the presence of ascorbic acid, to the system.

  • Monitor the decay of the tocopheryl radical ESR signal over time.

  • The rate of signal decay corresponds to the rate of vitamin E regeneration.

Quantification of Vitamin C Regeneration by Spectrophotometry

Objective: To indirectly quantify the regeneration of vitamin C by measuring the reduction of a chromogenic agent.

Materials:

  • Ascorbic acid (Vitamin C)

  • Dehydroascorbic acid

  • This compound (DHLA) or Glutathione (GSH)

  • Spectrophotometer

  • Reagents for a colorimetric assay (e.g., 2,6-dichlorophenolindophenol)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare a solution containing dehydroascorbic acid.

  • Add DHLA or GSH to the solution and incubate.

  • At various time points, take aliquots of the reaction mixture.

  • Add the colorimetric reagent to the aliquots. This reagent is reduced by ascorbic acid, leading to a color change.

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • The change in absorbance is proportional to the amount of ascorbic acid regenerated.

Conclusion

The available evidence strongly supports the significant role of this compound in the regeneration of both vitamin E and vitamin C. Its ability to act in both aqueous and lipid phases, coupled with its potent reducing capacity, makes it a highly effective antioxidant regenerator. While glutathione remains a cornerstone of the cellular antioxidant defense system, the specific synergistic action of DHLA with vitamin C for the regeneration of vitamin E highlights its unique and vital contribution to mitigating oxidative stress. Further quantitative in vivo studies are warranted to fully elucidate the comparative physiological significance of these pathways.

A Comparative Analysis of R- and S-Enantiomers of Dihydrolipoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the stereospecific differences between the R- and S-enantiomers of dihydrolipoic acid (DHLA), highlighting their distinct antioxidant capacities, interactions with cellular signaling pathways, and therapeutic potential.

This compound (DHLA), the reduced form of alpha-lipoic acid (ALA), is a potent antioxidant with significant therapeutic promise. As a chiral molecule, DHLA exists in two enantiomeric forms: R-DHLA and S-DHLA. The naturally occurring and biologically active form is the R-enantiomer.[1] This guide provides a comprehensive comparative analysis of these two enantiomers, presenting experimental data to underscore their differential effects and offering detailed protocols for their evaluation.

Comparative Biological Activity: A Quantitative Overview

Experimental evidence consistently demonstrates the superior biological activity of the R-enantiomer of lipoic acid and its reduced form, DHLA, over the S-enantiomer. This superiority is evident in its antioxidant efficacy, anti-inflammatory properties, and interaction with key cellular enzymes and signaling pathways.

ParameterR-EnantiomerS-EnantiomerReference
Bioavailability (of parent ALA) Approximately 2-fold higherLower[2]
Antioxidant Capacity (Radical Scavenging) HigherLower[3]
Anti-inflammatory Effects (IL-1β reduction) Significantly more effectiveLess effective[4]
Enzyme Interaction (Pyruvate Dehydrogenase) Not inhibitoryInhibitory[4]

Table 1: Summary of Key Differences between R- and S-Lipoic Acid/Dihydrolipoic Acid. This table summarizes the generally observed superior performance of the R-enantiomer in various biological contexts.

Antioxidant and Pro-oxidant Dichotomy

Both enantiomers of DHLA exhibit powerful antioxidant properties by scavenging a variety of reactive oxygen species (ROS).[3] However, their efficacy differs. Studies have shown that R-lipoic acid is significantly more effective than S-lipoic acid in reducing intracellular ROS.[4]

It is crucial to note that under certain conditions, particularly in the presence of transition metals like iron, DHLA can exhibit pro-oxidant activities.[5][6][7] DHLA can reduce Fe³⁺ to Fe²⁺, which can then participate in the Fenton reaction to generate highly reactive hydroxyl radicals.[5] While direct comparative studies on the pro-oxidant potential of the individual DHLA enantiomers are limited, the differential interaction with metals may be a key area of future investigation.

Modulation of Cellular Signaling Pathways

The biological effects of DHLA extend beyond direct radical scavenging to the modulation of critical cellular signaling pathways.

Nrf2/ARE Pathway

Nrf2_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates R-DHLA R-DHLA R-DHLA->Keap1 inactivates S-DHLA S-DHLA S-DHLA->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription

Figure 1: Activation of the Nrf2/ARE antioxidant response pathway by DHLA enantiomers.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation.[9] Alpha-lipoic acid has been shown to be a potent inhibitor of NF-κB activation.[10] Given the more pronounced anti-inflammatory effects of the R-enantiomer, it is plausible that R-DHLA is a more effective inhibitor of the NF-κB pathway compared to S-DHLA.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription R-DHLA R-DHLA R-DHLA->IKK inhibits S-DHLA S-DHLA S-DHLA->IKK inhibits

Figure 2: Inhibition of the NF-κB inflammatory pathway by DHLA enantiomers.

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments are provided below.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the intracellular ROS concentration.

Protocol:

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of R-DHLA or S-DHLA for the specified duration. Include appropriate controls (untreated and vehicle-treated cells).

  • Probe Loading: Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS).

  • Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • ROS Induction (Optional): To induce oxidative stress, replace the DCFH-DA solution with a ROS-inducing agent (e.g., H₂O₂ or tert-butyl hydroperoxide) in PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Glutathione (GSH) Level Determination

Principle: This method quantifies intracellular glutathione levels using a fluorescent probe such as ThiolTracker™ Violet, which reacts with reduced thiols to produce a fluorescent adduct.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with R-DHLA or S-DHLA as described for the ROS measurement protocol.

  • Probe Staining: After treatment, remove the medium and wash the cells with PBS.

  • Add the ThiolTracker™ Violet working solution (typically 5-20 µM in PBS) to the cells and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Analysis: The fluorescence can be quantified using a fluorescence microscope or a flow cytometer with an excitation of ~405 nm and emission of ~526 nm.

Cellular Uptake and Reduction of Lipoic Acid Enantiomers

Principle: This protocol assesses the cellular uptake and subsequent reduction of R- and S-alpha-lipoic acid to their corresponding DHLA enantiomers. The released DHLA is measured by its ability to reduce an external disulfide reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[11][12]

Protocol:

  • Cell Suspension: Prepare a suspension of cells (e.g., erythrocytes) in a suitable buffer containing glucose.

  • Incubation: Add varying concentrations of R- or S-alpha-lipoic acid to the cell suspension and incubate at 37°C.

  • DHLA Measurement: At different time points, add DTNB to an aliquot of the cell suspension. The reduction of DTNB to the yellow-colored 2-nitro-5-thiobenzoate (TNB) by the released DHLA is measured spectrophotometrically at 412 nm.

  • Data Analysis: The rate of TNB formation is proportional to the rate of DHLA release, reflecting the cellular uptake and reduction of the lipoic acid enantiomer.

Experimental_Workflow cluster_Cellular_Uptake Cellular Uptake & Reduction Assay cluster_ROS_Assay Intracellular ROS Measurement cluster_GSH_Assay Glutathione Level Determination Cell Suspension Cell Suspension Incubate with LA Enantiomers Incubate with LA Enantiomers Cell Suspension->Incubate with LA Enantiomers Measure DHLA Release Measure DHLA Release Incubate with LA Enantiomers->Measure DHLA Release Plate Cells Plate Cells Treat with DHLA Treat with DHLA Plate Cells->Treat with DHLA Load DCFH-DA Load DCFH-DA Treat with DHLA->Load DCFH-DA Stain with ThiolTracker Stain with ThiolTracker Treat with DHLA->Stain with ThiolTracker Measure Fluorescence Measure Fluorescence Load DCFH-DA->Measure Fluorescence Culture Cells Culture Cells Culture Cells->Treat with DHLA Analyze Fluorescence Analyze Fluorescence Stain with ThiolTracker->Analyze Fluorescence

Figure 3: General experimental workflows for comparing DHLA enantiomers.

Conclusion

The available evidence strongly indicates that the R-enantiomer of this compound is the more biologically potent form compared to the S-enantiomer. Its superior antioxidant and anti-inflammatory activities, coupled with its natural occurrence, make R-DHLA a more promising candidate for therapeutic applications targeting conditions associated with oxidative stress and inflammation. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their efficacy and to explore the nuances of their pro-oxidant potential and interactions with specific cellular targets. The experimental protocols provided in this guide offer a framework for conducting such vital research.

References

Dihydrolipoic Acid's Interaction with Glutathione Reductase and Lipoamide Dehydrogenase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of key cellular components is paramount. This guide provides a comparative analysis of dihydrolipoic acid's (DHLA) effect on two crucial flavoenzymes: glutathione reductase and lipoamide dehydrogenase.

This compound, the reduced form of alpha-lipoic acid, is a potent antioxidant and a key player in cellular redox chemistry. Its interaction with glutathione reductase and lipoamide dehydrogenase is multifaceted, primarily involving substrate specificity in redox reactions rather than classical activation or inhibition. This guide synthesizes available experimental data to compare how these two enzymes process lipoic acid and its reduced form, DHLA.

Quantitative Data Summary

The following table summarizes the kinetic parameters of glutathione reductase and lipoamide dehydrogenase with respect to alpha-lipoic acid and dihydrolipoamide. It is important to note that for glutathione reductase, the data pertains to the reduction of alpha-lipoic acid, while for lipoamide dehydrogenase, it concerns the oxidation of dihydrolipoamide, reflecting the primary physiological roles of these enzymes in this context.

EnzymeOrganismSubstrateK_mk_catNotes
Glutathione Reductase Mammalian(S)-alpha-Lipoic Acid3.5 mM-Higher affinity for the non-natural (S)-enantiomer.
Mammalian(R)-alpha-Lipoic Acid7 mM-Lower affinity for the natural (R)-enantiomer.
Lipoamide Dehydrogenase HumanDihydrolipoamide0.23 mM114 s⁻¹Wild-type enzyme kinetics for the oxidation of dihydrolipoamide.
E. coliDihydrolipoamide--The pH dependence of k_cat reveals a pKa of 6.7.

Signaling Pathways and Experimental Workflows

To visualize the enzymatic processes and experimental procedures, the following diagrams are provided.

enzymatic_reactions cluster_gr Glutathione Reductase cluster_ldh Lipoamide Dehydrogenase S-LA (S)-alpha-Lipoic Acid GR Glutathione Reductase S-LA->GR Preferred Substrate (Km = 3.5 mM) R-LA (R)-alpha-Lipoic Acid R-LA->GR Substrate (Km = 7 mM) DHLA_GR This compound GR->DHLA_GR NADP+ NADP+ GR->NADP+ NADPH NADPH NADPH->GR R-DHLA (R)-Dihydrolipoamide LDH Lipoamide Dehydrogenase R-DHLA->LDH Physiological Substrate LA_LDH Lipoamide LDH->LA_LDH NADH NADH LDH->NADH NAD+ NAD+ NAD+->LDH

Caption: Enzymatic conversion of lipoic acid derivatives.

enzyme_kinetics_workflow Start Start Assay Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Co-factor, Enzyme) Start->Prepare_Reaction_Mixture Incubate Pre-incubate at Optimal Temperature Prepare_Reaction_Mixture->Incubate Initiate_Reaction Initiate Reaction (Add Substrate) Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change (e.g., at 340 nm for NADH/NADPH) Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Velocity (V₀) Monitor_Absorbance->Calculate_Rate Repeat Vary Substrate Concentration? Calculate_Rate->Repeat Repeat->Initiate_Reaction Yes Plot_Data Plot V₀ vs. [Substrate] Repeat->Plot_Data No Determine_Parameters Determine Kinetic Parameters (Km, Vmax) using Michaelis-Menten or Lineweaver-Burk Plot Plot_Data->Determine_Parameters End End Determine_Parameters->End

A Comparative Guide to HPLC and LC-MS Methods for Dihydrolipoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Dihydrolipoic Acid (DHLA), the reduced and biologically active form of alpha-lipoic acid (ALA), is crucial for pharmacokinetic studies, antioxidant research, and the development of therapeutic agents. The inherent instability of DHLA presents a significant analytical challenge, necessitating robust and reliable quantification methods. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) and Liquid Chromatography-Mass Spectrometry (LC-MS) for DHLA analysis, supported by experimental data and protocols.

The primary challenge in DHLA quantification is its susceptibility to oxidation back to ALA.[1][2] This can be expedited by exposure to oxygen, light, heat, and certain metal ions.[1] Therefore, sample collection and handling are critical steps for accurate measurement. Immediate stabilization of DHLA is highly recommended, often through the use of thiol-alkylating agents like N-ethylmaleimide (NEM), which forms a stable adduct with DHLA and prevents its oxidation.[3] Standard EDTA plasma collection tubes are recommended as EDTA chelates metal ions that can catalyze oxidation.[2][3] For long-term stability, storing samples at -80°C is preferable.[3][4]

Comparative Analysis of HPLC and LC-MS Methods

Both HPLC-ECD and LC-MS/MS have been successfully employed for the quantification of DHLA in biological matrices. The choice between the two often depends on the required sensitivity, selectivity, and the available instrumentation.

ParameterHPLC with Electrochemical Detection (HPLC-ECD)LC-MS/MS
Principle Separation by chromatography followed by detection of the electrochemical response of the analyte.Separation by chromatography followed by mass-based detection of the analyte and its fragments.
Selectivity Good, based on the specific oxidation potential of DHLA.Excellent, based on the mass-to-charge ratio of the precursor and product ions.
Sensitivity High, with Limits of Detection (LOD) and Quantification (LOQ) in the low ng/mL range.Very high, with LOD and LOQ in the sub-ng/mL to pg/mL range.[5]
Linearity Good, with correlation coefficients (r²) typically >0.99.[6]Excellent, with correlation coefficients (r²) typically >0.99.[4][5]
Precision Intra- and inter-day precision are generally low, with %CV values typically below 6%.[7]Intra- and inter-day precision are very good, with %RSD values often below 15%.[4]
Accuracy High, with recovery rates often between 93-97%.[7]High, with accuracy in the measurement of QC samples typically within 85-115% of the nominal values.[4]
Sample Throughput Moderate, with run times typically around 10-15 minutes.High, with modern UPLC systems offering faster run times.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be susceptible to matrix effects, requiring careful method development and the use of internal standards.
Cost Lower initial instrument cost.Higher initial instrument cost.

Experimental Protocols

This protocol is based on a validated method for the simultaneous determination of lipoic acid and this compound.[7]

  • Sample Preparation:

    • To 250 µL of plasma, add an internal standard (e.g., naproxen sodium).

    • Perform a single-step liquid-liquid extraction with dichloromethane.

    • Separate the organic layer and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase.[7]

  • Chromatographic Conditions:

    • Column: Discovery HS C18 RP column (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile: 0.05 M phosphate buffer (pH 2.4) (52:48, v/v).

    • Flow Rate: 1.5 mL/min.

    • Temperature: 30°C.

    • Injection Volume: 20 µL.[6]

  • Detection:

    • Detector: Electrochemical detector in DC mode.

    • Potential: 1.0 V.

This protocol is adapted from methods developed for the analysis of lipoic acid, which can be modified for DHLA.[4][5]

  • Sample Preparation (with NEM stabilization):

    • Immediately after blood collection in EDTA tubes, add N-ethylmaleimide (NEM) to form a stable DHLA-NEM adduct.[3]

    • To 200 µL of stabilized plasma, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid for protein precipitation.[3]

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant for analysis.[3]

  • Chromatographic Conditions:

    • Column: Hichrom RPB column (4.6 x 250 mm, 5 µm) or similar C18 column.[4]

    • Mobile Phase: A gradient of 0.05 M formic acid in water and acetonitrile.[4]

    • Flow Rate: 1.0 mL/min.[4]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI), typically in negative mode for DHLA.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: Specific precursor and product ions for the DHLA-NEM adduct would need to be determined. For lipoic acid, a transition of m/z 205.0 → 170.9 has been used.[5]

Visualizing the Workflow and Pathway

To better illustrate the analytical process and the biological context of DHLA, the following diagrams are provided.

CrossValidationWorkflow cluster_sample Sample Collection & Stabilization cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Cross-Validation Blood Blood Sample (EDTA tube) Stabilize Immediate Stabilization (e.g., with NEM) Blood->Stabilize Plasma Plasma Separation (Centrifugation) Stabilize->Plasma LLE Liquid-Liquid Extraction (for HPLC-ECD) Plasma->LLE PPT Protein Precipitation (for LC-MS/MS) Plasma->PPT HPLC HPLC-ECD Analysis LLE->HPLC LCMS LC-MS/MS Analysis PPT->LCMS Compare Compare Results: Linearity, Accuracy, Precision, LOD, LOQ HPLC->Compare LCMS->Compare

Cross-validation workflow for DHLA measurement.

DihydrolipoicAcidPathway LA Alpha-Lipoic Acid (LA) (Oxidized Form) Enzyme Lipoamide Dehydrogenase (Mitochondria) LA->Enzyme Reduction DHLA This compound (DHLA) (Reduced Form) DHLA->LA Oxidation Antioxidants Regeneration of other Antioxidants (Vitamin C, Vitamin E, Glutathione) DHLA->Antioxidants Antioxidant Activity Enzyme->DHLA

The central role of DHLA in antioxidant regeneration.

Conclusion

Both HPLC-ECD and LC-MS/MS are powerful techniques for the quantification of this compound. LC-MS/MS generally offers superior sensitivity and selectivity, making it the preferred method for applications requiring the detection of very low concentrations of DHLA. However, HPLC-ECD provides a reliable and more cost-effective alternative, with good sensitivity and precision for many research and clinical applications. The critical factor for accurate measurement with either technique is a stringent and consistent sample handling protocol that ensures the stability of DHLA from collection to analysis. The cross-validation of these methods is essential for ensuring data integrity and comparability across different studies and laboratories.

References

A Comparative Guide to the Metal-Chelating Properties of Dihydrolipoic Acid and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metal-chelating properties of Dihydrolipoic Acid (DHLA) and Ethylenediaminetetraacetic acid (EDTA). The information presented is curated to assist researchers and professionals in drug development and related fields in understanding the comparative efficacy and mechanisms of these two prominent chelating agents. This document summarizes quantitative data, details experimental protocols for their evaluation, and provides visual representations of their chelation mechanisms.

Introduction to this compound and EDTA as Chelating Agents

This compound (DHLA) is the reduced form of alpha-lipoic acid, a naturally occurring antioxidant. Its structure contains two thiol (-SH) groups and a carboxylic acid group, which are capable of binding to metal ions. DHLA is known to chelate transition metals such as iron and copper, and this activity is linked to its antioxidant properties, as it can inactivate redox-active metals that contribute to oxidative stress.[1]

Ethylenediaminetetraacetic acid (EDTA) is a synthetic aminopolycarboxylic acid and a well-established, powerful chelating agent.[2] Its structure comprises two amine groups and four carboxylic acid groups, providing six binding sites for a single metal ion.[3][4][5][6] This hexadentate nature allows EDTA to form highly stable, water-soluble complexes with a wide range of divalent and trivalent metal ions.[2]

Quantitative Comparison of Metal-Chelating Properties

The stability of a metal-chelator complex is quantified by its formation constant (Kf) or stability constant (log K). A higher log K value indicates a more stable complex and, consequently, a stronger chelating agent for that particular metal ion.

This compound (DHLA)

Experimentally determined stability constants for DHLA with a wide range of metal ions are not as extensively documented as for EDTA. However, theoretical studies have provided insights into its chelating capabilities, particularly with iron. The chelation of metal ions by DHLA is primarily attributed to its two thiol groups, with potential involvement of the carboxylic acid group.[7]

Table 1: Theoretically Calculated Stability Constants (log K) for Fe(III)-DHLA Complexes

Metal Ion DHLA Complex Species log K (Theoretical)
Fe(III) [Fe(DHLA)]2+ 15.2
Fe(III) [Fe(DHLA)(OH)]+ 25.9

| Fe(III) | [Fe(DHLA)2]+ | 26.1 |

Data sourced from theoretical calculations and may vary from experimentally determined values.

Qualitative and semi-quantitative studies have demonstrated DHLA's efficacy in chelating other metals. For instance, DHLA has been shown to completely inhibit copper(II)-catalyzed ascorbate oxidation at a 3:1 molar ratio of DHLA to copper, indicating strong complex formation.[1]

Ethylenediaminetetraacetic Acid (EDTA)

EDTA is renowned for its strong, broad-spectrum chelating activity. Its stability constants with numerous metal ions have been experimentally determined and are widely published.

Table 2: Experimentally Determined Stability Constants (log K) for EDTA-Metal Complexes

Metal Ion log K
Fe(III) 25.1
Hg(II) 21.8
Cu(II) 18.8
Ni(II) 18.6
Pb(II) 18.0
Zn(II) 16.5
Cd(II) 16.5
Co(II) 16.3
Al(III) 16.1
Fe(II) 14.3
Mn(II) 14.0
Ca(II) 10.7

| Mg(II) | 8.7 |

These values represent the formation of the 1:1 metal-EDTA complex and are generally measured at 20-25°C and an ionic strength of 0.1 M.

Experimental Protocols for Comparative Analysis

To experimentally compare the metal-chelating properties of DHLA and EDTA, potentiometric titration and spectrophotometry are two common and effective methods.

Potentiometric Titration

This method allows for the determination of the stability constants of metal complexes by monitoring the change in potential of a solution as a titrant is added.

Objective: To determine and compare the stability constants of DHLA and EDTA with a selected metal ion (e.g., Cu2+).

Materials:

  • pH meter with a combination glass electrode or a metal-ion selective electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized solutions of DHLA and EDTA (e.g., 0.01 M)

  • Standardized solution of a metal salt (e.g., CuSO4, 0.01 M)

  • Standardized strong acid (e.g., HCl, 0.1 M) and strong base (e.g., NaOH, 0.1 M)

  • Inert electrolyte solution (e.g., 0.1 M KNO3) to maintain constant ionic strength

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Ligand Protonation Constants:

    • Pipette a known volume of the chelating agent solution (DHLA or EDTA) into a beaker.

    • Add the inert electrolyte solution.

    • Titrate the solution with a standardized strong acid to a low pH (e.g., pH 2).

    • Titrate the acidified solution with a standardized strong base, recording the pH after each addition of titrant.

    • Plot the pH versus the volume of base added to determine the protonation constants of the chelating agent.

  • Metal-Ligand Stability Constants:

    • Pipette known volumes of the chelating agent solution and the metal salt solution into a beaker.

    • Add the inert electrolyte solution.

    • Titrate the solution with a standardized strong base, recording the pH (or metal ion activity if using an ion-selective electrode) after each addition.

    • Plot the pH versus the volume of base added.

  • Data Analysis: Use appropriate software (e.g., HYPERQUAD) to analyze the titration curves and calculate the stability constants (log K) for the metal-chelator complexes.

Spectrophotometric Assay (Competitive Chelation)

This method relies on a colored metal-indicator complex. A stronger chelating agent will displace the indicator from the metal, causing a change in absorbance that can be quantified.

Objective: To compare the relative chelating strength of DHLA and EDTA for a specific metal ion (e.g., Fe2+) using a chromogenic indicator.

Materials:

  • UV-Vis Spectrophotometer

  • Solutions of DHLA and EDTA at various concentrations

  • Solution of a metal salt (e.g., FeCl2, 2 mM)

  • Solution of a chromogenic indicator that forms a colored complex with the metal ion (e.g., Ferrozine, 5 mM)

  • Buffer solution to maintain a constant pH (e.g., HEPES buffer, pH 7.4)

Procedure:

  • Reaction Mixture: In a series of test tubes, add the buffer solution, the metal salt solution, and the Ferrozine solution. This will form a colored complex.

  • Addition of Chelator: To different tubes, add increasing concentrations of either DHLA or EDTA. Include a control tube with no chelator.

  • Incubation: Allow the solutions to incubate for a set period (e.g., 10 minutes) at a constant temperature.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-Ferrozine complex (e.g., 562 nm for the Fe2+-Ferrozine complex).

  • Calculation: The chelating activity can be calculated as the percentage inhibition of the formation of the colored complex using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where Acontrol is the absorbance of the control and Asample is the absorbance in the presence of the chelating agent.

  • Comparison: Plot the chelating activity versus the concentration for both DHLA and EDTA to compare their effectiveness. The concentration required to achieve 50% chelation (IC50) can be determined as a measure of chelating strength.

Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the chelation mechanisms of DHLA and EDTA.

EDTA_Chelation_Mechanism EDTA EDTA Complex Stable EDTA-Metal Complex (1:1) EDTA->Complex Six coordination bonds (2 Nitrogen, 4 Oxygen) Metal Metal Ion (Mⁿ⁺) Metal->Complex Chelation_Comparison_Workflow start Start: Define Metal Ions of Interest prep Prepare Standardized Solutions (DHLA, EDTA, Metal Salts, Buffers) start->prep potentiometry Potentiometric Titration - Determine Protonation Constants - Determine Stability Constants (log K) prep->potentiometry spectrophotometry Spectrophotometric Assay (Competitive Chelation) - Determine IC₅₀ values prep->spectrophotometry data_analysis Data Analysis and Comparison - Compare log K values - Compare IC₅₀ values potentiometry->data_analysis spectrophotometry->data_analysis conclusion Conclusion: Evaluate Relative Chelating Efficacy data_analysis->conclusion

References

Dihydrolipoic Acid: A Comparative Guide to its In Vitro Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neuroprotective effects of Dihydrolipoic Acid (DHLA) against other neuroprotective agents. The information presented is supported by experimental data to aid in the evaluation of DHLA as a potential therapeutic candidate for neurodegenerative diseases.

Executive Summary

This compound (DHLA), the reduced form of alpha-lipoic acid (ALA), has demonstrated significant neuroprotective properties in various in vitro models of neurodegeneration. Its potent antioxidant and signaling-modulatory activities suggest it may hold promise as a therapeutic agent. This guide compares the efficacy of DHLA with other well-known neuroprotective compounds, namely N-acetylcysteine (NAC) and Edaravone, focusing on their performance in the widely used SH-SY5Y human neuroblastoma cell line. The primary mechanisms of action, including the activation of the Nrf2/HO-1 antioxidant response pathway and modulation of the GSK-3β/Wnt signaling cascade, are also detailed.

Comparative Efficacy Against Oxidative Stress

Oxidative stress is a key pathological feature in many neurodegenerative diseases. The following table summarizes the neuroprotective effects of DHLA and its comparators against oxidative stress-induced cell death in SH-SY5Y cells, as measured by the MTT assay for cell viability.

CompoundOxidative StressorConcentration Range TestedNeuroprotective Effect (Cell Viability %)Reference
This compound (DHLA) H₂O₂10 - 100 µMDose-dependent increase in cell viability
Aβ₁₋₄₂/Cu²⁺/Ascorbic Acid0.5 - 10 µMIncreased cell viability from 52.2% to 87.6% at 10 µM[1][1]
N-acetylcysteine (NAC) H₂O₂1 - 100 µMSignificant protection at 100 µM[2]
6-OHDA0.15 - 1.25 mMReduced apoptosis and maintained cell proliferation[3][3]
Edaravone Aβ₂₅₋₃₅1 - 40 µMSignificant protection against cytotoxicity, particularly at 40 µM
H₂O₂Not specifiedScavenges H₂O₂ effectively

Signaling Pathways in Neuroprotection

DHLA exerts its neuroprotective effects through the modulation of key intracellular signaling pathways. This section details its impact on the Nrf2/HO-1 and GSK-3β/Wnt pathways.

Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. DHLA has been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.

Experimental Data: Protein Expression Changes

TreatmentTarget ProteinFold Change (vs. Control)Cell LineReference
DHLANuclear Nrf2IncreasedSH-SY5Y[1]
DHLAHO-1IncreasedSH-SY5Y[1]
EdaravoneNrf2Rescued Aβ₂₅₋₃₅-induced suppressionSH-SY5Y
EdaravoneHO-1Rescued Aβ₂₅₋₃₅-induced suppressionSH-SY5Y

Signaling Pathway Diagram

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHLA This compound (DHLA) Keap1 Keap1 DHLA->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds HO1 HO-1 ARE->HO1 Induces Transcription Cytoprotection Cytoprotection HO1->Cytoprotection Promotes

Caption: DHLA-mediated activation of the Nrf2/HO-1 pathway.

GSK-3β/Wnt Signaling Pathway

The GSK-3β/Wnt signaling pathway is crucial for neuronal survival and function. Dysregulation of this pathway is implicated in neurodegenerative diseases. DHLA has been shown to modulate this pathway, promoting neuroprotective outcomes.

Experimental Data: Protein Level Changes

TreatmentTarget ProteinEffectCell LineReference
DHLAGSK-3βDownregulationDifferentiated SH-SY5Y
DHLAβ-cateninUpregulationDifferentiated SH-SY5Y

Signaling Pathway Diagram

GSK3b_Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHLA This compound (DHLA) GSK3b GSK-3β DHLA->GSK3b Inhibits Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Frizzled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Degradation Degradation beta_catenin->Degradation Gene_Transcription Gene Transcription (Neuronal Survival) beta_catenin->Gene_Transcription Translocates & Activates

Caption: DHLA's modulation of the GSK-3β/Wnt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol: Cells are seeded in appropriate well plates and allowed to adhere for 24 hours. For neuroprotection assays, cells are pre-treated with various concentrations of the test compound (DHLA, NAC, or Edaravone) for a specified duration (e.g., 1-2 hours) before the addition of the neurotoxic agent (e.g., H₂O₂, 6-OHDA, Aβ peptide).

Cell Viability (MTT) Assay
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Procedure:

    • After treatment, the culture medium is removed.

    • MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • Plates are incubated for 3-4 hours at 37°C.

    • The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Experimental Workflow Diagram

MTT_Workflow start Seed SH-SY5Y cells in 96-well plate adhere Allow cells to adhere (24 hours) start->adhere pretreat Pre-treat with DHLA or comparator adhere->pretreat induce Induce neurotoxicity (e.g., H₂O₂) pretreat->induce mtt_add Add MTT solution induce->mtt_add incubate Incubate (3-4 hours) mtt_add->incubate dissolve Dissolve formazan with DMSO incubate->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate cell viability read->analyze

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a sample.

  • Procedure:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, GSK-3β, β-catenin, β-actin).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

References

A Comparative Analysis of Dihydrolipoic Acid and Glutathione as Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular defense against oxidative stress, both dihydrolipoic acid (DHLA) and glutathione (GSH) are formidable reducing agents. While glutathione is the most abundant intracellular antioxidant, the unique properties of this compound, the reduced form of alpha-lipoic acid, position it as a potent and versatile player in cellular redox homeostasis. This guide provides a comprehensive, data-driven comparison of DHLA and GSH, evaluating their performance as reducing agents based on available experimental evidence.

At a Glance: Key Performance Indicators

FeatureThis compound (DHLA)Glutathione (GSH)Key Insights
Redox Potential -0.32 V[1]-0.24 V[1]DHLA possesses a lower (more negative) redox potential, indicating it is a stronger reducing agent than GSH.
Direct Radical Scavenging Broad-spectrum scavenger of ROS and RNS.[2][3]Primarily scavenges hydroxyl radicals and singlet oxygen.[4]DHLA demonstrates a wider range of direct radical scavenging activity.
Regeneration of Other Antioxidants Regenerates GSH, Vitamin C, and Vitamin E.[4]Contributes to the regeneration of Vitamin C and Vitamin E.DHLA plays a crucial role in recycling a broader network of antioxidants, including GSH itself.
Metal Chelating Activity Chelates iron and copper.[2]Plays a central role in metal homeostasis and chelation.[5]Both are effective metal chelators, a key mechanism in preventing the formation of highly reactive hydroxyl radicals.
Cellular Compartment Activity Active in both aqueous and lipid phases.[4]Predominantly active in the aqueous phase.[4]DHLA's amphipathic nature allows it to exert its protective effects in a wider range of cellular environments.

Quantitative Comparison of Antioxidant Capacity

Direct comparative studies providing IC50 values for DHLA and GSH under identical assay conditions are limited in the readily available scientific literature. The following table presents available data, with the caveat that values from different studies may not be directly comparable due to variations in experimental protocols.

AssayThis compound (DHLA) - IC50Glutathione (GSH) - IC50Reference
DPPH Radical Scavenging Data not available in direct comparison~11.63 µg/mL (in acetone)[6]
ABTS Radical Cation Scavenging Data not available in direct comparison~15.93 µg/mL (in buffer)[6]

Note: The absence of directly comparable IC50 values highlights a gap in the current literature and underscores the importance of side-by-side experimental evaluations.

Signaling Pathways and Cellular Mechanisms

Both DHLA and glutathione play pivotal roles in the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular antioxidant responses.

cluster_nucleus Inside Nucleus DHLA_GSH DHLA / GSH Nrf2_Keap1 Nrf2-Keap1 Complex DHLA_GSH->Nrf2_Keap1 Disrupts Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_Keap1->Keap1 Releases Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription

Caption: The Keap1-Nrf2 antioxidant signaling pathway.

DHLA has been shown to be a potent activator of the Nrf2 pathway, leading to the increased expression of a wide array of antioxidant and cytoprotective enzymes.[4] This provides a long-term defense mechanism against oxidative stress. While glutathione is a key downstream product of Nrf2 activation, DHLA can also directly induce this pathway, highlighting its role as both a direct scavenger and a modulator of cellular defense systems.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve DHLA and GSH in a suitable solvent (e.g., methanol or a buffer) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the sample solution to 150 µL of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Prepare_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 50 µL Sample with 150 µL DPPH Prepare_DPPH->Mix Prepare_Samples Prepare DHLA/GSH Concentration Series Prepare_Samples->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End Start Start Start->Prepare_Samples

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Methodology:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of DHLA and GSH in a suitable solvent.

  • Reaction Mixture: Add 10 µL of the sample solution to 1 mL of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

Metal Chelating Assay (Ferrous Ion Chelating)

Principle: This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). In the assay, ferrozine forms a stable, colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity of the ferrozine-Fe²⁺ complex.

Methodology:

  • Sample Preparation: Prepare various concentrations of DHLA and GSH.

  • Reaction Mixture: To 50 µL of the sample solution, add 10 µL of 2 mM FeCl₂.

  • Initiation of Reaction: Add 200 µL of 5 mM ferrozine to initiate the reaction. A blank is prepared using the solvent instead of the sample.

  • Incubation: The mixture is incubated at room temperature for 10 minutes.

  • Measurement: The absorbance of the solution is measured at 562 nm.

  • Calculation: The percentage of ferrous ion chelating activity is calculated as follows: % Chelating Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined from a plot of chelating activity against sample concentration.

Conclusion

Both this compound and glutathione are indispensable components of the cellular antioxidant defense system. However, a comparative analysis of their properties reveals distinct advantages for DHLA. Its lower redox potential, broader spectrum of radical scavenging, ability to function in both aqueous and lipid environments, and its capacity to regenerate a wider network of antioxidants, including glutathione itself, underscore its exceptional potential as a therapeutic agent in conditions associated with oxidative stress.[1][2][3][4]

While direct quantitative comparisons of their antioxidant capacity in standardized assays are not extensively documented, the available evidence strongly suggests that DHLA is a more potent and versatile reducing agent. Further head-to-head experimental studies are warranted to precisely quantify these differences and to fully elucidate the therapeutic implications of these two critical cellular protectors. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative investigations.

References

Safety Operating Guide

Proper Disposal of Dihydrolipoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Dihydrolipoic Acid

This compound (DHLA) is a thiol-containing compound that requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. Improper disposal can lead to the release of malodorous and potentially hazardous substances. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated waste materials in a research and development setting.

Key Hazard Information and Disposal Considerations

This compound is classified as a hazardous substance. The following table summarizes its primary hazards and the corresponding disposal considerations.

Hazard ClassificationDescriptionDisposal Consideration
Acute Toxicity Harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[1][2][3][4][5]Avoid direct contact. Use appropriate Personal Protective Equipment (PPE). Dispose of as hazardous waste.[1][6]
Environmental Hazards May be toxic to aquatic life with long-lasting effects.[6][7]Prevent release to the environment. Do not allow to enter drains or waterways.[1][6][7]
Chemical Incompatibility Avoid contact with strong oxidizing agents.[5][6]Store separately from incompatible materials.[6][8][9]
Odor As a thiol, it can have a strong, unpleasant odor.[10][11]All handling and disposal steps should be performed in a certified chemical fume hood.[10][11]

Experimental Protocol: Decontamination of Thiol-Containing Waste

The primary method for neutralizing the hazardous and malodorous properties of thiols like this compound is through oxidation.[10][11][12] A common and effective method is the use of a bleach solution (sodium hypochlorite).[10][11][12][13]

Materials:

  • Commercial bleach (containing ~5-8% sodium hypochlorite)

  • Water

  • Appropriate waste containers (e.g., plastic carboys for liquids, labeled bags for solids)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Prepare a Bleach Bath: In a designated container within a chemical fume hood, prepare a 1:1 mixture of commercial bleach and water.[10][13]

  • Submerge Contaminated Items: Immediately after use, submerge all non-disposable items that have come into contact with this compound (e.g., glassware, stir bars) into the bleach bath.[10][11][13]

  • Soaking Time: Allow the items to soak for a minimum of 14 hours to ensure complete oxidation of the thiol group.[10][13]

  • Large Glassware: For larger items that cannot be fully submerged, fill them with the bleach solution, seal, label, and let them stand in the fume hood.[10][13]

  • Post-Decontamination Rinse: After soaking, thoroughly rinse the decontaminated items with water before washing them by standard laboratory procedures.[13]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

Before beginning any disposal procedures, ensure you are wearing the appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat and closed-toe shoes

2. Waste Segregation:

Proper segregation of waste is crucial.[8][14]

  • Liquid Waste: Collect all aqueous layers from reactions and extractions that may contain this compound.[12] Unused or surplus this compound should also be treated as hazardous liquid waste.[10]

  • Solid Waste: Collect all contaminated disposable items, such as pipette tips, paper towels, and gloves, in a designated, clearly labeled hazardous waste container.[6][11]

  • Sharps: Any chemically contaminated sharps (needles, broken glass) must be disposed of in a labeled, puncture-resistant sharps container.[9][15]

3. Liquid Waste Disposal:

  • Decontamination: In a chemical fume hood, slowly add the this compound-containing liquid waste to a stirred bleach solution.[10][12] The reaction may be exothermic, so cooling may be necessary.[10]

  • Neutralization and Collection: After the reaction is complete (indicated by the absence of the thiol odor), the neutralized solution should be collected in a designated hazardous waste container.[10][12] Do not dispose of this solution down the drain unless permitted by your institution's safety office after proper neutralization.[12]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name (this compound, neutralized), and any other information required by your institution.[8][11]

4. Solid Waste Disposal:

  • Containment: Place all contaminated solid waste in a designated, leak-proof container or bag.[11]

  • Sealing and Labeling: Seal the container or bag and label it clearly as "Hazardous Waste" containing this compound residue.[11]

5. Final Disposal:

  • Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[8][9][14]

  • Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][16]

This compound Disposal Workflow

DHLA_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate liquid_waste Liquid Waste (Unused DHLA, Aqueous Layers) segregate->liquid_waste Is it liquid? solid_waste Solid Waste (Gloves, Pipette Tips, Paper Towels) segregate->solid_waste Is it solid? glassware Contaminated Glassware segregate->glassware Is it reusable? decontaminate_liquid Decontaminate with Bleach Solution in Fume Hood liquid_waste->decontaminate_liquid collect_solid Collect in Labeled Hazardous Waste Bag/Container solid_waste->collect_solid decontaminate_glassware Soak in Bleach Bath for at least 14 hours glassware->decontaminate_glassware collect_liquid Collect in Labeled Hazardous Waste Container decontaminate_liquid->collect_liquid store_waste Store Waste in Designated Area collect_liquid->store_waste collect_solid->store_waste rinse_glassware Rinse Thoroughly with Water decontaminate_glassware->rinse_glassware clean_glassware Proceed to Normal Glassware Washing rinse_glassware->clean_glassware ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End of Disposal Process ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Guide for Dihydimensional Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Dihydrolipoic Acid (DHLA). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Key hazards include:

  • Acute oral toxicity [1][2][3]

  • Skin irritation and potential for allergic skin reaction [1][2][3]

  • Serious eye damage and irritation [1][2][3][4]

  • May cause respiratory irritation [1][4]

  • Toxic to aquatic life with long-lasting effects [2][3]

It is supplied as a neat oil and should be considered hazardous until further information is available.[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent skin contact, eye exposure, and inhalation.

Summary of Recommended PPE

PPE CategoryRecommended EquipmentSpecifications and Standards
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[7] Lab coat or impervious protective clothing.[4]Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4][7] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator.Required when vapors, mists, or aerosols are generated and ventilation is insufficient.[4] If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[4]
Operational Plan: Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a laboratory fume hood.[8]

  • Avoid breathing vapors, mist, or gas.[4]

  • Avoid contact with skin, eyes, and clothing.[4][5][9]

  • Do not eat, drink, or smoke in the work area.[3][7]

  • Wash hands thoroughly after handling.[3][4][5]

  • Contaminated work clothing should not be allowed out of the workplace.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][7][9]

  • Keep the container tightly closed.[4][7][9]

  • Store at -20°C for long-term stability.[5]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

Experimental Protocol: General Handling Procedure

This compound is supplied as a neat oil.[5] When preparing solutions:

  • A stock solution can be made by dissolving the DHLA in an organic solvent of choice, which should be purged with an inert gas.

  • DHLA is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide at approximately 30 mg/ml.[5]

  • For aqueous buffers, DHLA is sparingly soluble. It is recommended to first dissolve it in ethanol and then dilute with the aqueous buffer.[5]

  • The solubility is approximately 0.25 mg/ml in a 1:8 solution of ethanol:PBS (pH 7.2).[5]

  • Aqueous solutions are not recommended for storage for more than one day.[5]

Disposal Plan
  • Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.

  • The product should not be allowed to enter drains, water courses, or the soil.[4] It is toxic to aquatic organisms.[2]

  • Soak up spills with inert absorbent material and dispose of as hazardous waste.[4] Keep in suitable, closed containers for disposal.[4]

Emergency Procedures
  • After eye contact: Rinse opened eye for several minutes under running water and consult a doctor.[2][4]

  • After skin contact: Immediately wash with water and soap and rinse thoroughly.[2][4]

  • After inhalation: Supply fresh air. If required, provide artificial respiration. Consult a doctor.[2][4]

  • After swallowing: Immediately call a doctor.[2]

Visual Guide to PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Workflow PPE Selection Workflow for Handling this compound cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end start Start: Handling This compound assess_splash Potential for Splash/Eye Exposure? start->assess_splash assess_skin Potential for Skin Contact? assess_splash->assess_skin No eye_protection Wear Safety Goggles (EN 166 / NIOSH Approved) assess_splash->eye_protection Yes assess_inhalation Potential for Inhalation of Vapors/Aerosols? assess_skin->assess_inhalation No skin_protection Wear Nitrile Gloves & Lab Coat/Impervious Clothing assess_skin->skin_protection Yes respiratory_protection Use NIOSH/CEN Approved Respirator in Fume Hood assess_inhalation->respiratory_protection Yes end_procedure Proceed with Handling Procedure assess_inhalation->end_procedure No eye_protection->assess_skin skin_protection->assess_inhalation respiratory_protection->end_procedure no_ppe No Further Action

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrolipoic Acid
Reactant of Route 2
Dihydrolipoic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.